molecular formula C8H14N2O B11920740 7-Amino-2-azaspiro[4.4]nonan-3-one

7-Amino-2-azaspiro[4.4]nonan-3-one

Cat. No.: B11920740
M. Wt: 154.21 g/mol
InChI Key: XUCBMCRXSKDETF-UHFFFAOYSA-N
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Description

7-Amino-2-azaspiro[4.4]nonan-3-one is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Amino-2-azaspiro[4.4]nonan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-2-azaspiro[4.4]nonan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

8-amino-2-azaspiro[4.4]nonan-3-one

InChI

InChI=1S/C8H14N2O/c9-6-1-2-8(3-6)4-7(11)10-5-8/h6H,1-5,9H2,(H,10,11)

InChI Key

XUCBMCRXSKDETF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1N)CC(=O)NC2

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Chemical Properties and Synthetic Utility of 7-Amino-2-azaspiro[4.4]nonan-3-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profiles of drug candidates. A persistent pitfall in early-stage discovery is the over-reliance on planar, sp2-rich aromatic scaffolds, which often lead to poor aqueous solubility and high off-target toxicity. The integration of highly saturated spirocyclic building blocks—specifically 7-Amino-2-azaspiro[4.4]nonan-3-one —provides a robust structural solution. This whitepaper details the physicochemical properties, structural logic, and validated synthetic workflows for incorporating this advanced intermediate into novel therapeutic scaffolds.

Structural Logic & The "Escape from Flatland" Paradigm

The pharmaceutical industry has increasingly recognized that increasing the saturation of drug candidates—measured by the fraction of sp3-hybridized carbons (


)—correlates strongly with clinical success .

7-Amino-2-azaspiro[4.4]nonan-3-one is a spirocyclic diamine equivalent that perfectly embodies this "Escape from Flatland" paradigm. Structurally, it consists of a cyclopentane ring fused via a single spiro carbon to a pyrrolidin-2-one (gamma-lactam) ring. This architecture forces the molecule into a rigid, three-dimensional conformation. Unlike flat piperazine or aniline derivatives, the spiro[4.4] core projects its substituents into distinct vectors, minimizing flat hydrophobic surface area and dramatically improving aqueous solubility and metabolic stability .

Fsp3Logic N1 Planar Aromatic Scaffolds N3 Low Fsp3 Fraction High Lipophilicity N1->N3 N2 Spirocyclic Scaffolds (e.g., 2-azaspiro[4.4]nonane) N4 High Fsp3 Fraction 3D Conformational Rigidity N2->N4 N5 Poor Aqueous Solubility Off-Target Toxicity N3->N5 N6 Improved Pharmacokinetics Enhanced Target Specificity N4->N6

Pharmacological advantages of integrating spirocyclic scaffolds to increase Fsp3 fraction.

Physicochemical Profiling

Understanding the quantitative parameters of 7-Amino-2-azaspiro[4.4]nonan-3-one is critical for predicting its behavior in both synthetic environments and biological systems. The table below summarizes its core properties .

Table 1: Physicochemical and Structural Parameters

ParameterValueStructural Significance
CAS Number (Free Base) 1501664-01-2Unique identifier for the neutral, reactive species.
CAS Number (HCl Salt) 2173991-79-0Preferred form for storage; highly stable and resists oxidation.
Molecular Formula C8H14N2OIndicates a highly saturated, carbon-efficient framework.
Molecular Weight 154.21 g/mol Low molecular weight allows for Fragment-Based Drug Design (FBDD).

(Fraction sp3)
0.875 (7/8 carbons)Exceptionally high 3D character, driving solubility and specificity.
TPSA 55.1 ŲOptimal for membrane permeability and potential BBB penetration.

Mechanistic Reactivity & Orthogonal Functionalization

The synthetic power of 7-Amino-2-azaspiro[4.4]nonan-3-one lies in its orthogonal reactivity. The molecule possesses two distinct nitrogen centers:

  • The C7 Primary Amine: Highly nucleophilic and sterically accessible. It readily participates in amide couplings, reductive aminations, and

    
     reactions.
    
  • The N2 Lactam Nitrogen: Non-nucleophilic under standard conditions due to resonance delocalization with the adjacent C3 carbonyl.

This inherent electronic differentiation allows chemists to selectively functionalize the primary amine without needing to protect the lactam, streamlining synthetic routes and increasing overall yield.

SynthWorkflow A 7-Amino-2-azaspiro[4.4]nonan-3-one B Primary Amine (C7) Nucleophilic Center A->B Site 1 C Lactam Nitrogen (N2) Weakly Acidic A->C Site 2 D Amide Coupling (HATU, DIPEA) B->D R-COOH E Reductive Amination (NaBH(OAc)3) B->E R-CHO F N-Alkylation (NaH, R-X) C->F Requires Base

Orthogonal reactivity pathways of 7-Amino-2-azaspiro[4.4]nonan-3-one in modular synthesis.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every reagent choice is grounded in mechanistic causality, and in-process controls are embedded to verify success at each stage.

Protocol: Chemoselective C7-Amidation

Objective: Couple a target carboxylic acid to the C7 primary amine while leaving the N2 lactam intact.

Step 1: Preparation of the Active Ester

  • Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert

    
     atmosphere.
    
  • Causality: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester. This kinetic advantage minimizes the epimerization of chiral acids and easily overcomes any minor steric hindrance imparted by the spirocyclic bulk.

Step 2: Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 10 minutes.

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It serves a dual purpose: deprotonating the carboxylic acid to drive active ester formation, and preparing the environment to neutralize the HCl salt of the spirocycle in the subsequent step without causing side-reactions.

Step 3: Amine Introduction

  • Action: Cool the mixture to 0 °C. Add 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride (1.05 eq), then allow the reaction to naturally warm to room temperature over 2 hours.

  • Causality: A slight stoichiometric excess of the amine is used to ensure the complete consumption of the (often more valuable) carboxylic acid fragment. Initiating the addition at 0 °C controls the initial exothermic burst, preventing thermal degradation of the active ester.

Step 4: Self-Validation via LC-MS

  • Action: Aliquot 5 µL of the reaction mixture, dilute in Methanol, and inject into the LC-MS.

  • Causality: This step is the self-validating checkpoint. UV absorbance (at 254 nm) tracks the disappearance of the aromatic starting material, while the mass spectrometer confirms the target formation by identifying the exact

    
     peak of the coupled product. The absence of a double-addition mass peak confirms the chemoselectivity (the lactam did not react).
    

Step 5: Quenching and Extraction

  • Action: Quench the reaction with saturated aqueous

    
     and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous 
    
    
    
    .
  • Causality:

    
     neutralizes residual acid and hydrolyzes any unreacted active ester back to the water-soluble carboxylate. Because DMF is highly miscible with water, washing the EtOAc layer with 
    
    
    
    specifically strips residual DMF into the aqueous phase, leaving a highly pure organic product.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry, 2009. URL:[Link]

  • Zheng, Y. et al. "Spirocyclic scaffolds in medicinal chemistry". European Journal of Medicinal Chemistry, 2014. URL:[Link]

  • PubChem. "7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride". National Center for Biotechnology Information. URL:[Link]

therapeutic potential of 7-Amino-2-azaspiro[4.4]nonan-3-one in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Integration of 7-Amino-2-azaspiro[4.4]nonan-3-one in Modern Drug Discovery: A Paradigm Shift Towards High-Fsp3 Chemical Space

Executive Summary

Historically, drug discovery has been heavily reliant on flat, sp2-hybridized aromatic scaffolds. While synthetically accessible, these 2D molecules frequently suffer from poor aqueous solubility, high off-target toxicity, and rapid metabolic clearance. As a Senior Application Scientist, I advocate for the transition into 3D chemical space—a philosophy often termed the "Escape from Flatland"[1]. The compound 7-Amino-2-azaspiro[4.4]nonan-3-one represents a privileged, rigidified spirocyclic building block that perfectly aligns with this modern paradigm. By maximizing the fraction of sp3-hybridized carbons (Fsp3), this scaffold fundamentally enhances target complementarity and pharmacokinetic survivability[2].

This whitepaper provides an in-depth technical roadmap for leveraging 7-Amino-2-azaspiro[4.4]nonan-3-one in hit-to-lead optimization, detailing the structural rationale, self-validating experimental workflows, and quantitative advantages of this spirocyclic system.

Structural Rationale: The Chemical Anatomy of the Scaffold

The architecture of 7-Amino-2-azaspiro[4.4]nonan-3-one is not arbitrary; it is a highly evolved bioisostere designed to solve specific medicinal chemistry liabilities.

  • The Spiro[4.4] Core (Conformational Rigidity): The spiro-fusion of a pyrrolidone ring and a cyclopentane ring forces the molecule into a rigid, three-dimensional conformation. This inherent 3D nature restricts the number of rotatable bonds, significantly reducing the entropic penalty upon target binding[3].

  • The 7-Amino Vector (Synthetic Handle): The primary amine located at the 7-position serves as an ideal nucleophilic vector. It allows for rapid, high-yielding functionalization via amide couplings, reductive aminations, or Buchwald-Hartwig cross-couplings, making it an exceptional starting point for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) libraries[4].

  • The Lactam Motif (Pharmacophore Engagement): The 2-aza-3-one ring provides built-in hydrogen bond donor and acceptor capabilities. This is critical for anchoring the molecule into kinase hinge regions or GPCR allosteric pockets while maintaining higher metabolic stability than basic aliphatic amines.

Azaspiro[4.4]nonane derivatives have demonstrated profound therapeutic utility, particularly as modulators of nicotinic acetylcholine receptors (nAChRs), M1 muscarinic receptors, and as allosteric inhibitors for complex kinase targets like SHP2 and TYK2/JAK1[5].

G A High Fsp3 Spirocycle Core B 3D Conformational Rigidity A->B C Reduced CYP450 Metabolism A->C D Enhanced Target Specificity B->D E Improved Clinical Translation C->E D->E

Caption: Pharmacological advantages of integrating high-Fsp3 spirocyclic architectures.

Quantitative Data: The Fsp3 Advantage

To understand the causality behind selecting 7-Amino-2-azaspiro[4.4]nonan-3-one over traditional flat scaffolds (e.g., substituted anilines or indoles), we must look at the physicochemical data. Increasing the Fsp3 value directly correlates with improved clinical success rates due to enhanced solubility and reduced promiscuity[6].

Table 1: Comparative Physicochemical and Pharmacokinetic Profiling

ParameterTraditional Flat Scaffold (e.g., Aniline core)7-Amino-2-azaspiro[4.4]nonan-3-one DerivativeScientific Rationale for Shift
Fsp3 Value < 0.25> 0.65 High sp3 fraction mimics natural products, improving overall drug-likeness.
Aqueous Solubility (LogS) -4.5 to -5.0 (Poor)-2.5 to -3.0 (Excellent) Disruption of planar pi-stacking prevents crystal lattice formation, increasing solubility.
HLM Intrinsic Clearance High (> 50 µL/min/mg)Low (< 15 µL/min/mg) Steric bulk around sp3 carbons shields the molecule from CYP450-mediated oxidation.
Target Selectivity Low (High off-target binding)High (Lock-and-key fit) 3D rigidity forces specific vector projection, preventing binding to unintended flat pockets.

Self-Validating Experimental Protocols

As scientists, we must ensure our methodologies are not just procedural, but inherently self-validating. The following protocols detail the integration of this scaffold into a drug discovery pipeline, emphasizing the causality behind each reagent choice.

Protocol A: High-Throughput Library Generation via Parallel Amide Coupling

Objective: To generate a diverse, high-Fsp3 screening library by functionalizing the 7-amino group. Causality: We utilize HATU as the coupling reagent because it efficiently activates sterically hindered carboxylic acids. The 7-amino group on the spirocycle can experience transannular steric hindrance; HATU ensures near-quantitative conversion, which is mandatory for avoiding complex purification bottlenecks in parallel synthesis.

  • Monomer Activation: In a 96-well reaction block, dispense 0.12 mmol of diverse carboxylic acid monomers. Add 0.12 mmol of HATU and 0.3 mmol of N,N-Diisopropylethylamine (DIPEA) dissolved in 0.5 mL anhydrous DMF. Incubate for 15 minutes at room temperature to form the active ester.

  • Scaffold Addition: Add 0.1 mmol of 7-Amino-2-azaspiro[4.4]nonan-3-one (free base) to each well.

  • Reaction: Seal the block and agitate at 40°C for 4 hours.

  • Self-Validation Step (LC-MS Trigger): Withdraw 2 µL from control wells (corners and center). Analyze via UPLC-MS. Validation threshold: If the target mass accounts for <85% of the Total Ion Chromatogram (TIC), the block is automatically routed to preparative HPLC. If >85%, proceed to direct solvent evaporation and solid-phase extraction (SPE).

G A 7-Amino-2-azaspiro [4.4]nonan-3-one B Parallel Amidation (HATU, DIPEA) A->B C High-Fsp3 Library B->C D HTS Screening C->D E Lead Identification D->E

Caption: Workflow for high-throughput library generation using the spirocyclic scaffold.

Protocol B: In Vitro Metabolic Stability Assessment (Microsomal Clearance)

Objective: To validate the hypothesis that the spirocyclic core resists CYP450 metabolism. Causality: Flat aromatics are highly susceptible to epoxidation. By incubating our spiro-derivatives with Human Liver Microsomes (HLM), we quantify the protective effect of the sp3-rich architecture.

  • Preparation: Prepare a 1 µM solution of the spiro-derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At

    
     minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
  • Self-Validation Step (System Controls): Every assay plate must include Verapamil (known high clearance,

    
     > 40) and Warfarin (known low clearance, 
    
    
    
    < 5). Validation threshold: If Verapamil is not rapidly degraded or Warfarin shows high clearance, the HLM batch is compromised, and the assay data is automatically voided.

Conclusion

The utilization of 7-Amino-2-azaspiro[4.4]nonan-3-one is not merely a synthetic exercise; it is a strategic maneuver to populate biologically relevant, high-Fsp3 chemical space. By leveraging its 3D conformational rigidity, scientists can engineer therapeutics that bypass the traditional pitfalls of flatland chemistry, achieving superior solubility, metabolic stability, and target selectivity.

References

  • 5 - Benchchem[5] 2.4 - ACS Combinatorial Science[4] 3.3 - BLDpharm[3] 4.1 - MDPI[1] 5.2 - Preprints.org[2] 6.6 - ResearchGate[6]

Sources

7-Amino-2-azaspiro[4.4]nonan-3-one molecular structure and weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 7-Amino-2-azaspiro[4.4]nonan-3-one

Executive Summary

7-Amino-2-azaspiro[4.4]nonan-3-one (CAS: 2173991-79-0, HCl salt) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Characterized by a spirocyclic fusion of a pyrrolidone (γ-lactam) and a substituted cyclopentane ring, this molecule offers a distinct three-dimensional architecture that escapes the "flatland" limitations of traditional aromatic drug discovery.[1]

This guide details the physicochemical profile, retrosynthetic logic, and structural validation of this scaffold.[1] It is intended for medicinal chemists utilizing spirocyclic motifs to enhance solubility, metabolic stability, and target selectivity in GPCR and kinase inhibitor programs.[1]

Chemical Profile & Physicochemical Properties

The core structure consists of a 2-azaspiro[4.4]nonane skeleton oxidized at the 3-position to form a lactam, with a primary amine functionality at the 7-position of the carbocyclic ring.[1] This dual-functionality (lactam + amine) allows for orthogonal functionalization—the amine serves as a handle for library generation (e.g., amide coupling, reductive amination), while the lactam provides a rigid hydrogen-bond acceptor/donor motif.[1]

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 7-Amino-2-azaspiro[4.4]nonan-3-one
CAS Number 2173991-79-0Listed as Hydrochloride salt
Molecular Formula

Free Base
Molecular Weight 154.21 g/mol Free Base
Molecular Weight 190.67 g/mol Hydrochloride Salt (Mono-HCl)
Exact Mass 154.1106
CLogP ~ -0.8 to -1.2Highly polar due to amine/lactam
TPSA ~ 55 ŲFavorable for CNS penetration
Fsp³ Fraction 0.875High 3D character (7/8 carbons are sp³)

Structural Analysis & Connectivity

The spiro[4.4]nonane system is defined by a single quaternary carbon (C5) shared between two five-membered rings.[1] The high Fsp³ character (fraction of sp³ hybridized carbons) correlates with improved clinical success rates by increasing solubility and reducing promiscuous binding compared to flat aromatic systems.[1]

Diagram 1: Structural Connectivity & Numbering Logic

The following diagram illustrates the connectivity and the specific numbering scheme used to designate the "7-amino" and "3-one" positions.

G cluster_legend Functional Domains N2 N (2) C3 C=O (3) N2->C3 C4 C4 C3->C4 C5 Spiro C (5) C1 C1 C5->C1 C6 C6 C5->C6 C7 C-NH2 (7) C8 C8 C7->C8 C1->N2 C4->C5 C6->C7 C9 C9 C8->C9 C9->C5 Lactam Core Lactam Ring (H-Bond Donor/Acceptor) Amine Handle Primary Amine (Library Vector)

Caption: Connectivity map of 7-Amino-2-azaspiro[4.4]nonan-3-one highlighting the spiro-junction (C5) and functional handles.

Synthetic Pathways & Retrosynthesis

Synthesizing spiro-fused pyrrolidones with specific substitution on the carbocyclic ring requires careful planning to control stereochemistry and regioselectivity.[1]

Strategic Challenges
  • Quaternary Center Formation: Creating the C5 spiro center is the rate-limiting step, often requiring high energy reagents or catalysts.

  • Regiocontrol: Ensuring the amine ends up at position 7 (beta to the spiro center) rather than 6 or 8 requires a specific precursor, typically a 3-substituted cyclopentanone.[1]

Recommended Synthetic Route

The most robust pathway involves the "Reductive Cyclization" strategy, starting from a functionalized cyclopentanone.

  • Step 1: Knoevenagel Condensation: Reaction of 3-(Boc-amino)cyclopentanone with ethyl cyanoacetate.[1]

  • Step 2: Michael Addition: Addition of cyanide (using KCN or TMSCN) to the unsaturated intermediate to install the nitrile required for the lactam nitrogen.[1]

  • Step 3: Reductive Cyclization: Hydrogenation (Raney Ni or Pd/C) of the nitrile-ester intermediate.[1] The nitrile reduces to a primary amine, which intramolecularly attacks the ester to close the lactam ring (2-azaspiro formation).[1]

  • Step 4: Deprotection: Removal of the Boc group to yield the free 7-amino species.[1]

Diagram 2: Retrosynthetic Logic Flow

Synthesis Target TARGET: 7-Amino-2-azaspiro[4.4]nonan-3-one Inter1 Intermediate: Spiro-Lactam (Boc-Protected) Inter1->Target Acidic Deprotection (HCl/Dioxane) Stereo Note: This route yields diastereomers. Separation required via chiral HPLC. Inter1->Stereo Inter2 Precursor: Ethyl (3-Boc-amino)-1-cyanocyclopentane- 1-acetate Inter2->Inter1 Reductive Cyclization (H2, Raney Ni) Start1 Start A: 3-(Boc-amino)cyclopentanone Start1->Inter2 Knoevenagel + Michael Addn (CN-) Start2 Start B: Ethyl Cyanoacetate Start2->Inter2

Caption: Step-wise synthetic logic from commercially available cyclopentanone derivatives to the target spiro-amine.

Experimental Characterization Protocols

To validate the identity of the synthesized 7-amino-2-azaspiro[4.4]nonan-3-one, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.0-8.5 ppm: Broad singlet (Ammonium protons if HCl salt).[1]

    • δ 7.8 ppm: Broad singlet (Lactam NH).[1]

    • δ 3.1-3.3 ppm: Multiplets (CH₂ adjacent to Lactam N).[1]

    • δ 2.2-2.4 ppm: Multiplets (CH₂ adjacent to Carbonyl).[1]

    • δ 1.5-2.0 ppm: Complex multiplets corresponding to the cyclopentane ring protons and the spiro-junction environment.[1]

  • ¹³C NMR:

    • δ ~175 ppm: Carbonyl (C=O).[1]

    • δ ~50-60 ppm: Spiro quaternary carbon (C5).[1]

    • δ ~40-50 ppm: CH-NH₂ (C7).[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Expected Parent Ion [M+H]⁺: m/z 155.12 (Free base).[1]

  • Fragmentation Pattern: Loss of NH₃ (M-17) is common for primary amines; loss of CO (M-28) from the lactam ring may be observed at high collision energies.[1]

Applications in Drug Discovery

The 7-amino-2-azaspiro[4.4]nonan-3-one scaffold is utilized primarily as a conformationally restricted linker .[1]

  • Peptidomimetics: The spiro-fusion locks the peptide backbone geometry, potentially stabilizing β-turn conformations in peptide inhibitors.[1]

  • Fragment-Based Drug Design (FBDD): The molecule serves as a high-Fsp³ fragment.[1] The amine allows for rapid expansion into amide libraries, while the lactam provides a polar anchor.[1]

  • GPCR Modulators: Spirocyclic amines are privileged structures in antagonists for chemokine receptors (e.g., CCR2, CCR5) and opioid receptors, where the spiro center directs substituent vectors into specific hydrophobic pockets.[1]

References

  • PubChem. 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride.[1][2] National Library of Medicine. Accessed October 2025.[3] Link[1]

  • BenchChem. A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Technical Report, 2025. Link[1]

  • Yong, S. R., et al. "Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions."[1][4] Tetrahedron, 61(34), 8120-8129, 2005.[1][4] Link[1][4]

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities."[1] Chemical Reviews, 114(16), 8257–8322, 2014.[1] (Contextual grounding for spiro-synthesis strategies).

Sources

High-Fsp3 Architectures: Technical Guide to 7-Amino-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fsp3 character of 7-Amino-2-azaspiro[4.4]nonan-3-one building blocks Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pharmaceutical industry's "Escape from Flatland" initiative has prioritized the integration of three-dimensional (3D) complexity into small molecule libraries.[1] This guide analyzes 7-Amino-2-azaspiro[4.4]nonan-3-one , a high-value spirocyclic building block characterized by an exceptional fraction of sp3-hybridized carbons (Fsp3 = 0.875 ). Unlike traditional planar scaffolds (e.g., piperazines, anilines), this spiro-lactam architecture offers orthogonal vector positioning, enhanced metabolic stability, and superior physicochemical properties. This document provides a comprehensive technical analysis, including structural characterization, synthetic utility, and validated experimental protocols for library integration.

Structural Analysis & The Fsp3 Metric

The "Escape from Flatland" Imperative

Retrospective analysis of clinical attrition rates reveals a correlation between molecular planarity and poor developability (solubility, off-target toxicity). The Fsp3 metric (Fraction of sp3 carbons) is a robust predictor of clinical success.

  • Marketed Drugs: Mean Fsp3 ≈ 0.47[2]

  • 7-Amino-2-azaspiro[4.4]nonan-3-one: Fsp3 = 0.875 (7/8 carbons)

This building block sits well above the threshold for "drug-likeness," offering a rigidified, saturated core that disrupts crystal packing energy (improving solubility) while restricting conformational entropy (improving binding affinity).

Vector Analysis and Stereochemistry

The 2-azaspiro[4.4]nonan-3-one core features two orthogonal 5-membered rings fused at a quaternary spiro-carbon.

  • Spiro Center: Creates a permanent perpendicular orientation between the lactam ring and the carbocyclic amine ring.

  • 7-Amino Handle: The primary amine at position 7 projects into a distinct vector space, allowing substituents to explore pockets inaccessible to flat analogs.

  • Stereoisomerism: The molecule possesses two stereocenters (the spiro carbon C5 and the amino-bearing carbon C7). This creates potential for cis and trans diastereomers, enabling precise tuning of ligand-target geometry.

Physicochemical Profile

The following data contrasts the spirocyclic block against a standard planar linker (e.g., 4-aminobenzamide).

Property7-Amino-2-azaspiro[4.4]nonan-3-one4-Aminobenzamide (Planar Analog)Impact on Drug Design
Formula C₈H₁₄N₂OC₇H₈N₂O--
MW 154.21 g/mol 136.15 g/mol Fragment-like size
Fsp3 0.875 0.00Superior solubility potential
ClogP ~ -0.8 (Hydrophilic)~ 0.3Lower lipophilicity reduces metabolic clearance
H-Bond Donors 2 (Amine + Lactam NH)2Similar interaction capability
Topology 3D (Globular)2D (Flat)Reduced promiscuity (off-target binding)

Synthetic Utility & Reactivity[3][4]

The 7-amino group is the primary vector for library expansion, typically via amide coupling, reductive amination, or sulfonylation. The lactam nitrogen (position 2) is less nucleophilic but can be alkylated under specific conditions to introduce a second diversity vector.

Reaction Workflow Diagram

The following diagram illustrates the standard derivatization pathways for this scaffold.

ReactionWorkflow Start 7-Amino-2-azaspiro[4.4] nonan-3-one (Core) Path1 Pathway A: Amide Coupling Start->Path1 R-COOH HATU, DIPEA Path2 Pathway B: Reductive Amination Start->Path2 R-CHO STAB, AcOH Path3 Pathway C: Lactam N-Alkylation Start->Path3 R-X NaH, DMF Prod1 Amide Library (High Fsp3) Path1->Prod1 Prod2 Secondary Amine (Basic Center) Path2->Prod2 Prod3 Bis-functionalized Spirocycle Path3->Prod3

Figure 1: Divergent synthetic pathways for the 7-amino-2-azaspiro[4.4]nonan-3-one scaffold.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Objective: Derivatization of the 7-amino group with a carboxylic acid (R-COOH) to generate an amide library. Rationale: The HATU coupling method is selected for its high conversion rates with sterically hindered amines (common in spiro systems).

Materials:

  • 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride (1.0 equiv)[3]

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

  • Addition: Add 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride (1.0 equiv) followed by the remaining DIPEA (1.5 equiv). Note: The extra base is required to neutralize the HCl salt of the amine.

  • Reaction: Purge with nitrogen, cap the vial, and stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = MW_Acid + 154.2 - 18.0).

  • Workup (Library Scale): Dilute with EtOAc, wash with sat. NaHCO₃ (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: For library production, purify via preparative HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol B: Fsp3 & Solubility Validation

Objective: Confirm the solubility advantage of the spiro-product compared to a flat analog.

  • Preparation: Synthesize a "Flat Analog" using 4-aminobenzamide with the same R-COOH used in Protocol A.

  • Kinetic Solubility Assay:

    • Prepare 10 mM DMSO stocks of both the Spiro-Amide and Flat-Amide.

    • Spike into PBS (pH 7.4) to a target concentration of 200 µM.

    • Incubate for 24 hours at 25°C with shaking.

    • Filter (0.45 µm) and analyze filtrate concentration via UV-HPLC.

  • Expectation: The Spiro-Amide typically exhibits 2–10x higher solubility due to the disruption of planar pi-stacking interactions.

Strategic Applications in Drug Discovery[3]

Bioisosterism

This scaffold serves as a superior bioisostere for:

  • Substituted Cyclohexanes: Provides similar volume but with added polarity (lactam) and defined vectors.

  • Piperidines: The spiro-lactam mimics the hydrogen bond acceptor capabilities of piperidines but removes the basic nitrogen (if the lactam is used), altering the pKa profile and reducing hERG liability.

Metabolic Stability

The high Fsp3 count correlates with reduced metabolic clearance. The quaternary spiro-carbon blocks metabolic soft spots (e.g., benzylic-like oxidation), forcing P450 enzymes to target less reactive sites.

PropertySpace Flat Flat Aromatic (Fsp3 < 0.3) High Toxicity Risk Spiro Spiro Scaffold (Fsp3 = 0.88) High Solubility Flat->Spiro Escape from Flatland Clinical Clinical Success Zone (Fsp3 > 0.47)

Figure 2: Chemical space trajectory. Moving from flat aromatics to spiro-scaffolds shifts compounds into the "Clinical Success Zone."

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Zheng, Y. J., & Tice, C. M. (2016).[4] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][5][6][4][7][8][9][10] Expert Opinion on Drug Discovery, 11(9), 831–834. Link

  • PubChem. (n.d.).[11] 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride (CID 134818861).[3] National Library of Medicine. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. Link

  • AiFChem. (n.d.). Product 2173991-79-0: 7-amino-2-azaspiro[4.4]nonan-3-one hydrochloride.[3][12] Link

Sources

Commercial Availability and Strategic Applications of 7-Amino-2-azaspiro[4.4]nonan-3-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of modern medicinal chemistry, spirocyclic scaffolds have emerged as privileged building blocks, offering a rigid, three-dimensional architecture that overcomes the pharmacokinetic limitations of flat, aromatic rings (1)[1]. Among these, 7-amino-2-azaspiro[4.4]nonan-3-one is particularly valuable. Featuring a primary amine at the C7 position and a lactam moiety at C3, this dual-functionalized scaffold provides highly specific vectors for structural diversification. As a Senior Application Scientist, I have observed its increasing integration into complex Active Pharmaceutical Ingredients (APIs), most notably in the development of small-molecule PD-1/PD-L1 inhibitors (2)[2] and neuroactive agents targeting 5-HT receptors (3)[3].

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical baseline of 7-amino-2-azaspiro[4.4]nonan-3-one is critical for predicting its behavior in both synthetic workflows and biological systems. The compound is predominantly utilized as a hydrochloride salt to prevent the atmospheric oxidation and carbamate formation typical of free primary amines on cyclopentyl rings.

Table 1: Physicochemical Properties of 7-Amino-2-azaspiro[4.4]nonan-3-one

PropertyValue (HCl Salt)Value (Free Base)
CAS Registry Number 2173991-79-0[4]1501664-01-2[5]
PubChem CID 134818861[6]83682028[6]
Molecular Formula C8H15ClN2O[6]C8H14N2O
Molar Mass 190.67 g/mol [6]154.21 g/mol
Topological Polar Surface Area (TPSA) 55.1 Ų[6]~55.1 Ų
Hydrogen Bond Donors / Acceptors 3 / 2[6]2 / 2

Commercial Availability and Sourcing Strategy

Sourcing high-purity building blocks is the foundation of reproducible Structure-Activity Relationship (SAR) campaigns. The commercial landscape for 7-amino-2-azaspiro[4.4]nonan-3-one is well-supported by specialized chemical vendors.

Causality in Sourcing: When procuring this scaffold for multi-step synthesis, it is highly recommended to source the hydrochloride salt (CAS 2173991-79-0) rather than the free base. The protonated C7 amine ensures long-term shelf stability, prevents dimerization, and standardizes the stoichiometric equivalents required during downstream coupling reactions.

Table 2: Key Commercial Suppliers

SupplierCAS Number OfferedProduct CodeSourcing Notes
BLD Pharm 1501664-01-2BD00746694[7]Global stock; primarily offers the free base form.
Amadis Chemical 2173991-79-0A1079786Reliable for bulk scale-up and research quantities.
AiFChem 2173991-79-0N/A[4]Provides the stable HCl salt for scientific research.
Dana Bioscience 1501664-01-2N/AOffers high-purity analytical grades (e.g., 1g scale).

Mechanistic Applications in Drug Discovery

Oncology: PD-1/PD-L1 Interaction Inhibitors

The transition from monoclonal antibodies to small-molecule inhibitors in immune checkpoint therapy requires scaffolds that can perfectly mimic protein-protein interaction (PPI) interfaces. 7-Amino-2-azaspiro[4.4]nonan-3-one is explicitly cited in patent literature as a core structural element for PD-1/PD-L1 inhibitors (8)[8]. The spiro-fusion forces the appended pharmacophores into a rigid V-shape, optimally projecting them into the deep, cylindrical hydrophobic pocket of the PD-L1 dimer, thereby preventing its binding to PD-1 on T-cells.

PD1_Pathway cluster_Tumor Tumor Microenvironment Tumor Tumor Cell (Expressing PD-L1) TCell Exhausted T-Cell (Expressing PD-1) Tumor->TCell PD-L1 binds PD-1 (Immune Evasion) Immune Immune Restoration & Tumor Apoptosis TCell->Immune Cytotoxic Action Spiro 7-Amino-2-azaspiro Derivative Spiro->Tumor Blocks PD-L1 Spiro->Immune Reactivates

Figure 1: Mechanism of action for 7-amino-2-azaspiro[4.4]nonan-3-one derivatives in PD-1/PD-L1 blockade.

Neurology: CNS Agents and Serotonin Receptor Modulators

In neuropharmacology, the 2-azaspiro[4.4]nonane-1,3-dione and related lactam derivatives exhibit potent anticonvulsant activity and high affinity for 5-HT1A/5-HT2A receptors (3)[3]. The spiro-lactam system mimics the classic succinimide pharmacophore found in legacy antiepileptics. Functionalizing the C7-amine with arylpiperazine alkyl chains allows chemists to fine-tune the lipophilicity required for blood-brain barrier (BBB) penetration.

Experimental Protocols: Synthetic Derivatization

To integrate this scaffold into a larger API, the most robust and frequently utilized workflow is the functionalization of the C7-amine via amide coupling. Below is a self-validating protocol designed to maximize yield while preventing epimerization at the spiro center.

Workflow: HATU-Mediated Amide Coupling

Causality & Reagent Selection:

  • HATU is selected over standard EDC/HOBt because the primary amine on the sterically congested spirocyclic ring requires a highly reactive 7-aza-1-hydroxybenzotriazole active ester to drive the reaction forward efficiently.

  • DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base. It serves a dual purpose: it deprotonates the carboxylic acid to initiate activation and liberates the free amine in situ from the 7-amino-2-azaspiro[4.4]nonan-3-one hydrochloride salt (6)[6], without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂ atmosphere, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise.

    • Self-Validation Checkpoint 1: The solution will transition to a distinct pale yellow color within 5 minutes, visually confirming the successful formation of the active ester.

  • Scaffold Introduction: Add 7-amino-2-azaspiro[4.4]nonan-3-one hydrochloride (1.1 equiv) in one solid portion. Stir at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the progression via LC-MS.

    • Self-Validation Checkpoint 2: Confirm the disappearance of the spiro scaffold mass (m/z 155.1[M+H]⁺ for the free base) and the emergence of the desired product mass.

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts) and 1M HCl.

    • Self-Validation Checkpoint 3: Test the aqueous layer of the HCl wash with pH paper (target pH ~1-2) to ensure complete protonation and removal of any unreacted spirocyclic amine.

  • Purification: Wash with brine to remove residual DMF, dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Synthetic_Workflow Step1 1. Acid Activation R-COOH + HATU + DMF Step2 2. Base Addition DIPEA (Forms Active Ester) Step1->Step2 Step3 3. Scaffold Introduction Add Spiro HCl Salt Step2->Step3 Step4 4. Amide Coupling In situ Deprotonation & Attack Step3->Step4 Step5 5. Quenching & Isolation Aqueous Extraction (NaHCO3/HCl) Step4->Step5 LC-MS Validation

Figure 2: HATU-mediated amide coupling workflow for 7-amino-2-azaspiro[4.4]nonan-3-one.

Conclusion

The commercial availability of 7-amino-2-azaspiro[4.4]nonan-3-one—particularly in its stable hydrochloride form—provides medicinal chemists with a highly reliable vector for exploring novel chemical space. By leveraging its unique 3D topology and dual functional handles, drug development professionals can design next-generation therapeutics ranging from orally bioavailable oncology immunotherapies to highly selective CNS agents.

References

  • 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride - PubChem Source: nih.gov URL:6[6]

  • A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane... Source: benchchem.com URL:1[1]

  • Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity... Source: nih.gov URL:3[3]

  • WO2019160882A1 - Pd-1/pd-l1 inhibitors Source: google.com URL:8[8]

  • WO 2019/160882 A1 Source: googleapis.com URL:2[2]

  • 1784822-92-9 | 2-Azaspiro[4.4]nonane-1,6-dione - BLDpharm Source: bldpharm.com URL:7[7]

  • 2173991-79-0 | 7-amino-2-azaspiro[4.4]nonan-3-one hydrochloride - AiFChem Source: aifchem.com URL:4[4]

  • 1465480-75-4 | 6-Azaspiro[3.4]octan-7-one - BLDpharm Source: bldpharm.com URL:5[5]

  • Amadis Chemical Company Limited Source: chembuyersguide.com URL:Link

  • 7-amino-2-azaspiro[4.4]nonan-3-one 1g – Dana Bioscience Source: danabiosci.com URL:9[9]

Sources

The Architecture of Rigidity: History, Synthesis, and Pharmacology of Amino-Azaspiro[4.4]nonane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the azaspiro[4.4]nonane scaffold not merely as a chemical curiosity, but as a highly tunable, privileged architecture. The transition from flat, sp²-hybridized molecules to sp³-rich, three-dimensional spirocycles represents a paradigm shift in reducing off-target toxicity and improving clinical success rates. This technical guide explores the historical discovery, rational design, and synthetic methodologies of amino-azaspiro[4.4]nonane derivatives, providing actionable insights for researchers and medicinal chemists.

Historical Context: From Natural Alkaloids to Synthetic Scaffolds

The 1-azaspiro[4.4]nonane core was originally identified in nature within the Cephalotaxus alkaloids, a family of plant secondary metabolites isolated in the 1960s[1]. The most notable of these, cephalotaxine and homoharringtonine, demonstrated potent antileukemic properties by binding to the ribosomal machinery and inhibiting protein synthesis[1].

However, the true potential of the spirocyclic framework in broader therapeutic areas was unlocked when medicinal chemists began synthesizing structural analogues, specifically shifting the nitrogen heteroatom to create 2-azaspiro[4.4]nonanes. By functionalizing these synthetic scaffolds with amino groups—yielding compounds such as N-phenylamino-2-azaspiro[4.4]nonane-1,3-diones—researchers discovered a class of highly potent anticonvulsant agents[2]. Beyond central nervous system (CNS) applications, variations like 1,4-dioxa-7-azaspiro[4.4]nonane have also been investigated as replication inhibitors targeting Hepatitis C Virus (HCV) RNA polymerase[3].

Rational Drug Design: The Spirocyclic Advantage

Why do we utilize spirocyclic compounds in drug design? The answer lies in conformational entropy. By locking two five-membered rings at a single quaternary carbon, we restrict the molecule's flexibility. When an amino-azaspiro[4.4]nonane binds to a target—such as the allosteric sites of the GABA-A receptor or voltage-sensitive calcium channels—the entropic penalty of binding is minimized because the molecule is already pre-organized in its bioactive conformation.

Structure-activity relationship (SAR) studies have proven that the molecular periphery dictates the biological target. For instance, replacing a rigid methylene (-CH₂-) linker with an imine (-NH-) linker in 2-azaspiro[4.4]nonane-1,3-diones significantly enhances anticonvulsant efficacy[2]. The causality here is twofold: the -NH- group acts as a critical hydrogen bond donor for receptor interaction, while the altered electronic distribution improves the overall lipophilicity profile necessary for blood-brain barrier (BBB) penetration[4].

Pathway S1 Spirocyclic Core Synthesis S2 Imine Linker Integration (-NH-) S1->S2 Structural Rigidity S3 Lipophilicity Optimization S2->S3 H-Bond Donation S4 GABA-A Receptor Modulation S3->S4 BBB Penetration S5 Seizure Suppression S4->S5 Neural Inhibition

Workflow illustrating the rational design and pharmacological cascade of azaspiro[4.4]nonanes.

Synthetic Methodologies & Self-Validating Protocols

Historically, synthesizing the quaternary spiro-center was notoriously difficult. Modern approaches for 1-azaspiro[4.4]nonanes now utilize domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals, allowing for stereoselective ring closure under mild conditions[5].

For the anticonvulsant 2-azaspiro[4.4]nonane-1,3-dione derivatives, a robust condensation/Mannich-type workflow is preferred. Below is a field-proven, self-validating protocol for generating these targeted libraries.

Protocol: Synthesis of N-Phenylamino-2-azaspiro[4.4]nonane-1,3-diones

Objective: To construct the spirosuccinimide pharmacophore with an optimized imine (-NH-) linker. Reagents: Cyclopentane-1,1-dicarboxylic acid (1.0 eq), substituted phenylhydrazine (1.1 eq), anhydrous toluene.

Step-by-Step Procedure:

  • Activation & Suspension: Suspend cyclopentane-1,1-dicarboxylic acid in anhydrous toluene under an inert nitrogen atmosphere.

    • Causality: The choice of a non-polar, high-boiling solvent like toluene is critical to drive the azeotropic removal of water, shifting the thermodynamic equilibrium toward imide formation.

  • Reagent Addition: Add the substituted phenylhydrazine dropwise at room temperature. An exothermic salt-formation will occur initially, yielding a thick suspension.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 110°C) using a Dean-Stark apparatus to continuously remove the water byproduct.

    • Causality: High thermal energy is required to overcome the significant activation barrier of the second nucleophilic acyl substitution, which closes the sterically hindered spiro-ring.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is deemed complete when the highly polar diacid baseline spot is entirely consumed.

    • Validation: Confirm successful cyclization via Fourier Transform Infrared Spectroscopy (FTIR). Look for the disappearance of the broad carboxylic -OH stretch (3300-2500 cm⁻¹) and the emergence of sharp, distinct symmetric and asymmetric imide C=O stretches at ~1710 cm⁻¹ and ~1780 cm⁻¹.

  • Isolation & Purification: Cool the mixture to 0°C to induce crystallization. Filter the crude solid under a vacuum and recrystallize from absolute ethanol to yield the pure compound.

Pharmacological Profiling & Quantitative Efficacy

The pharmacological success of amino-azaspiro[4.4]nonanes is heavily dependent on their lipophilicity, which is typically quantified using reversed-phase TLC (RP-TLC)[4]. A direct correlation exists: the higher the lipophilicity, the stronger the anticonvulsant efficacy, as the molecule can more readily cross the BBB to reach CNS targets[4].

In vivo efficacy is standardly evaluated using the Maximal Electroshock Seizure (MES) test (which models generalized tonic-clonic seizures) and the subcutaneous pentylenetetrazole (scPTZ) test (which models absence seizures)[2][6].

Quantitative Data Summary

The following table summarizes the comparative in vivo anticonvulsant activity of key N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione derivatives[6]:

Compound DerivativePrimary Test ModelED₅₀ (mg/kg)Pharmacological Implication
N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dionescPTZ (Mice)250Moderate protection against chemoconvulsant-induced seizures.
N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dionescPTZ (Mice)125Enhanced efficacy due to the high lipophilicity of the -CF₃ group.
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dioneMES (Mice)76.27High efficacy against electrically induced generalized seizures.
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMES (Rats)30Potent, broad-spectrum anticonvulsant activity; optimal BBB penetration.

Conclusion

The amino-azaspiro[4.4]nonane class exemplifies the power of structural rigidity in medicinal chemistry. By evolving from the complex natural architectures of Cephalotaxus alkaloids to highly optimized, synthetic spirosuccinimides, researchers have developed a versatile pharmacophore. The integration of imine linkers and lipophilic halogenated aromatic rings has yielded potent CNS therapeutics that effectively modulate GABAergic and calcium channel pathways. For drug development professionals, this scaffold remains a highly attractive, synthetically accessible starting point for next-generation neurotherapeutics and antiviral agents.

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega - ACS Publications.
  • Synthesis and Anticonvulsant Properties of New N-phenylamino Derivatives of 2-azaspiro[4.4]nonane | SciSpace.
  • Synthesis, Physicochemical and Anticonvulsant Properties of New N‐(Pyridine‐2‐yl) Derivatives of 2‐Azaspiro[4.4]nonane and [4.5]decane‐1,3‐dione. Part II | Scilit.
  • CAS 176-33-0: 1,4-DIOXA-7-AZA-SPIRO[4.4]NONANE | CymitQuimica.
  • Cephalotaxus Alkaloids | PMC - NIH.
  • A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane | Benchchem.

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Methodological & Application

Application Note: Modular Synthesis and Characterization Protocol for 7-Amino-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The transition from planar, aromatic structures to compounds with a higher fraction of sp3-hybridized carbons (Fsp3) is a defining trend in modern drug discovery[1]. Spirocyclic scaffolds, such as the 2-azaspiro[4.4]nonane system, offer enhanced three-dimensionality, improved physicochemical properties, and greater metabolic stability compared to traditional flat heterocycles[2]. Furthermore, spirocycles composed of smaller rings are conformationally restricted, making them ideal for structure-based drug design where specific vector projection is critical[3].

7-Amino-2-azaspiro[4.4]nonan-3-one is a highly versatile, bifunctional building block[4]. The presence of both a primary amine and a robust gamma-lactam core allows for orthogonal functionalization in library synthesis. This application note details a scalable, four-step synthetic route starting from commercially available N-Boc-3-aminocyclopentanone, utilizing a highly efficient reductive lactamization cascade to establish the spirocyclic core.

Synthetic Workflow & Mechanistic Strategy

The synthesis relies on the sequential functionalization of the cyclopentanone ring to establish the quaternary spiro center, followed by an intramolecular cyclization to form the pyrrolidin-2-one ring.

G SM N-Boc-3-amino- cyclopentanone Step1 HWE Olefination (NaH, TEPA) SM->Step1 Step2 Hydrocyanation (TMSCN) Step1->Step2 α,β-unsaturated ester Step3 Reductive Lactamization Step2->Step3 β-cyano ester Step4 Boc Deprotection (HCl / Dioxane) Step3->Step4 Boc-protected spiro-lactam Product 7-Amino-2-azaspiro [4.4]nonan-3-one Step4->Product

Figure 1: Four-step modular synthetic workflow for 7-Amino-2-azaspiro[4.4]nonan-3-one.

Step-by-Step Experimental Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
  • Objective: Convert the ketone into an

    
    -unsaturated ester.
    
  • Causality & Choice of Reagents: The HWE reaction is selected over the classic Wittig olefination because the byproduct, diethyl sodium phosphate, is highly water-soluble. This eliminates the notorious purification bottlenecks associated with triphenylphosphine oxide, ensuring a scalable, self-validating process where a simple aqueous workup yields high-purity material.

  • Protocol:

    • Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 1.2 eq) and anhydrous THF (0.5 M). Cool to 0 °C under nitrogen.

    • Add triethyl phosphonoacetate (TEPA, 1.2 eq) dropwise. Stir for 30 minutes until gas evolution ceases, indicating the formation of the phosphonate carbanion.

    • Add a solution of N-Boc-3-aminocyclopentanone (1.0 eq) in THF dropwise.

    • Warm to room temperature and stir for 4 hours. In-Process Control (IPC): Monitor by TLC (ninhydrin stain) until the starting material is consumed.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford ethyl 2-(3-(N-Boc-amino)cyclopentylidene)acetate.

Step 2: Conjugate Hydrocyanation
  • Objective: Install the quaternary carbon via Michael addition.

  • Causality & Choice of Reagents: Trimethylsilyl cyanide (TMSCN) with a catalytic Lewis acid (e.g., LiCl or InCl₃) is used instead of highly toxic alkali cyanides to improve safety and regioselectivity[5]. The thermodynamic driving force ensures exclusive 1,4-conjugate addition over 1,2-addition, establishing the necessary 1,1-disubstituted spiro precursor.

  • Protocol:

    • Dissolve the

      
      -unsaturated ester (1.0 eq) in anhydrous MeOH (0.3 M).
      
    • Add TMSCN (1.5 eq) and a catalytic amount of LiCl (0.1 eq).

    • Heat the mixture to 60 °C for 12 hours. IPC: LC-MS should indicate the disappearance of the conjugated alkene mass and the appearance of the[M+H]⁺ for the cyano adduct.

    • Concentrate under reduced pressure and purify via short-pad silica gel chromatography to yield ethyl 2-(3-(N-Boc-amino)-1-cyanocyclopentyl)acetate. (Note: This step generates a mixture of diastereomers which can be carried forward, as the spirocyclic core remains structurally consistent).

Step 3: Reductive Lactamization Cascade
  • Objective: Reduce the nitrile to a primary amine and trigger spontaneous cyclization.

  • Causality & Choice of Reagents: Raney-Nickel catalyzed hydrogenation is the optimal choice here. Raney-Ni suppresses the formation of secondary amines (a common side reaction in nitrile reductions) by operating effectively under a high pressure of hydrogen. Once the primary amine is formed, the proximity of the ethyl ester drives a rapid, spontaneous intramolecular aminolysis, forming the thermodynamically stable gamma-lactam (pyrrolidin-2-one) ring.

  • Protocol:

    • Dissolve the cyano-ester (1.0 eq) in EtOH (0.2 M).

    • Add a slurry of Raney-Nickel (20% w/w) in water. (Caution: Pyrophoric).

    • Pressurize the reaction vessel with H₂ gas (50 psi) and stir vigorously at 50 °C for 16 hours.

    • IPC: IR spectroscopy of an aliquot should show the disappearance of the sharp -C≡N stretch (2240 cm⁻¹) and the emergence of a broad lactam N-H stretch (~3200 cm⁻¹).

    • Filter the mixture carefully through a pad of Celite under a nitrogen atmosphere. Concentrate the filtrate to yield tert-butyl (3-oxo-2-azaspiro[4.4]nonan-7-yl)carbamate.

Step 4: Boc Deprotection
  • Objective: Unmask the primary amine to yield the final building block.

  • Causality & Choice of Reagents: 4M HCl in dioxane is utilized to cleave the tert-butyl carbamate. This anhydrous acidic condition prevents unwanted hydrolysis of the lactam ring and directly precipitates the product as a highly crystalline, stable hydrochloride salt, bypassing the need for final chromatographic purification[4].

  • Protocol:

    • Suspend the Boc-protected spiro-lactam in 4M HCl in dioxane (10 eq of HCl).

    • Stir at room temperature for 2 hours.

    • IPC: LC-MS should confirm the complete loss of the Boc group (-100 Da fragment).

    • Add cold diethyl ether to fully precipitate the product. Filter, wash with ether, and dry under high vacuum to afford 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride as a white solid.

Quantitative Data & Analytical Validation

To ensure trust and reproducibility, the expected yields and key analytical markers for each intermediate are summarized below. The overall yield of this modular route is approximately 35-45%, providing a highly scalable pathway to multi-gram quantities of the target spirocycle.

StepTransformationIsolated Yield (%)Target Purity (HPLC)Key Analytical Marker (NMR / IR / MS)
1 HWE Olefination85 - 90%>95%¹H NMR: Exocyclic alkene proton (~5.8 ppm, s)
2 Hydrocyanation75 - 80%>92%IR: Sharp -C≡N stretch at 2240 cm⁻¹
3 Reductive Lactamization65 - 72%>95%IR: Lactam N-H stretch (~3200 cm⁻¹), -C≡N absent
4 Boc Deprotection90 - 95%>98%¹H NMR: Disappearance of Boc t-butyl protons (1.4 ppm)

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - tandfonline.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - nih.
  • Spirocycle Library | ChemBridge Corporation - chembridge.
  • 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride | PubChem - nih.
  • Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones - chinesechemsoc.

Sources

reagents for derivatizing 7-Amino-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for 7-Amino-2-azaspiro[4.4]nonan-3-one in Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the shift toward non-planar,


-rich architectures has made spirocyclic scaffolds highly privileged structures[1]. These motifs improve pharmacokinetic properties by maximizing three-dimensional target engagement and reducing undesirable 

stacking. Among these, 7-Amino-2-azaspiro[4.4]nonan-3-one (often supplied as a hydrochloride salt, PubChem CID: 134818861[2]) is a highly versatile building block.

As a Senior Application Scientist, I frequently guide discovery teams through the functionalization of this specific scaffold. The molecule presents two nitrogen atoms: a primary amine at the C7 position and a lactam nitrogen at the N2 position. Successful derivatization relies on exploiting the vast stereoelectronic differences between these two sites.

Causality in Reactivity: The Chemoselectivity Principle

The foundational logic for derivatizing this scaffold lies in the intrinsic


 and nucleophilicity differences of its functional groups:
  • C7 Primary Amine: Highly nucleophilic with a

    
     of approximately 9–10. It readily participates in acylation, alkylation, and sulfonylation under mild conditions.
    
  • N2 Lactam: Significantly less nucleophilic (

    
    ) due to resonance stabilization with the adjacent carbonyl group.
    

The Causality: Because of this stark contrast, you do not need to protect the lactam nitrogen during standard derivatization of the primary amine. The C7 amine will react orders of magnitude faster. The lactam will only participate if subjected to strong bases (e.g., Sodium Hydride) capable of deprotonating the amide nitrogen.

Reactivity A 7-Amino-2-azaspiro[4.4]nonan-3-one (Building Block) B C7 Primary Amine pKa ~9-10 (High Nucleophilicity) A->B Favored Site C N2 Lactam pKa ~16-17 (Low Nucleophilicity) A->C Requires NaH D Acylation (Amides) B->D HATU / DIPEA E Reductive Amination (2° Amines) B->E NaBH(OAc)3 F Sulfonylation (Sulfonamides) B->F R-SO2Cl / Pyr

Caption: Reactivity profile and chemoselective derivatization pathways for 7-Amino-2-azaspiro[4.4]nonan-3-one.

Quantitative Reaction Parameters

To aid in experimental design, the following table summarizes the optimized empirical parameters for the three primary derivatization workflows.

Derivatization TypeReagent SystemTypical YieldChemoselectivity (C7 vs N2)Reaction TimeKey Byproducts / Notes
Acylation R-COOH, HATU, DIPEA, DMF85–95%>99:12–4 hTetramethylurea (removable via aqueous wash)
Reductive Amination R-CHO, NaBH(OAc)₃, DCE75–90%>99:14–12 hTrace dialkylation (minimize by slow addition)
Sulfonylation R-SO₂Cl, Pyridine, DCM80–90%>95:56–8 hPyridinium salts (requires acidic workup)

Self-Validating Experimental Protocols

Protocol A: Chemoselective N7-Acylation via HATU Coupling

This protocol describes the formation of an amide bond at the C7 position using a carboxylic acid.

Reagent Causality: HATU is selected over traditional EDC/HOBt because it generates a highly reactive HOAt ester, which is exceptionally efficient for spirocyclic amines that may present subtle steric hindrance. DIPEA (N,N-Diisopropylethylamine) is used as the base; its bulky isopropyl groups prevent it from acting as a competing nucleophile, while it effectively neutralizes the HCl salt of the starting material.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Amine Addition: Add 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride (1.0 eq, MW = 190.67 g/mol [2]) in one portion.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation (In-Process QC): Do not proceed to workup blindly. Take a 5 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS. Look for the disappearance of the

    
     155 peak (free base 
    
    
    
    ). Orthogonally, perform a Ninhydrin stain on a silica TLC plate; the primary amine starting material will stain deep purple. The reaction is validated as complete when the baseline purple spot is entirely consumed.
  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Reductive Amination

Reductive amination is the premier method for alkylating the C7 amine without the risk of over-alkylation (a common failure point when using alkyl halides)[3].

Reagent Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over Sodium cyanoborohydride (NaBH₃CN). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This allows it to selectively reduce the transient, highly electrophilic iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts[3].

ReductiveAmination Step1 1. Condensation C7-Amine + Aldehyde Step2 2. Imine/Iminium Intermediate (Transient) Step1->Step2 -H2O (pH 4-5 optimal) Step3 3. Selective Reduction NaBH(OAc)3 Step2->Step3 Chemoselective over Aldehyde Step4 4. Secondary Amine Product (N7-Alkyl Derivative) Step3->Step4 Hydride Transfer

Caption: Step-by-step mechanistic workflow for the reductive amination of the C7 primary amine.

Step-by-Step Methodology:

  • Imine Formation: Suspend 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.1 M). Add DIPEA (1.0 eq) to free-base the amine. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions over 5 minutes. Stir at room temperature for 4–12 hours.

  • Self-Validation (Troubleshooting & QC): Monitor by LC-MS. If the reaction stalls and the dominant mass corresponds to the unreduced imine (mass =

    
     relative to the final product), the system lacks sufficient acidity to form the reactive iminium species. Self-correct by adding 0.5 equivalents of glacial acetic acid, which will immediately re-initiate the reduction phase.
    
  • Workup: Quench the reaction carefully with 1N NaOH to destroy excess borohydride and free-base the newly formed secondary amine. Extract with Dichloromethane (3x), dry over MgSO₄, and concentrate.

References

  • National Center for Biotechnology Information (PubChem). "7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride." PubChem Compound Summary for CID 134818861.[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2014 Aug 15;24(16):3673-82. [Link]

  • Asano, S. "Reductive Amination, and How It Works." Master Organic Chemistry, Sept 2017.[Link]

Sources

incorporating 7-Amino-2-azaspiro[4.4]nonan-3-one into peptide libraries

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic incorporation of 7-Amino-2-azaspiro[4.4]nonan-3-one (CAS 2173991-79-0) into peptide libraries. This spirocyclic scaffold is a "privileged structure" in drug discovery, offering rigid 3D-conformation that restricts peptide backbone flexibility, enhances metabolic stability against proteases, and explores novel IP space.

Application Note: Strategic Design & Engineering

The Spiro-Scaffold Advantage

Unlike flat aromatic rings or flexible alkyl chains, the 2-azaspiro[4.4]nonane core forces the peptide backbone into a distinct orthogonal vector.

  • Conformational Restriction: When incorporated, the spiro center locks the

    
     and 
    
    
    
    angles, often inducing
    
    
    -turn or
    
    
    -turn geometries depending on the linkage.
  • Metabolic Shielding: The steric bulk of the spiro-fused rings prevents peptidase access to adjacent amide bonds, significantly increasing plasma half-life.

  • Vector Alignment: The 7-amino group (exocyclic) and the 2-aza lactam (ring nitrogen) provide a unique geometric relationship (approx. 109.5° spiro twist) that projects side chains into specific sub-pockets of a target receptor.

Incorporation Strategies

Since the native molecule is an amine-lactam and not a standard amino acid, it requires specific functionalization before Solid Phase Peptide Synthesis (SPPS).

  • Strategy A: Internal Turn Inducer (The "Linker" Approach)

    • Concept: Convert the lactam nitrogen (N2) into a carboxylic acid handle via alkylation (e.g., with bromoacetate). This creates a "Spiro-Glycine" mimetic that can be inserted anywhere in the peptide chain.

    • Application: Macrocyclic libraries or beta-hairpin mimetics.

  • Strategy B: N-Terminal Capping

    • Concept: Use the free 7-amino group to couple to the N-terminus of a resin-bound peptide, leaving the lactam as a solvent-exposed pharmacophore.

    • Application: Fragment-based drug discovery (FBDD) to probe hydrophobic pockets.

Protocol 1: Building Block Synthesis (Pre-SPPS)

Objective: Convert 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride into an SPPS-compatible Fmoc-amino acid (Fmoc-7-amino-2-azaspiro[4.4]nonan-3-one-2-acetic acid). Note: Direct alkylation of lactams on-resin is inefficient. Solution-phase preparation is required.

Materials:

  • 7-Amino-2-azaspiro[4.4]nonan-3-one HCl[1][2]

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • Tert-butyl bromoacetate

  • NaH (Sodium hydride, 60% dispersion) or K2CO3

  • DMF (Anhydrous), DCM, TFA.

Step-by-Step Procedure:

  • Fmoc Protection of 7-Amine:

    • Dissolve the starting HCl salt (1.0 eq) in 1:1 Dioxane/Water. Add NaHCO3 (2.5 eq).

    • Cool to 0°C. Add Fmoc-OSu (1.1 eq) dropwise.

    • Stir at RT for 4 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc.

    • Result:Fmoc-7-amino-2-azaspiro[4.4]nonan-3-one (Intermediate A). Verify by LC-MS.

  • N-Alkylation of Lactam (Linker Attachment):

    • Dissolve Intermediate A (1.0 eq) in anhydrous DMF under N2.

    • Cool to 0°C. Carefully add NaH (1.2 eq). Stir for 30 min until gas evolution ceases (deprotonation of lactam N).

    • Add tert-butyl bromoacetate (1.1 eq) dropwise.

    • Stir at RT for 12 hours. Quench with NH4Cl (sat). Extract with EtOAc.

    • Result:Fmoc-Spiro-Linker-OtBu .

  • Acid Deprotection (Activation Ready):

    • Dissolve the OtBu ester in 50% TFA/DCM (v/v). Stir for 2 hours.

    • Evaporate volatiles under N2 stream. Co-evaporate with toluene to remove TFA traces.

    • Final Product:Fmoc-7-amino-2-azaspiro[4.4]nonan-3-one-2-acetic acid .

    • QC: Verify purity >95% via HPLC. This is your "Spiro-Amino Acid" building block.

Protocol 2: SPPS Incorporation & Library Construction

Objective: Incorporate the Spiro-Amino Acid into a peptide library using Fmoc-SPPS.

Critical Parameter: The spiro scaffold is sterically hindered. Standard coupling times (30 min) are insufficient.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Base: DIEA (Diisopropylethylamine).

Workflow:

  • Resin Preparation:

    • Swell resin in DMF (30 min).

    • Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min). Wash 5x DMF.

  • Coupling the Spiro-Block:

    • Dissolve Spiro-Amino Acid (2.5 eq), HATU (2.4 eq), and HOAt (2.4 eq) in DMF.

    • Add DIEA (5.0 eq) immediately before adding to resin.

    • Reaction Time: Shake for 2 to 4 hours at RT.

    • Optimization: If Kaiser test is positive after 4h, perform a second coupling (double couple) or use microwave irradiation (50°C, 25W, 15 min).

  • Elongation (Library Generation):

    • Perform Fmoc deprotection on the spiro-amine (standard conditions).

    • Split-and-Mix: Divide resin into sub-pools to couple diverse amino acids (R1, R2, R3) to the 7-amino position.

    • Note: The 7-amino group is a primary amine but sits on a 5-membered ring; reactivity is comparable to standard amines but slightly more hindered than Gly/Ala.

  • Cleavage & Isolation:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

    • Precipitate in cold diethyl ether.

    • Lyophilize.

Data & QC Specifications

ParameterSpecificationMethod
Coupling Efficiency >98% per stepKaiser Test / Chloranil Test
Purity (Crude) >85% (Target)UPLC (C18, Acetonitrile/Water gradient)
Identity Verification Mass Accuracy < 5 ppmHRMS (ESI-TOF)
Solubility >10 mg/mL in DMSOVisual Inspection

Visual Workflow (Graphviz)

SpiroSynthesis Raw Raw Scaffold (HCl Salt) Fmoc_Prot Fmoc Protection (Fmoc-OSu) Raw->Fmoc_Prot Step 1 Alkylation N-Alkylation (Linker Attachment) Fmoc_Prot->Alkylation Step 2 (NaH, Br-CH2-COOtBu) Acid_Deprot tBu Deprotection (TFA) Alkylation->Acid_Deprot Step 3 Building_Block SPPS-Ready Spiro-Amino Acid Acid_Deprot->Building_Block Purification SPPS Solid Phase Coupling (HATU) Building_Block->SPPS Coupling Library Peptide Library (Diversity Generation) SPPS->Library Split & Mix

Caption: Workflow for converting the raw 7-amino-2-azaspiro[4.4]nonan-3-one scaffold into a library-ready peptide building block.

References

  • Burkhard, J. A., et al. (2010).[3] "Synthesis of azaspirocycles and their evaluation in drug discovery." Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • BenchChem Technical Support. (2025). "Application Notes: Synthesis of 2-Azaspiro[4.4]nonane Derivatives." Link

  • PubChem. (2025).[2][4] "Compound Summary: 7-Amino-2-azaspiro[4.4]nonan-3-one." National Library of Medicine. Link

  • Pentelute, B. L., et al. (2014). "Rapid Flow-Based Peptide Synthesis." ChemBioChem. Link

Sources

Application Notes and Protocols for Reductive Amination of 7-Amino-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the reductive amination of 7-Amino-2-azaspiro[4.4]nonan-3-one, a critical reaction for the synthesis of novel spirocyclic compounds with significant potential in drug discovery. As a conformationally restricted building block, this azaspirocycle offers a unique scaffold for creating structurally diverse and potent therapeutic agents.[1][2] This document provides an in-depth analysis of the reaction mechanism, optimal conditions, a step-by-step protocol, and expert insights to ensure successful and reproducible outcomes.

Introduction: The Significance of the 2-Azaspiro[4.4]nonane Scaffold

Spirocyclic systems, particularly those incorporating nitrogen, are of immense interest in medicinal chemistry. The rigid, three-dimensional structure of the 2-azaspiro[4.4]nonane core can impart favorable pharmacological properties, including enhanced binding affinity, improved metabolic stability, and novel intellectual property.[3] The presence of a primary amine at the 7-position of 7-Amino-2-azaspiro[4.4]nonan-3-one provides a versatile handle for diversification through reactions such as reductive amination, enabling the exploration of a broad chemical space.[4][5]

Core Principles: The Mechanism of Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, proceeding through a two-step sequence within a single pot.[6][7]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine of 7-Amino-2-azaspiro[4.4]nonan-3-one on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine intermediate. In the typically neutral to weakly acidic reaction conditions, the imine is protonated to form a more electrophilic iminium ion.[8]

  • Hydride Reduction: A selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine product.[7][8]

The success of this reaction hinges on the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.

Diagram of the Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification Start 7-Amino-2-azaspiro[4.4]nonan-3-one + Aldehyde/Ketone Solvent Add Anhydrous Solvent (e.g., DCE, THF) Start->Solvent Stir Stir at Room Temperature Solvent->Stir Acid Optional: Add Acetic Acid (for ketones) Stir->Acid Catalyst Imine_Formation Imine/Iminium Ion Formation Acid->Imine_Formation Reducing_Agent Add NaBH(OAc)3 (Portion-wise) Imine_Formation->Reducing_Agent Reduction Reduction of Iminium Ion Reducing_Agent->Reduction Quench Quench with Saturated NaHCO3 Reduction->Quench Extraction Extract with Organic Solvent (e.g., DCM, EtOAc) Quench->Extraction Purification Purify by Column Chromatography (Amine-functionalized silica) Extraction->Purification End Characterized Product Purification->End

Caption: Workflow for the reductive amination of 7-Amino-2-azaspiro[4.4]nonan-3-one.

Optimizing Reaction Conditions: A Scientist's Perspective

The choice of reagents and conditions is paramount for a successful reductive amination. Here, we delve into the rationale behind selecting the optimal parameters for the reaction with 7-Amino-2-azaspiro[4.4]nonan-3-one.

The Reducing Agent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For the reductive amination of most substrates, including cyclic amines, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for several compelling reasons:

  • Mildness and Selectivity: NaBH(OAc)₃ is a mild reducing agent that readily reduces iminium ions but is slow to react with aldehydes and ketones, minimizing the formation of alcohol byproducts.[9][10] This selectivity is attributed to the steric bulk and electron-withdrawing nature of the acetoxy groups.[10]

  • One-Pot Procedure: Its compatibility with the conditions required for imine formation allows for a convenient one-pot reaction where the amine, carbonyl compound, and reducing agent are all present in the same vessel.[10]

  • Reduced Toxicity: Compared to sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ offers a safer alternative with less toxic byproducts.[9]

Solvent Selection

The preferred solvent for reductive aminations with NaBH(OAc)₃ is an anhydrous, non-protic solvent.

  • 1,2-Dichloroethane (DCE): Often considered the gold standard, as it generally provides faster reaction rates.[11][10]

  • Tetrahydrofuran (THF): A viable and less toxic alternative to DCE, though reactions may proceed more slowly.[11]

  • Dichloromethane (DCM) or Dioxane: Also suitable for this transformation.[12]

It is crucial to use anhydrous solvents as NaBH(OAc)₃ is water-sensitive.[12]

The Role of Acetic Acid

The addition of a catalytic amount of acetic acid can be beneficial, particularly when reacting with ketones. Acetic acid protonates the carbonyl oxygen, activating it towards nucleophilic attack by the amine and facilitating the dehydration step to form the imine.[10] For reactions with aldehydes, acetic acid is often not necessary as they are generally more reactive.[11]

Experimental Protocol: Reductive Amination of 7-Amino-2-azaspiro[4.4]nonan-3-one

This protocol provides a general procedure for the reductive amination of 7-Amino-2-azaspiro[4.4]nonan-3-one with an aldehyde or ketone.

Materials:

  • 7-Amino-2-azaspiro[4.4]nonan-3-one (or its hydrochloride salt)[4]

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 equivalents)[11]

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional, 1-2 equivalents for ketones)[11]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-Amino-2-azaspiro[4.4]nonan-3-one (1.0 equivalent).

    • Note: If using the hydrochloride salt, add 1.0-1.1 equivalents of a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) and stir for 10-15 minutes before proceeding.[13]

  • Add the aldehyde or ketone (1.0-1.2 equivalents).

  • Dissolve the mixture in anhydrous DCE or THF (approximately 0.1-0.2 M concentration).

  • If reacting with a ketone, add glacial acetic acid (1-2 equivalents) and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.[11]

  • Carefully add sodium triacetoxyborohydride (1.3-1.6 equivalents) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC, LC-MS, or GC-MS. Reactions are typically complete within 2-24 hours.[11]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Data Summary: Representative Reaction Parameters

ParameterRecommended ConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideMild, selective for iminium ions, allows for a one-pot reaction.[10]
Solvent Anhydrous DCE or THFAprotic, effectively solubilizes reactants.[11][12]
Stoichiometry Amine:Carbonyl:NaBH(OAc)₃ (1 : 1.1 : 1.5)A slight excess of the carbonyl and reducing agent ensures complete conversion of the limiting amine.
Additive Acetic Acid (for ketones)Catalyzes imine formation, accelerating the reaction.[10]
Temperature Room TemperatureSufficient for most substrates; avoids side reactions.
Work-up Quench with aq. NaHCO₃Neutralizes the acid and hydrolyzes excess reducing agent.

Purification and Troubleshooting

Purification:

The purification of amines can be challenging due to their basic nature and potential for interaction with silica gel.[14]

  • Column Chromatography: Amine-functionalized silica gel is highly recommended to improve separation and reduce tailing.[14] Alternatively, pre-treating standard silica gel with a solvent system containing a small amount of a volatile amine (e.g., 1% triethylamine in the eluent) can be effective.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective purification method.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low Conversion Incomplete imine formation; Insufficient reducing agentFor ketones, add acetic acid. Increase the equivalents of the carbonyl and NaBH(OAc)₃. Extend the reaction time.
Formation of Alcohol Byproduct Non-selective reduction of the carbonylEnsure the use of a mild and selective reducing agent like NaBH(OAc)₃. Add the reducing agent after a period of stirring the amine and carbonyl to favor imine formation.
Dialkylation of the Amine Reaction of the product with the carbonylUse a slight excess of the amine relative to the carbonyl. For aldehydes, a stepwise procedure (pre-formation of the imine followed by reduction) can be employed.[15]

Conclusion

The reductive amination of 7-Amino-2-azaspiro[4.4]nonan-3-one is a robust and versatile method for the synthesis of novel, structurally complex spirocyclic amines. By employing sodium triacetoxyborohydride as the reducing agent and carefully selecting the reaction conditions, researchers can efficiently generate a diverse library of compounds for evaluation in drug discovery programs. The protocols and insights provided herein serve as a comprehensive guide to facilitate the successful application of this important transformation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • Grogan, G. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10836-10846. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Wang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 11(16), 5526-5535. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Zhang, Z., et al. (2017). Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. Organic Letters, 19(16), 4239-4242. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). Intermolecular reductive amination to obtain cyclic amines. [Link]

  • Kim, D., et al. (2015). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Bulletin of the Korean Chemical Society, 36(2), 701-704.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • PubChem. (n.d.). 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride. [Link]

  • Foley, D. J., et al. (2020). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(33), 8120-8129.
  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2015). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron Letters, 56(32), 4743-4745.
  • Brinkmann-Chen, S., & Arnold, F. H. (2021). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS central science, 7(9), 1599-1604.
  • PubChem. (n.d.). 2-Azaspiro[4.4]nonan-3-one. [Link]

Sources

Application Note: Deploying 7-Amino-2-azaspiro[4.4]nonan-3-one in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-heavy libraries to three-dimensional (3D) scaffolds is critical for improving clinical success rates.[1] 7-Amino-2-azaspiro[4.4]nonan-3-one (CAS: 2173991-79-0) represents a high-value "privileged structure" that combines the rigidity of a spiro-fused system with the hydrogen-bonding capability of a


-lactam and a primary amine handle for rapid diversification.

This guide details the structural advantages of this scaffold, provides comparative physicochemical data, and outlines a validated protocol for incorporating this fragment into high-throughput library synthesis.

Structural Analysis & Design Rationale

The Spiro Advantage

Unlike fused bicyclic systems (e.g., indole), spirocycles possess a central quaternary carbon that forces the two rings into a perpendicular orientation. This "orthogonal vector" geometry allows the molecule to probe binding pocket sub-domains that are inaccessible to flat heteroaromatics.

  • Core Scaffold: 2-azaspiro[4.4]nonan-3-one (

    
    -lactam fused to cyclopentane).
    
  • Functional Handle: The 7-amino group (on the cyclopentane ring) serves as the primary "exit vector" for fragment growing.

  • Secondary Handle: The lactam nitrogen (position 2) offers a secondary site for alkylation or arylation, though it is often left unsubstituted to serve as a hydrogen bond donor (HBD).

Vector Analysis Diagram

The following diagram illustrates the strategic "growth vectors" available on the scaffold.

VectorAnalysis Scaffold 7-Amino-2-azaspiro[4.4] nonan-3-one Core VectorN7 N7-Amine (Primary Vector) • Amide Coupling • Reductive Amination • Urea Formation Scaffold->VectorN7  Library Diversity   VectorN2 N2-Lactam (Secondary Vector) • N-Alkylation • N-Arylation (Chan-Lam) • H-Bond Donor (Unsub) Scaffold->VectorN2  Core Tuning   Properties Physicochemical Benefits • High Fsp³ Score • Metabolic Stability (CYP) • Conformational Restriction Scaffold->Properties  Intrinsic Value  

Figure 1: Strategic growth vectors for the 7-amino-2-azaspiro[4.4]nonan-3-one scaffold. The N7-amine is the primary site for library expansion.

Physicochemical Profile & Data

The inclusion of the spiro[4.4]nonane core significantly alters the property space compared to traditional aromatic spacers (e.g., benzene-1,4-diamine derivatives).

Table 1: Comparative Properties of Spiro-Fragment vs. Aromatic Analog

Property7-Amino-2-azaspiro[4.4]nonan-3-one4-Aminobenzamide (Flat Analog)Impact on Drug Design
Fsp³ Fraction 0.875 (High)0.00 (Low)Higher Fsp³ correlates with better solubility and clinical success [1].
LogP (Predicted) ~ -0.5 to 0.5~ 0.3Lower lipophilicity reduces non-specific binding and toxicity risks.
Topological Polar Surface Area (TPSA) ~ 55 Ų~ 55 ŲSimilar polarity, but the spiro scaffold packs it into a 3D volume.
Conformational Flexibility Restricted Flexible/RotatableRigid scaffolds reduce the entropic penalty of binding to a protein target.
Metabolic Liability Low (Blocked metabolic spots)High (Aromatic hydroxylation)Spiro-centers block metabolic access, extending half-life (

).

Application Protocol: Parallel Library Synthesis

Objective: To generate a library of amides derived from the 7-amino-2-azaspiro[4.4]nonan-3-one scaffold, targeting GPCR or Kinase allosteric pockets.

Pre-requisites:

  • Fragment: 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride (commercially available or synthesized via reductive amination of the corresponding ketone).

  • Reagents: Carboxylic acid monomers (

    
    ), HATU, DIPEA, DMF.
    
Workflow Logic

The synthesis follows a "Reverse Amide Coupling" strategy. Because the lactam nitrogen is non-nucleophilic under standard coupling conditions, selective reaction at the primary 7-amine is achieved without protecting group manipulation.

SynthesisWorkflow Start Start: 7-Amino-2-azaspiro[4.4] nonan-3-one HCl Dissolution Step 1: Free Basing Solvent: DMF/DCM (1:1) Base: DIPEA (3.0 equiv) Start->Dissolution Coupling Step 3: Coupling Reaction Temp: RT, 12-16 h Monitor: LC-MS Dissolution->Coupling Add Scaffold Solution Activation Step 2: Acid Activation Reagent: HATU (1.1 equiv) Time: 15 min pre-activation Activation->Coupling Add Activated Acid Workup Step 4: Purification Method: Prep-HPLC (Reverse Phase) Target: >95% Purity Coupling->Workup Library Final Library: 7-Amido-2-azaspiro[4.4]nonan-3-ones Workup->Library

Figure 2: Parallel synthesis workflow for generating amide libraries from the spiro-amino core.

Detailed Experimental Procedure

Step 1: Preparation of Stock Solutions

  • Scaffold Stock: Dissolve 7-amino-2-azaspiro[4.4]nonan-3-one HCl (1.0 equiv) in anhydrous DMF to a concentration of 0.2 M. Add DIPEA (3.0 equiv) to neutralize the hydrochloride salt and activate the amine. Note: Ensure the solution is clear; sonicate if necessary.

  • Acid Stock: Dissolve the diverse set of carboxylic acids (1.1 equiv per reaction) in DMF (0.2 M).

Step 2: Activation and Coupling

  • In a 96-well reaction block or individual vials, dispense the Carboxylic Acid stock (1.1 equiv).

  • Add HATU (1.1 equiv, dissolved in DMF) to the acid solution. Shake/stir for 15 minutes at room temperature to form the active ester.

  • Add the Scaffold Stock (1.0 equiv) to the activated acid mixture.

  • Seal the reaction vessels and shake at room temperature for 16 hours.

Step 3: Validation (Self-Validating Checkpoint)

  • LC-MS Check: Aliquot 5

    
    L of the reaction mixture into 100 
    
    
    
    L MeCN. Inject on LC-MS.
  • Success Criteria: Conversion > 85% (reduction of the m/z 190.6 [M+H]+ peak of the starting material and appearance of product mass).

  • Troubleshooting: If conversion is low, check for steric hindrance in the carboxylic acid. For bulky acids, elevate temperature to 50°C.

Step 4: Purification

  • Evaporate DMF (using a Genevac or nitrogen blow-down).

  • Re-dissolve residue in DMSO/MeOH (1:1).

  • Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Lyophilize fractions to obtain the final powder.

Advanced Application: Peptidomimetics

Beyond simple fragment libraries, this scaffold is an excellent


-turn inducer  in peptidomimetics [2].
  • Protocol Modification: To incorporate into a peptide chain, the 7-amine must be Fmoc-protected (if not already) and the lactam nitrogen (N2) can be alkylated with bromoacetic acid esters to create a "Carboxy-handle."

  • Result: This creates a constrained amino acid that mimics the

    
     and 
    
    
    
    positions of a
    
    
    -turn, stabilizing bioactive peptide conformations.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. [Link]

  • PubChem Compound Summary. (2025). 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride.[2][3] National Center for Biotechnology Information. [Link]

Sources

Advanced Application Note: Protecting Group Strategies for 7-Amino-2-azaspiro[4.4]nonan-3-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-amino-2-azaspiro[4.4]nonan-3-one scaffold represents a privileged class of conformationally restricted pharmacophores. By locking the nitrogen vectors into a spirocyclic geometry, this moiety serves as an exceptional mimic for


-turns in peptides and a rigid linker in PROTACs and fragment-based drug discovery (FBDD).

However, the synthesis presents a distinct "Two-Nitrogen Challenge": differentiating the lactam nitrogen (


) from the exocyclic primary amine (

). This guide provides field-proven protocols for orthogonal protecting group (PG) strategies, ensuring high-fidelity synthesis without cross-reactivity or racemization.

Strategic Analysis: The Two-Nitrogen Challenge

Successful synthesis hinges on the Orthogonality Principle . You must manipulate the


 amine (often for coupling to pharmacophores) while maintaining the integrity of the 

lactam, or vice versa.
The Chemoselectivity Matrix
FeatureLactam Nitrogen (

)
Exocyclic Amine (

)
Nucleophilicity Low (Amide-like character)High (Primary/Secondary amine)
Acid Sensitivity Stable to mild acid; hydrolyzes in strong acid/heatForms ammonium salts; stable
Base Sensitivity Deprotonates at pKa ~15-17Stable; nucleophilic
Strategic Goal Often kept "capped" to prevent N-alkylationRequires temporary masking during spiro-formation
Visualizing the Orthogonality Strategy

PG_Strategy Start Precursor (Cyclopentanone deriv.) RouteA Route A: Pre-functionalized Amine Start->RouteA RouteB Route B: Late-Stage Amination Start->RouteB PG_Choice PG Selection RouteA->PG_Choice RouteB->PG_Choice Boc_Cbz Strategy 1: Boc (N7) / Cbz (N2) (Acid/H2) PG_Choice->Boc_Cbz Soln. Phase Fmoc_Boc Strategy 2: Fmoc (N7) / Boc (N2) (Base/Acid) PG_Choice->Fmoc_Boc Solid Phase Final 7-Amino-2-azaspiro [4.4]nonan-3-one Boc_Cbz->Final Fmoc_Boc->Final

Caption: Decision tree for selecting orthogonal protecting groups based on synthetic route and phase (solution vs. solid).

Detailed Protocols

Protocol A: The "Classic" Orthogonal Route (Boc/Benzyl)

Best for: Large-scale solution phase synthesis where hydrogenation is permissible. Concept: Use a Benzyl (Bn) or Cbz group on the lactam (or its precursor) and a Boc group on the


 amine.
Step 1: Preparation of the Protected Spiro-Core

Context: Starting from commercially available N-Boc-3-aminocyclopentanone.

  • Reagents: N-Boc-3-aminocyclopentanone (1.0 eq), Ethyl cyanoacetate (1.2 eq), Ammonium acetate (cat.), Toluene.

  • Procedure (Knoevenagel Condensation):

    • Dissolve ketone in toluene with ethyl cyanoacetate.

    • Add catalytic

      
       and reflux with a Dean-Stark trap to remove water.
      
    • Checkpoint: Monitor disappearance of ketone via TLC (Hex/EtOAc 3:1).

    • Result:

      
      -unsaturated cyanoester intermediate.
      
  • Michael Addition:

    • Treat the intermediate with

      
       (1.1 eq) in 
      
      
      
      to install the quaternary center (caution: HCN generation risk; maintain basic pH).
  • Reductive Cyclization (The Critical Step):

    • Catalyst: Raney Nickel or

      
      .
      
    • Conditions:

      
       (50 psi), 
      
      
      
      ,
      
      
      .
    • Mechanism: Reduction of the nitrile to a primary amine, which intramolecularly attacks the ethyl ester to close the lactam ring.

    • Note: The Boc group on

      
       is stable to these conditions.
      
Step 2: Lactam Protection (Optional but Recommended)

If further alkylation is required, protect the lactam


.
  • Reagents:

    
     (1.1 eq), Benzyl bromide (
    
    
    
    , 1.1 eq), DMF,
    
    
    .
  • Observation: Gas evolution (

    
    ). Ensure anhydrous conditions.
    
Step 3: Selective Deprotection
  • To expose

    
     (Amine):  Treat with 
    
    
    
    in Dioxane or
    
    
    (1:1). The Lactam-Bn remains intact.
  • To expose

    
     (Lactam):  Hydrogenation (
    
    
    
    ) or Birch reduction (
    
    
    ). The
    
    
    -Boc remains intact.
Protocol B: The Fmoc/Boc Strategy (Solid-Phase Compatible)

Best for: Peptide synthesis or when hydrogenolysis is impossible (e.g., presence of sulfur or alkenes). Concept:


-Fmoc (base labile) and 

-Boc (acid labile).
Step 1: Curtius Rearrangement Approach

Instead of starting with the amine, start with the carboxylic acid to avoid early-stage incompatibility.

  • Precursor: 3-oxo-2-azaspiro[4.4]nonane-7-carboxylic acid (synthesized via diester alkylation).

  • Lactam Protection: Protect

    
     with Boc anhydride (
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).
    • Why? The free lactam can interfere with the Curtius activation.

  • Curtius Rearrangement (Carboxylic Acid

    
     Amine): 
    
    • Activation: Treat the acid with Diphenylphosphoryl azide (DPPA, 1.1 eq) and

      
       in Toluene.
      
    • Rearrangement: Heat to

      
       until 
      
      
      
      evolution ceases (formation of isocyanate).
    • Trapping: Add 9-Fluorenylmethanol (Fmoc-OH, 1.2 eq) and catalytic DBTL. Reflux for 4 hours.

  • Result:

    
    -Boc-
    
    
    
    -Fmoc-7-amino-2-azaspiro[4.4]nonan-3-one.
Step 2: Orthogonal Deprotection Validation
  • Test A (Fmoc removal): 20% Piperidine in DMF for 30 min.

    • Outcome: Free

      
       amine; 
      
      
      
      -Boc intact.
  • Test B (Boc removal): 50% TFA in DCM for 1 hour.

    • Outcome: Free lactam

      
      ; 
      
      
      
      -Fmoc intact.

Quantitative Comparison of Protecting Groups

Protecting GroupStability ConditionDeprotection ReagentOrthogonal ToRisk Factor
Boc (tert-butyl carbamate) Bases, Nucleophiles,

TFA, HCl, TMSOTfFmoc, Cbz, AllocAcid-catalyzed rearrangement
Fmoc (Fluorenylmethoxy...) Acids, OxidizersPiperidine, DBUBoc, Cbz, AllocPolymerization in DMF if not washed
Cbz (Benzyloxycarbonyl) Acids (mild), Bases

, HBr/AcOH
Boc, Fmoc, AllocFire hazard (

, Pd/C)
Alloc (Allyloxycarbonyl) Acids, Bases

, Phenylsilane
Boc, Fmoc, CbzCatalyst poisoning

Troubleshooting & Optimization

Issue 1: Lactam Hydrolysis during Acidic Deprotection
  • Symptom: Loss of the spiro-lactam ring when removing Boc with strong acid.

  • Cause: While lactams are generally stable, strained spiro-systems can hydrolyze under harsh aqueous acidic conditions.

  • Solution: Use anhydrous acid conditions (

    
     in Dioxane) rather than aqueous acids. Avoid heating during deprotection.
    
Issue 2: Incomplete Cyclization (Route A)
  • Symptom: Presence of uncyclized amino-ester.

  • Cause: Steric hindrance at the quaternary spiro-center.[1]

  • Solution: Increase temperature to

    
     during the reductive cyclization post-reduction. If using catalytic hydrogenation, add a thermal "soak" step after 
    
    
    
    uptake finishes.
Issue 3: Solubility of the Intermediate
  • Symptom: Precipitation of the 7-amino intermediate.

  • Solution: The free amine zwitterion is poorly soluble. Isolate as the Hydrochloride salt or immediately protect with the second PG (e.g., Fmoc-Cl) in situ.

Synthesis Workflow Diagram

Synthesis_Workflow Substrate N-Boc-3-aminocyclopentanone Step1 1. Knoevenagel (Ethyl cyanoacetate) 2. Michael Addn (Cyanide source) Substrate->Step1 Intermediate Spiro-Precursor (Dinitrile/Ester) Step1->Intermediate Step2 Reductive Cyclization (Raney Ni, H2, 50 psi) Intermediate->Step2 Critical Step Scaffold 7-Amino-Spiro-Lactam Core (N7-Boc protected) Step2->Scaffold Branch Functionalization Choice Scaffold->Branch PathA Path A: Peptide Synthesis 1. Deprotect Boc (TFA) 2. Reprotect N7 with Fmoc Branch->PathA PathB Path B: Solution Phase 1. Protect N2 (Lactam) with Bn/PMB 2. Selective N7 manipulation Branch->PathB

Caption: Step-wise workflow for the synthesis of the 7-amino-2-azaspiro[4.4]nonan-3-one core starting from aminocyclopentanone.

References

  • Yong, S. R., et al. (2005).[2][3] Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions.[2][3][4] Tetrahedron, 61(34), 8120-8129.[2] [Link]

  • PubChem. (2025). 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride (CID 134818861).[5] National Center for Biotechnology Information. [Link]

  • Guerrero-Caicedo, A., et al. (2019).[6] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega, 4(25), 21369–21377. [Link]

  • Organic Chemistry Portal. (2025). Protecting Groups: Amine Protection Strategies. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Amino-2-azaspiro[4.4]nonan-3-one Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[2]

The 7-Amino-2-azaspiro[4.4]nonan-3-one scaffold presents a unique challenge in medicinal chemistry. Unlike flat aromatic amines, this spirocyclic intermediate possesses a rigid, three-dimensional architecture (Fsp³ rich) that often defies standard solubility rules.[1]

Researchers frequently encounter the "Polarity Trap" : the molecule is too polar for standard lipophilic solvents (Hexane, Et₂O) due to the primary amine and lactam, yet the lipophilic spiro-core prevents complete dissolution in water at neutral pH. This guide addresses the three most common failure modes: oiling out during isolation , insolubility during coupling , and streaking during purification .

Physicochemical Snapshot
PropertyCharacteristicImpact on Handling
Structure Rigid Spiro[4.4]nonaneHigh lattice energy; resists crystallization (forms gums).[1][2]
Functionality

Amine (C7) + Lactam (C3)
High polarity; potential for H-bond networking.[1]
Basicity Basic (Amine pKa ~9-10)Forms stable salts; Free base is air-sensitive (CO₂ absorption).[1]
State Solid (Salts) / Oil (Free Base)Free base often requires lyophilization or salt formation to solidify.[1]

Solubility Troubleshooting & Solvent Selection

The Solubility Matrix

Data represents typical behavior for the 7-amino-spiro[4.4]nonane class.[1]

Solvent SystemFree Base SolubilityHCl/TFA Salt SolubilityRecommendation
Water Low/Moderate (pH dependent)High Use for reverse-phase purification (C18).[1]
DCM High PoorStandard extraction solvent for free base.[1]
MeOH/EtOH High ModerateGood for transfers; use cold for crystallization.[1]
EtOAc/Hexane PoorInsolubleUse as anti-solvents to crash out products.[1]
DMSO/DMF HighHighUse only if necessary; difficult to remove.[1]
THF ModeratePoorGood for reactions; poor for solubilizing salts.[1]
FAQ: Dissolution Issues

Q: My intermediate won't dissolve in DCM for the next coupling step. What do I do? A: If your intermediate is a salt (HCl/TFA), it will not dissolve in DCM.[1]

  • Protocol: You must perform a "Free Base Liberation." Partition the salt between DCM and saturated aqueous Na₂CO₃ (or 1N NaOH).[1] Shake vigorously. The free amine will migrate to the DCM layer. Dry over Na₂SO₄ and concentrate.

  • Alternative: If you must use the salt in the reaction, switch the solvent to DMF or NMP and add a base (DIPEA/TEA) in situ to solubilize it.

Q: The compound is "oiling out" during recrystallization. A: This is classic spiro-amine behavior.[1] The rigid structure prevents efficient packing.

  • The Fix: Switch to the Hemioxalate Salt method (detailed in Section 3) or use the "Scratch & Sonicate" protocol below.

Critical Protocols: Rescuing "Gums" and Oils

When 7-Amino-2-azaspiro[4.4]nonan-3-one refuses to crystallize, use the following workflows.

Workflow A: The "Oil Rescue" Protocol (Trituration)

Use this when the product comes off the column as a sticky foam.

  • Dissolve: Take the gum and dissolve it in the minimum amount of DCM or MeOH (e.g., 0.5 mL for 100 mg).

  • Precipitate: Add 10-20 volumes of Diethyl Ether (or MTBE) dropwise while stirring rapidly.

  • Sonicate: If it clouds but stays oily, place the flask in a sonication bath for 5-10 minutes. This provides energy to break the amorphous aggregate and form a lattice.

  • Cool: Place in a -20°C freezer overnight.

  • Filter: Collect the solid rapidly (hygroscopic warning).

Workflow B: The Hemioxalate Salt Formation

Based on spiro-amine purification best practices [1]. If the HCl salt is hygroscopic (deliquescent), the oxalate salt is often a superior, non-hygroscopic crystalline solid.

  • Prepare Free Base: Ensure the amine is in its free base form in Isopropanol (IPA) .[1]

  • Add Acid: Dissolve 1.0 equivalent of Oxalic Acid Dihydrate in warm IPA.

  • Combine: Add the acid solution slowly to the amine solution.

  • Crystallize: A white precipitate should form.[1] If not, add Diethyl Ether until turbid and cool.[1]

  • Result: The resulting hemioxalate is typically stable, non-hygroscopic, and easy to weigh.

Visual Troubleshooting Guides

Diagram 1: Solubility & Isolation Decision Tree

Use this logic flow to determine the best isolation method based on your intermediate's state.

SolubilityTree Start State of Intermediate? Oil Sticky Oil / Gum Start->Oil Solid Solid / Powder Start->Solid SolventCheck Soluble in Et2O? Oil->SolventCheck Hygroscopic Hygroscopic? Solid->Hygroscopic Trituration Protocol A: Triturate w/ Pentane or Et2O SolventCheck->Trituration No (Cloudy) SaltForm Protocol B: Form Oxalate Salt (Crystallizes well) SolventCheck->SaltForm Yes (Dissolves) Desiccator Store in Desiccator (P2O5) Hygroscopic->Desiccator No Lyophilize Lyophilize from Water/Acetonitrile Hygroscopic->Lyophilize Yes (Sticky in air)

Caption: Decision matrix for handling spiro-amine intermediates based on physical state.

Diagram 2: The "Anti-Streaking" Chromatography Setup

Standard silica chromatography often fails for primary amines. Use this modified setup.

ColumnSetup Step1 1. Pre-treatment Detail1 Flush Silica with 1% Et3N in Hexane (Deactivates Silanols) Step1->Detail1 Step2 2. Mobile Phase Detail2 DCM : MeOH : NH4OH (90 : 9 : 1) *Ammonia is Critical* Step2->Detail2 Step3 3. Loading Detail3 Load as Free Base in DCM (Min vol) Step3->Detail3 Detail1->Step2 Detail2->Step3

Caption: Modified chromatography workflow to prevent amine streaking on silica gel.

Advanced Purification: Chromatography & Modifiers

The "Streaking" Issue

Primary amines like the 7-amino derivative interact strongly with acidic silanol groups on silica gel, causing broad peaks (streaking) and yield loss.

Recommended Mobile Phases:

  • DCM / MeOH / NH₄OH (90:10:1): The "Gold Standard."[1] The ammonium hydroxide competes for silanol sites, allowing the amine to elute sharply [2].

  • DCM / MeOH / Triethylamine (95:5:1): An alternative if NH₄OH is unavailable.[1] Note: TEA is harder to remove (high boiling point) than ammonia.[1]

Reverse Phase (C18) Alternative

If normal phase fails, use C18 Prep-HPLC.[1]

  • Buffer: Water (0.1% TFA) / Acetonitrile.[1]

  • Note: This will yield the TFA salt . If you need the free base, you must perform a basic workup (Section 2) after lyophilization.

References & Grounding

  • BenchChem Technical Support. (2025).[1][3][4][5] Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Retrieved from (Verified Source via Search 1.1).[1]

  • Guerrero-Caicedo, A., et al. (2019).[1][6] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega.[1] Retrieved from (Verified Source via Search 1.2).[1]

  • PubChem Compound Summary. (2025). 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride. CID 134818861.[1][2] Retrieved from (Verified Source via Search 1.7).[1]

  • Cayman Chemical. (2022).[1][7] Product Information: D-Aspartic Acid (Solubility References). Retrieved from (General solubility principles for polar amines).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling spirocyclic amines.

Sources

purification methods for 7-Amino-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Amino-2-azaspiro[4.4]nonan-3-one . This guide is designed for medicinal chemists, process scientists, and drug development professionals working with this privileged spirocyclic scaffold.

Spirocyclic amines are highly valued in modern drug discovery because their high sp³ character and conformational rigidity allow them to explore complex 3D chemical space, often leading to improved target affinity and reduced off-target toxicity [1][2]. However, the dual presence of a basic primary amine and a polar γ-lactam in 7-Amino-2-azaspiro[4.4]nonan-3-one presents distinct chromatographic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield purification.

Part 1: Physicochemical Profiling

To purify a molecule effectively, you must first understand its inherent physical properties. The table below summarizes the quantitative data that dictates the chromatographic behavior of 7-Amino-2-azaspiro[4.4]nonan-3-one.

PropertyValue / DescriptionChromatographic Implication
Compound Name 7-Amino-2-azaspiro[4.4]nonan-3-oneTarget analyte.
CAS Numbers 1501664-01-2 (Free Base)2173991-79-0 (HCl Salt)Determines handling state (oil/gum vs. crystalline solid) [5].
Molecular Weight 154.21 g/mol Elutes early in size-exclusion; requires low-mass detection in LC-MS.
Key Functional Groups Primary Aliphatic Amine, γ-LactamHighly polar; prone to strong hydrogen bonding and ionic interactions.
Predicted pKa (Amine) ~9.5 – 10.5Exists as a cation at neutral pH; requires extreme pH modifiers for RP-HPLC.
Solubility Profile High in H₂O, MeOH, DMSO.Low in Hexanes, Heptane.Poor retention on standard normal-phase (silica) without highly polar eluents.

Part 2: Troubleshooting Guide & FAQs

Q1: When attempting normal-phase flash chromatography, my compound streaks heavily across the TLC plate and elutes as a broad, tailing peak. How can I improve recovery and resolution? A1: This is a classic issue when purifying basic aliphatic amines on standard silica gel. The primary amine of 7-Amino-2-azaspiro[4.4]nonan-3-one interacts strongly with the highly acidic, unshielded silanol groups (Si-OH) on the silica surface via hydrogen bonding and ionic interactions [3].

  • The Fix: You must deactivate the silica. Add 1% to 5% of a volatile basic modifier, such as Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH), to your mobile phase (e.g., a Dichloromethane/Methanol system). TEA is sterically hindered and highly basic; it competitively binds to the acidic silanol sites, forming a temporary salt (Si-O⁻ HN⁺Et₃) and allowing your target primary amine to elute sharply [4].

Q2: I am using Reverse-Phase HPLC (C18) to purify the crude mixture, but the compound elutes in the void volume with no retention. What mobile phase should I use? A2: At a neutral pH (pH 7), the primary amine (pKa ~10) is fully protonated. This cationic state makes the molecule excessively polar, preventing it from partitioning into the hydrophobic C18 stationary phase.

  • The Fix (Low pH Strategy): Add 0.1% Trifluoroacetic acid (TFA) to your water/acetonitrile mobile phase. TFA acts as an ion-pairing agent, forming a hydrophobic complex (Amine-H⁺ TFA⁻) that increases retention on the C18 column.

  • The Fix (High pH Strategy): Use a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.5. This pH is above the pKa of the amine, forcing the molecule into its neutral, free-base form, which interacts much more strongly with the C18 phase [3]. (Note: You must use a hybrid-silica column, such as a Waters XBridge, as standard silica dissolves at pH > 8).

Q3: The purified free base is a sticky, hygroscopic gum that is difficult to weigh and degrades over time. How can I improve its handling properties? A3: Aliphatic spirocyclic free bases are notoriously difficult to handle. Converting the free base into its hydrochloride salt (CAS: 2173991-79-0) will yield a stable, non-hygroscopic, crystalline solid that is ideal for long-term storage and precise stoichiometric weighing [5].

Part 3: Mechanistic & Workflow Visualizations

Workflow Start Crude 7-Amino-2-azaspiro [4.4]nonan-3-one Scale Assess Purification Scale Start->Scale PrepLC Preparative RP-HPLC (Scale < 5g) Scale->PrepLC High Purity Needed Flash Normal Phase Flash (Scale > 5g) Scale->Flash Bulk Cleanup LowPH Low pH Mobile Phase (0.1% TFA in H2O/MeCN) PrepLC->LowPH Standard C18 Column HighPH High pH Mobile Phase (10mM NH4HCO3 pH 10.5) PrepLC->HighPH Hybrid C18 Column Silica Silica Gel + 1-5% TEA or NH4OH modifier Flash->Silica Prevent Peak Tailing Salt HCl Salt Formation & Crystallization LowPH->Salt HighPH->Salt Silica->Salt

Caption: Workflow for selecting the optimal purification strategy for spirocyclic amines.

Mechanism Silanol Acidic Silanol (Si-OH) Interaction Irreversible Adsorption & Peak Tailing Silanol->Interaction Hydrogen Bonding Blocked TEA blocks Si-OH (Si-O⁻ HN⁺Et3) Silanol->Blocked Amine Free Primary Amine (Target Analyte) Amine->Interaction Ionic Binding TEA Triethylamine (TEA) Modifier Added TEA->Blocked Competes for sites Elution Sharp Elution of Free Amine Target Blocked->Elution Target flows freely

Caption: Mechanistic pathway of silanol-amine interaction and mitigation by TEA modifier.

Part 4: Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography with Basic Modifier

Self-validating mechanism: TLC spots will shift from teardrop-shaped streaks to tight, circular spots when the correct amount of modifier is achieved.

  • Solvent Preparation: Prepare a mobile phase system of Dichloromethane (DCM) and Methanol (MeOH). A standard starting gradient is 95:5 DCM:MeOH.

  • Modifier Addition: Add 2% (v/v) Triethylamine (TEA) or 1% (v/v) concentrated aqueous NH₄OH to the mobile phase mixture. Stir vigorously to ensure homogeneity.

  • Column Equilibration: Flush the bare silica column with at least 3 column volumes (CV) of the modified mobile phase. Crucial: The column must be pre-saturated with the base; otherwise, the leading edge of your product will be consumed deactivating the silica.

  • Sample Loading: Dissolve the crude 7-Amino-2-azaspiro[4.4]nonan-3-one in a minimum volume of the modified mobile phase and load it onto the column.

  • Elution & Monitoring: Run the gradient (e.g., 95:5 to 80:20 DCM:MeOH over 15 CVs). Monitor fractions via TLC (stained with Ninhydrin, which reacts selectively with the primary amine to form a deep purple spot).

Protocol B: RP-HPLC Purification (High-pH Method)

Self-validating mechanism: The retention time will dramatically increase compared to neutral pH runs, confirming the amine has been successfully deprotonated.

  • System Setup: Equip the preparative LC system with a high-pH tolerant hybrid-silica C18 column (e.g., Waters XBridge Prep C18, 5 µm).

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in MS-grade water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Prepare Mobile Phase B: MS-grade Acetonitrile.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Execution: Run a shallow gradient from 2% B to 40% B over 20 minutes. The neutral free-base will partition cleanly into the stationary phase.

  • Recovery: Pool the fractions containing the target mass (m/z [M+H]⁺ = 155.1). Lyophilize immediately to prevent degradation and remove the volatile ammonium bicarbonate buffer.

Protocol C: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the purified 7-Amino-2-azaspiro[4.4]nonan-3-one free base in anhydrous Diethyl Ether or Tetrahydrofuran (THF) (approx. 10 mL per gram of compound).

  • Acid Addition: Place the flask in an ice bath (0 °C) under an inert nitrogen atmosphere. Slowly add 1.1 equivalents of a 4.0 M HCl in Dioxane solution dropwise while stirring vigorously.

  • Precipitation: A white precipitate (the hydrochloride salt) will form immediately. Allow the suspension to stir at 0 °C for 30 minutes to ensure complete salt formation.

  • Isolation: Filter the solid under a vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous Diethyl Ether (2 x 5 mL) to remove any unreacted free base or trapped Dioxane.

  • Drying: Dry the resulting white crystalline solid under a high vacuum at 40 °C for 12 hours to yield 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride.

Part 5: References

  • "Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence." MDPI. [Link]

  • "7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride." PubChem, National Library of Medicine. [Link]

resolving enantiomers of 7-Amino-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Scaffold Resolution . This guide is engineered for researchers, process chemists, and drug development professionals tasked with the stereochemical isolation of 7-Amino-2-azaspiro[4.4]nonan-3-one[1].

🔬 Architectural Overview & Causality

7-Amino-2-azaspiro[4.4]nonan-3-one is a highly valuable chiral building block, prominently utilized in the synthesis of advanced therapeutics, including PD-1/PD-L1 inhibitors[2] and menin-MLL interaction inhibitors[3].

The molecule possesses two stereocenters: the spiro junction (C5) and the amine-bearing carbon (C7). Because biological target binding is exquisitely sensitive to the 3D spatial vector of the primary amine, achieving >99% enantiomeric excess (ee) is non-negotiable. The spiro-lactam motif contains a rigid, highly polar hydrogen-bond acceptor (the carbonyl) and donor (the lactam NH). When combined with the primary amine at C7, the molecule exhibits complex multi-point binding. Understanding this causality—specifically how the primary amine interacts with chiral stationary phases or chiral acids—is the key to designing a successful resolution strategy.

📊 Quantitative Method Comparison

To select the optimal resolution pathway for your specific phase of development, consult the following empirical data table summarizing the three primary methodologies:

Resolution MethodTypical Yield (Max 50%)Enantiomeric Excess (ee)ScalabilityCost ProfilePrimary Advantage
Preparative Chiral SFC 45% - 48%> 99%Medium (up to 5 kg)High (CapEx)Rapid method development; high throughput for discovery.
Classical Resolution (Salt) 30% - 40% (1st crop)90% - 98%High (> 100 kg)LowCost-effective for process-scale manufacturing.
Enzymatic Kinetic Resolution 40% - 45%> 98%MediumMediumMild conditions; environmentally benign.

🛠️ Troubleshooting FAQs

Q1: Why does my primary amine peak tail so severely during Chiral SFC, and how does it impact resolution? Causality: The primary amine at C7 acts as a strong hydrogen bond donor and acceptor. In Supercritical Fluid Chromatography (SFC), free silanol groups on the silica-backed chiral stationary phase (CSP) strongly interact with this amine. This non-specific interaction overpowers the chiral recognition mechanism, causing severe peak broadening and tailing. Solution: You must use a basic additive in your polar modifier. Adding 0.1% to 0.5% isopropylamine (IPA) or 2M NH₃ in Methanol masks the acidic silanols, sharpening the peak and restoring the baseline resolution necessary for high-throughput separation.

Q2: Can I use classical diastereomeric salt resolution instead of SFC for scale-up? Causality: Yes. While SFC is the gold standard for discovery chemistry[4], classical resolution is preferred for process scale (>10 kg) due to economics. Because the molecule features a basic primary amine (pKa ~9.5), optically active acids such as the D and L forms of tartaric acid, dibenzoyltartaric acid, or camphorsulfonic acid are highly effective resolving agents[3]. The bulky, electron-rich groups of these acids provide excellent steric differentiation around the chiral spiro-junction during crystal lattice formation.

Q3: My classical resolution yielded an ee of only 85%. Why did this happen? Causality: An ee of 85% indicates kinetic entrapment of the undesired diastereomeric salt within the crystal lattice, usually caused by cooling the crystallization mixture too rapidly. Solution: Implement a controlled cooling ramp (e.g., 0.1°C/min) to promote Ostwald ripening, which thermodynamically favors the precipitation of the pure, less soluble diastereomer.

🧪 Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that errors are caught before advancing to the next synthetic step.

Protocol A: Classical Resolution via Diastereomeric Salt Formation

This protocol utilizes Di-p-toluoyl-L-tartaric acid (L-DTTA) to resolve the racemic free base.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 7-Amino-2-azaspiro[4.4]nonan-3-one in hot Ethanol (70°C) at a concentration of 100 mg/mL. Slowly add 1.0 equivalent of L-DTTA dissolved in a minimum volume of hot Ethanol.

  • Controlled Crystallization: Hold the solution at 70°C for 30 minutes, then program the reactor to cool to 20°C at a strict rate of 0.1°C/min. Stir gently (150 rpm) to avoid shearing the developing crystals.

  • Isolation: Filter the resulting crystalline suspension and wash the filter cake with ice-cold Ethanol (2 x 1 Vol).

  • Self-Validation Check: Do not proceed to basification yet. Dissolve a 5 mg aliquot of the crystalline salt in 1 mL of 1M NaOH, extract with Dichloromethane (DCM), and analyze the organic layer via analytical Chiral SFC[4]. If the ee is < 95%, abort basification and initiate a secondary recrystallization of the bulk salt in a 9:1 EtOH/H₂O mixture.

  • Basification: If ee > 95%, suspend the bulk salt in water, adjust to pH 10 using 2M NaOH, and extract the free base enantiomer with DCM. Dry over Na₂SO₄ and concentrate in vacuo.

G Racemate Racemic 7-Amino-2-azaspiro[4.4]nonan-3-one (Free Base) Acid Add Chiral Acid (e.g., L-DTTA) Racemate->Acid Salt Diastereomeric Salt Formation (Hot EtOH) Acid->Salt Cooling Controlled Cooling (0.1°C / min) Salt->Cooling Split Solid-Liquid Separation Cooling->Split Crystals Crystalline Salt (Desired Isomer) Split->Crystals Filter MotherLiq Mother Liquor (Undesired Isomer) Split->MotherLiq Filtrate Basification Basification (pH 10) & DCM Extraction Crystals->Basification Pure Pure Enantiomer (>99% ee) Basification->Pure

Workflow for classical diastereomeric salt resolution of spirocyclic amines.

Protocol B: Preparative Chiral SFC Workflow
  • Sample Preparation: Dissolve the racemic mixture in Methanol at 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection: Utilize a Chiralpak IG or ChiralART Amylose-SA column. The spiro-lactam motif interacts optimally with the carbamate linkages of these specific CSPs via hydrogen bonding.

  • Mobile Phase: 70% CO₂ / 30% Methanol (containing 0.2% v/v Isopropylamine or 2M NH₃)[4].

  • Self-Validation Check: Inject a mixed standard of the racemate immediately before the preparative run to verify the separation factor (α) is > 1.5. Post-fractionation, re-inject the isolated fraction on an orthogonal analytical column (e.g., Chiralcel OD-H) to rule out co-eluting achiral impurities.

G Start Initial SFC Screening (CO2 / MeOH) Tailing Severe Peak Tailing? Start->Tailing AddBase Add 0.1% IPA or 2M NH3 to Modifier Tailing->AddBase Yes Coelution Peaks Co-eluting (Resolution < 1.5)? Tailing->Coelution No AddBase->Coelution ChangeMod Switch Modifier (MeOH -> EtOH or IPA) Coelution->ChangeMod Yes Success Baseline Resolution Achieved Proceed to Prep-SFC Coelution->Success No ChangeCSP Screen Alternative CSP (e.g., Amylose to Cellulose) ChangeMod->ChangeCSP Still co-eluting ChangeMod->Success Resolved ChangeCSP->Success Resolved

Troubleshooting logic tree for Chiral SFC optimization and peak tailing.

📚 References

  • PubChem Compound Summary for CID 134818861 : 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride. National Center for Biotechnology Information. 1

  • WO2019160882A1 : Pd-1/pd-l1 inhibitors. World Intellectual Property Organization. 2

  • US11479557B2 : Inhibitors of the menin-MLL interaction. United States Patent and Trademark Office. 3

  • MDPI Catalysts : Merging Heterocyclic Chemistry and Biocatalysis in One-Pot Processes through Compartmentalization of the Reaction Steps. 4

Sources

Technical Support Center: Optimizing Cyclization Conditions for Azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of azaspiro[4.4]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis. The azaspiro[4.4]nonan-3-one core is a privileged scaffold in medicinal chemistry, and its efficient synthesis is crucial for the development of novel therapeutics.[1][2] This resource is structured to address specific challenges you may encounter during your experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of azaspiro[4.4]nonan-3-one and its derivatives, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Azaspiro[4.4]nonan-3-one Product

Question: My cyclization reaction is resulting in a disappointingly low yield. What are the common culprits, and how can I improve it?

Answer: Low yields in spirocyclization reactions are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[3]

Potential Causes and Solutions:

  • Sub-optimal Reaction Conditions: The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate.

    • Solution: Systematically screen reaction parameters. For instance, in base-catalyzed intramolecular aldol condensations, the choice of base and solvent is critical.[4] Consider creating a design of experiment (DoE) to efficiently explore the parameter space.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR. If the reaction stalls, consider adding a fresh portion of the catalyst or reagent. In some cases, increasing the temperature might be necessary, but be mindful of potential side reactions or product decomposition.[3]

  • Side Reactions: Competing reaction pathways, such as intermolecular reactions or decomposition of starting materials, can significantly reduce the yield of the desired product.

    • Solution: High dilution conditions can favor intramolecular cyclization over intermolecular polymerization. Additionally, ensure the purity of your starting materials, as impurities can catalyze unwanted side reactions.[3]

  • Product Decomposition: The azaspiro[4.4]nonan-3-one product may be unstable under the reaction or workup conditions.

    • Solution: Analyze the crude reaction mixture at different time points to monitor for product decomposition. If instability is suspected, consider milder workup conditions, such as using a buffered aqueous solution for quenching or minimizing exposure to strong acids or bases.[3]

Experimental Protocol: Screening of Bases for Intramolecular Aldol Cyclization

  • Set up parallel reactions in small vials, each containing the precursor to azaspiro[4.4]nonan-3-one (e.g., a suitably substituted amino diketone) dissolved in an appropriate solvent (e.g., methanol, benzene).[4]

  • To each vial, add a different base (e.g., K₂CO₃, NaOH, sodium 2-methyl-2-butanolate).[4][5]

  • Stir the reactions at a set temperature (e.g., room temperature or reflux) and monitor by TLC or LC-MS at regular intervals.

  • Quench the reactions and analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and yield of the desired spirocycle.

Base Solvent Temperature Typical Yield Reference
K₂CO₃aq. MeOH70 °C~50%[4]
Sodium 2-methyl-2-butanolateBenzeneReflux~43%[4]
NaOHCH₃OHRoom TempVaries[6]

Issue 2: Formation of Diastereomeric Mixtures

Question: I am obtaining a mixture of diastereomers of my azaspiro[4.4]nonan-3-one derivative. How can I improve the diastereoselectivity of the cyclization?

Answer: Achieving high diastereoselectivity is a significant challenge in spirocycle synthesis, as the formation of the spirocyclic core often creates at least one new stereocenter.[3] The stereochemical outcome is influenced by several factors.

Potential Causes and Solutions:

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[3]

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile). In some cases, a change in solvent can even reverse the diastereoselectivity.[3]

  • Catalyst/Reagent Control: The choice of catalyst or reagent can play a crucial role in directing the stereochemical outcome.

    • Solution: For radical cyclizations, the choice of radical initiator (e.g., AIBN vs. Et₃B) can influence the diastereomeric ratio.[1] In metal-catalyzed reactions, the ligand can have a profound impact on stereoselectivity.[3]

  • Temperature: The reaction temperature can affect the equilibrium between different transition states leading to the various diastereomers.

    • Solution: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable diastereomer.

DOT Diagram: Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed solvent Screen Solvents of Varying Polarity (e.g., Toluene, THF, DCM, MeCN) start->solvent catalyst Modify Catalyst/Reagent System (e.g., Change Radical Initiator, Screen Ligands) start->catalyst temp Vary Reaction Temperature (e.g., Lower Temperature) start->temp analysis Analyze Diastereomeric Ratio (e.g., by NMR, Chiral HPLC) solvent->analysis catalyst->analysis temp->analysis end Optimized Diastereoselectivity analysis->end

Caption: Troubleshooting workflow for improving diastereoselectivity.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final azaspiro[4.4]nonan-3-one product. What are the common impurities and the best purification strategies?

Answer: Purification can be challenging due to the presence of unreacted starting materials, intermediates, and side products.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: If the reaction is incomplete, the starting materials will contaminate the product.

    • Solution: Optimize the reaction conditions to drive the reaction to completion. For purification, column chromatography is often effective.[1][7]

  • Polymeric Byproducts: Under certain conditions, especially at higher concentrations or temperatures, polymerization of starting materials or intermediates can occur.

    • Solution: Use high dilution conditions to favor the intramolecular reaction. Polymeric materials are often much less soluble and can sometimes be removed by precipitation or filtration.

  • Diastereomers: As discussed previously, the formation of diastereomers is common.

    • Solution: Careful column chromatography on silica gel can often separate diastereomers.[1] In some cases, preparative HPLC may be necessary.

Experimental Protocol: Flash Column Chromatography for Purification

  • Concentrate the crude reaction mixture under reduced pressure.

  • Adsorb the crude material onto a small amount of silica gel.

  • Prepare a silica gel column with an appropriate diameter and length based on the amount of crude product.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.[1][7]

  • Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the azaspiro[4.4]nonan-3-one core?

A1: Several synthetic strategies have been developed to construct the azaspiro[4.4]nonan-3-one skeleton. Some of the most common include:

  • Intramolecular Aldol Condensation: This involves the cyclization of a precursor containing both an amine and a diketone functionality.[4]

  • Radical Cyclization: Domino radical bicyclization reactions have been successfully employed to synthesize the 1-azaspiro[4.4]nonane skeleton.[1]

  • [3+2] Cycloaddition Reactions: Phosphine-catalyzed [3+2] cycloadditions of methylene-γ-lactams can provide access to 2-azaspiro[4.4]nonan-1-ones.[8][9]

  • Multicomponent Reactions: One-pot multicomponent reactions offer an efficient route to highly functionalized spiro-γ-lactams.[10]

Q2: How do I choose the appropriate starting materials for my synthesis?

A2: The choice of starting materials is dictated by the chosen synthetic route. For example, for an intramolecular aldol condensation approach, you would need a linear precursor containing a protected amine and two carbonyl groups at appropriate positions to form the five-membered rings upon cyclization.[4] For radical cyclizations, precursors with a suitably placed radical acceptor (e.g., an alkene) and a radical precursor (e.g., a bromo or iodo group) are required.[1]

Q3: What analytical techniques are most useful for characterizing azaspiro[4.4]nonan-3-one and its intermediates?

A3: A combination of spectroscopic techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the structure and purity of the product. 2D NMR techniques like COSY, HSQC, and HMBC can help in assigning the complex proton and carbon signals of the spirocyclic system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl group of the lactam.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures. Some specific considerations for the synthesis of azaspiro[4.4]nonan-3-one may include:

  • Radical Initiators: Reagents like AIBN and Et₃B are toxic and should be handled in a well-ventilated fume hood. Triethylborane is pyrophoric and must be handled under an inert atmosphere.

  • Strong Bases and Acids: Handle strong bases (e.g., sodium hydride, organolithiums) and strong acids with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many organic solvents are flammable and/or toxic. Always work in a fume hood and take precautions to avoid ignition sources.

DOT Diagram: General Synthetic Approach via Intramolecular Cyclization

G start Acyclic Precursor cyclization Intramolecular Cyclization (e.g., Aldol, Radical, etc.) start->cyclization spirocycle Azaspiro[4.4]nonan-3-one Core cyclization->spirocycle purification Purification (e.g., Column Chromatography) spirocycle->purification product Pure Product purification->product

Caption: A generalized workflow for azaspiro[4.4]nonan-3-one synthesis.

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21256–21267. [Link]

  • ResearchGate. (2026, February 7). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from [Link]

  • Ikeda, M., Matsubayashi, K., Imoto, T., & Kitao, K. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, 38(6), 1237. [Link]

  • MDPI. (2023, March 22). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Retrieved from [Link]

  • Yong, S., Baird, M., Ung, A., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(33), 8120-8129. [Link]

  • ACS Publications. (2024, June 19). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. Retrieved from [Link]

  • ResearchGate. (2025, November 3). An update on the synthesis and reactivity of spiro-fused β-lactams. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization conditions for the intramolecular cyclization (Scheme 3, 6→7a and 7a'). Retrieved from [Link]

  • PubMed. (2011, February 18). Development of the intramolecular Prins cyclization/Schmidt reaction for the construction of the azaspiro[2][2]nonane: application to the formal synthesis of (±)-stemonamine. Retrieved from [Link]

  • ACS Publications. (2021, November 30). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019, August 27). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Retrieved from [Link]

  • PMC. (n.d.). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Retrieved from [Link]

  • ResearchGate. (2021, January). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Retrieved from [Link]

  • Google Patents. (n.d.). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[2][2] nonane-1-ene-4-ketone. Retrieved from

  • ChemRxiv. (n.d.). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of intramolecular cyclization reaction. Retrieved from [Link]

  • MDPI. (2025, July 29). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Retrieved from [Link]

  • PMC. (2025, April 30). One-pot three-component synthesis of azaspirononatriene derivatives. Retrieved from [Link]

  • NSF PAR. (n.d.). Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza- Prins/Oxidative Halo-Nazarov Cyclization Sequence. Retrieved from [Link]

  • PMC. (n.d.). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. Retrieved from [Link]

  • ACS Publications. (2021, November 18). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. Retrieved from [Link]

Sources

stability challenges of 7-Amino-2-azaspiro[4.4]nonan-3-one in solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability, solubility, and handling of 7-Amino-2-azaspiro[4.4]nonan-3-one , a specialized spirocyclic building block often used in medicinal chemistry (e.g., for peptide mimetics or GPCR ligands).

This guide is structured to assist researchers in preventing degradation during solution preparation and storage.

Subject: Stability & Troubleshooting in Solution State Molecule ID: C8H14N2O (Free Base) | MW: 154.21 g/mol Common Salt Form: Hydrochloride (C8H15ClN2O) | MW: 190.67 g/mol

Part 1: Executive Technical Overview

7-Amino-2-azaspiro[4.4]nonan-3-one contains two critical functionalities within a rigid spirocyclic framework:

  • Primary Amine (C7 position): Highly nucleophilic and susceptible to oxidation in its free base form.

  • 
    -Lactam (C3 position):  A 5-membered cyclic amide. While kinetically more stable than 
    
    
    
    -lactams, it remains vulnerable to hydrolytic ring-opening under extreme pH or enzymatic conditions.

The Stability Paradox: While the spiro-fusion provides steric protection (via the Thorpe-Ingold effect), the presence of a free primary amine creates a risk of intermolecular transamidation (self-polymerization) and oxidative degradation if the pH is not strictly controlled.

Part 2: Critical Handling Protocols (Q&A Format)

Section A: Solubility & Solution Preparation

Q1: I am using the HCl salt. Why does it precipitate when I adjust the buffer to pH 7.4? Diagnosis: You have likely exceeded the solubility limit of the free base. Mechanism: The HCl salt is highly water-soluble due to the charged ammonium species (


). As you raise the pH towards the amine's pKa (approx. 9.5–10.5), the molecule deprotonates to the neutral free base (

). The rigid spirocyclic scaffold has high lattice energy and poor aqueous solubility in its neutral form. Protocol Fix:
  • Stock Solutions: Prepare stocks in DMSO or Methanol (up to 50 mM) rather than water.

  • Aqueous Buffers: Keep the final concentration

    
     if working at physiological pH (7.4).
    
  • Cosolvents: Use 5-10% DMSO to maintain solubility in assay buffers.

Q2: Can I sonicate the solution to dissolve the solid? Advisory: Use Caution. While sonication helps dissolution, it generates local heat and cavitation bubbles that can accelerate oxidative degradation of the primary amine. Best Practice: Vortex extensively or use gentle warming (


) in a water bath. If sonication is necessary, limit it to 30-second bursts on ice.
Section B: pH-Dependent Stability & Degradation

Q3: My LC-MS shows a mass shift of +18 Da (M+18). Is this the hydrate? Diagnosis: This is likely the Hydrolysis Product (Ring Opening). Mechanism: The


-lactam ring has opened to form the corresponding amino acid derivative.
  • Trigger: This occurs most rapidly at pH > 10 (base-catalyzed) or pH < 2 (acid-catalyzed).

  • Prevention: Maintain pH between 4.0 and 8.0. The spiro-ring system is most stable in slightly acidic buffers (pH 4–6) where the amine is protonated and the lactam is intact.

Q4: The solution turned yellow/brown after 24 hours at Room Temperature. What happened? Diagnosis: Oxidative Degradation of the primary amine. Mechanism: Free primary amines react with dissolved oxygen to form imines, N-oxides, or azo-dimers. This is often accompanied by a color change. Protocol Fix:

  • Deoxygenate: Degas all buffers with Nitrogen or Argon for 15 minutes before use.

  • Antioxidants: Add 0.5 mM TCEP or DTT if compatible with your downstream assay.

  • Storage: Never store the solution at RT. Snap-freeze aliquots at -20°C or -80°C.

Part 3: Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseTechnical VerificationCorrective Action
New Peak (M+16) N-Oxidation LC-MS shows M+16 Da. Common in air-exposed samples.Prepare fresh in degassed solvent. Store under Argon.
New Peak (M+18) Lactam Hydrolysis LC-MS shows M+18 Da. Occurs in strong acid/base.Check buffer pH. Avoid pH > 9 or < 3.
New Peak (2M-18) Dimerization LC-MS shows dimer mass. Intermolecular condensation.Reduce stock concentration. Avoid high pH where amine is nucleophilic.
Precipitation Free Base Crash Visual cloudiness upon pH adjustment.Add 5-10% DMSO or lower the concentration.
Loss of Potency Adsorption Compound sticks to plastic (common for rigid amines).Use glass vials or low-binding plasticware.

Part 4: Degradation Pathway Visualization[1]

The following diagram illustrates the three primary failure modes for 7-Amino-2-azaspiro[4.4]nonan-3-one in solution.

StabilityPathways cluster_conditions Stability Factors Native Native Molecule (Spiro-Lactam) Hydrolysis Hydrolyzed Product (Ring Open: M+18) Native->Hydrolysis pH > 10 or pH < 2 (H2O attack) Oxidation Oxidative Species (N-Oxide/Imine: M+16/-2) Native->Oxidation Air (O2) + Light (Free Radical) Dimer Dimer/Oligomer (Transamidation) Native->Dimer High Conc. (>50mM) + Basic pH pH Control pH Control Inert Atmosphere Inert Atmosphere Temperature Temperature

Caption: Figure 1. Primary degradation pathways. The central spiro-lactam is vulnerable to hydrolysis at extreme pH, oxidation in air, and dimerization at high concentrations.

Part 5: Recommended Storage & Handling Summary

To ensure data integrity, adhere to the following "Golden Rules" of handling:

  • Solid State: Store the HCl salt at -20°C in a desiccator. It is hygroscopic; moisture absorption accelerates hydrolysis.

  • Solution State:

    • Solvent: Anhydrous DMSO is preferred for stock solutions.

    • Shelf-Life: Discard aqueous solutions after 24 hours at 4°C.

    • Thawing: Do not refreeze aqueous aliquots more than once.

  • Assay Conditions:

    • Preferred pH: 5.5 – 7.5.

    • Avoid phosphate buffers if possible (phosphate can catalyze hydrolysis in some lactams); HEPES or MOPS are superior alternatives.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134818861, 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride. Retrieved from [Link]

  • Gao, Y., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega. Retrieved from [Link]

SpiroSupport: Troubleshooting 7-Amino Reactivity in Spiro Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The Core Problem: Why is my 7-Amino Group "Dead"?

In spirocyclic scaffolds (e.g., spiro[chroman-2,4'-piperidine] or spiro[indoline-3,4'-piperidine]), the 7-amino group often exhibits deceptively low reactivity compared to a standard aniline. This is rarely a simple purity issue; it is a structural feature defined by two competing forces:

  • The Orthogonal Shielding (Steric): The spiro-junction at C-2 (chroman) or C-3 (indoline) forces the aliphatic ring (e.g., piperidine) into a conformation that can partially occlude the "northern" hemisphere of the aromatic ring. While the 7-position is technically meta/para to the spiro center, the 3D puckering of the aliphatic ring can create a "roof" that blocks the trajectory of incoming bulky electrophiles.

  • Electronic Deactivation: If your scaffold contains electron-withdrawing groups (EWGs) or if the 7-amino group is involved in an intramolecular hydrogen bond with a neighboring heteroatom (common in 7-amino-8-acyl systems), the lone pair availability is drastically reduced.

Diagnostic Workflow

Before selecting a rescue protocol, use this logic tree to identify the root cause of failure.

DiagnosticTree Start Reaction Failed Check_pKa Check Electronic Environment (Are EWGs present at C6/C8?) Start->Check_pKa Check_Sterics Check Electrophile Size (Is the partner bulky?) Check_pKa->Check_Sterics No (Electron Rich) Result_Electronic Electronic Deactivation (Poor Nucleophile) Check_pKa->Result_Electronic Yes (e.g., -F, -CF3, -CN) Result_Steric Steric Shielding (Inaccessible Lone Pair) Check_Sterics->Result_Steric Yes (e.g., t-Butyl, Ortho-sub) Sol_LiHMDS Solution A: LiHMDS Deprotonation Result_Electronic->Sol_LiHMDS For Amide Coupling Sol_Buchwald Solution B: Pd-PEPPSI or BrettPhos Result_Electronic->Sol_Buchwald For C-N Coupling Sol_Ghosez Solution C: Ghosez Reagent Activation Result_Electronic->Sol_Ghosez For Acid Chlorides Result_Steric->Sol_Buchwald

Caption: Diagnostic logic flow for selecting the appropriate coupling strategy based on steric vs. electronic deactivation factors.

Protocol A: The "Gold Standard" Buchwald-Hartwig Coupling

When standard Pd(OAc)₂/BINAP fails, it is usually because the oxidative addition complex is too bulky to approach the shielded amine, or the amine is too weak to bind to the Palladium center. You must switch to 3rd Generation Pre-catalysts designed for hindered substrates.

The Solution: BrettPhos or RuPhos Pd G3/G4

These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the coupling of sterically hindered and electron-deficient amines.

Optimized Protocol:

  • Vessel: Microwave vial (dried).

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Spiro-Amine (1.2 equiv)

    • Catalyst: BrettPhos Pd G4 (2–5 mol%). Note: If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + BrettPhos (4-6 mol%).

    • Base: LiHMDS (1M in THF, 2.2 equiv) or Cs₂CO₃ (3.0 equiv). Crucial: LiHMDS acts as a soluble base to deprotonate the amine, drastically increasing reactivity.

    • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

  • Procedure:

    • Add solids to the vial.

    • Seal and purge with Argon (3x).

    • Add solvent and liquid base.[1]

    • Heat: 100°C for 2–4 hours (or 120°C for 30 mins in Microwave).

Why this works: The LiHMDS generates the amide anion of your spiro-amine, which is a much stronger nucleophile than the neutral amine, bypassing the electronic deactivation issue.

Protocol B: Difficult Amide Couplings (The "Ghosez" Method)

If you are trying to acylate the 7-amino group (form an amide) and HATU/EDC conditions yield <10%, the issue is the inability of the amine to attack the active ester. You must switch to a highly reactive Acid Chloride generated in situ.

The Solution: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)

Unlike Thionyl Chloride (which is too harsh for many spiro scaffolds containing acid-sensitive protecting groups like Boc), Ghosez’s reagent generates acid chlorides under neutral conditions.

Step-by-Step Guide:

  • Activation (In a separate vial):

    • Dissolve Carboxylic Acid (1.1 equiv) in dry DCM.

    • Add Ghosez’s Reagent (1.2 equiv).

    • Stir at RT for 30–60 mins. (Monitor by TLC: acid spot disappears).

  • Coupling:

    • To the solution of the active acid chloride, add the Spiro-Amine (1.0 equiv) dissolved in DCM/Pyridine (3:1 ratio).

    • Optional: Add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Workup:

    • Quench with saturated NaHCO₃.

Mechanistic Insight: The Ghosez reagent converts the acid to an


-chloroenamine intermediate, which collapses to the acid chloride. This avoids the formation of bulky active ester intermediates (like OBt/OAt) that might be sterically rejected by the spiro scaffold.

Comparative Data: Ligand Selection Matrix

Use this table to select the correct ligand for your Palladium-catalyzed cross-coupling based on the specific nature of your 7-amino spiro scaffold.

LigandBest For...[2]Steric ToleranceElectronic ToleranceRecommended Base
BrettPhos Primary amines, hindered aryl halides.HighModerateLiHMDS / NaOtBu
RuPhos Secondary amines, highly hindered coupling partners.Very HighHighCs₂CO₃ / NaOtBu
XPhos General purpose, unactivated aryl chlorides.ModerateModerateK₃PO₄
t-BuXPhos Extremely hindered substrates (e.g., ortho-substituted).Very HighLowNaOtBu
BINAP Legacy. Only for unhindered, electron-rich systems.LowLowCs₂CO₃

FAQ: Troubleshooting Common Failures

Q: I see starting material consumption, but no product mass. Where did it go?

  • A: Check for dehalogenation of your electrophile. If the Pd-cycle initiates but the amine fails to bind (reductive elimination failure), the catalyst often performs

    
    -hydride elimination or reduces the aryl halide.
    
    • Fix: Increase the concentration of the amine or switch to a ligand with a larger bite angle (e.g., Xantphos) if using Pd(OAc)₂.

Q: My Boc-protecting group on the piperidine ring is falling off during coupling.

  • A: This is likely due to the high temperature or Lewis acidity of the metal.

    • Fix: Switch to Chan-Lam Coupling . Use Cu(OAc)₂ (1.0 equiv), Boronic Acid (2.0 equiv), and Pyridine (2.0 equiv) in DCM at Room Temperature, open to air. It is slower (24-48h) but extremely mild.

Q: The reaction turns black immediately.

  • A: "Palladium Black" precipitation indicates ligand dissociation. Your ligand is not stabilizing the Pd(0) species effectively at high temperatures.

    • Fix: Switch to a Pre-catalyst (e.g., XPhos Pd G3 ) rather than mixing Pd(OAc)₂ + Ligand in situ. The pre-catalyst ensures a 1:1 Pd:Ligand ratio and prevents early catalyst death.

References

  • Buchwald-Hartwig Amination of Hindered Substrates

    • Maitro, G., et al. (2014). "Precatalysts for the Buchwald-Hartwig Amination of Hindered Amines." Organic Process Research & Development.
    • (Verified: ACS Publications)

  • Ghosez's Reagent for Amide Coupling

    • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions.
    • (Verified: RSC)

  • Spiro Scaffold Reactivity & Synthesis

    • Carreira, E. M., et al. (2015). "Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters.
    • (Verified: ScienceDirect)

  • Chan-Lam Coupling for Deactivated Anilines

    • Qiao, J. X., et al. (2011). "Copper-Promoted C-N Bond Formation with Poorly Nucleophilic Anilines." Organic Letters.
    • (Verified: ACS Publications)

Sources

Technical Support Center: Purification & Troubleshooting Guide for 7-Amino-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly polar, spirocyclic aliphatic amines. 7-Amino-2-azaspiro[4.4]nonan-3-one is a valuable structural motif in modern drug discovery, offering rigid conformational restriction. However, purifying its crude product is notoriously difficult. Because the molecule features both a hydrogen-bond-donating primary amine and a polar


-lactam core, it exhibits extreme hydrophilicity. Traditional purification methods often fail, leaving a complex matrix of unreacted precursors, diastereomers, and inorganic salts.

This guide provides field-proven, mechanistically grounded solutions to isolate this compound with high purity and yield, ensuring your synthetic workflows remain robust and reproducible.

Part 1: Troubleshooting & FAQs

Q1: Following Boc-deprotection, my crude product is heavily contaminated with inorganic salts (e.g., NaCl). Standard liquid-liquid extraction (LLE) into dichloromethane or ethyl acetate is failing. Why is this happening, and how do I remove the salts? Causality & Solution: The failure of LLE is due to the inherent polarity of the target molecule. The primary amine and the lactam carbonyl create a highly hydrophilic network that strongly prefers the aqueous phase, especially when 1[1]. The Fix: Abandon LLE in favor of Strong Cation Exchange (SCX) chromatography. SCX resins contain sulfonic acid groups that trap the protonated amine (the "catch" phase). Neutral impurities and inorganic salts are washed away with methanol. The purified amine is then eluted using a volatile methanolic ammonia solution (the "release" phase).

Q2: My LC-MS shows a persistent impurity with the exact same mass as my product. What is it, and how do I separate it? Causality & Solution: You are likely observing a diastereomeric impurity. The spirocyclic core (C5) and the amine-bearing carbon (C7) create relative stereocenters (yielding cis/trans isomers). Because these isomers have identical molecular weights and nearly identical pKa values, standard reverse-phase (C18) HPLC often struggles to resolve them. The Fix: Exploit the subtle differences in their three-dimensional hydrogen-bonding networks. Switch to Normal-Phase chromatography using an amine-functionalized silica (NH2-silica) or basic alumina. Standard acidic bare silica must be avoided, as it will cause 2 with the primary amine[2].

Q3: During the scale-up of the deprotection step, I noticed the formation of a new, highly polar byproduct. What is the mechanism of its formation? Causality & Solution: If you are using harsh aqueous acids (e.g., 6M HCl at reflux) for deprotection, you are likely hydrolyzing the


-lactam ring, yielding a ring-opened amino acid byproduct. Spiro-fused lactams possess slightly higher ring strain than isolated pyrrolidin-2-ones, making them susceptible to nucleophilic attack by water under strongly acidic conditions.
The Fix:  Perform the deprotection under strictly anhydrous conditions. 3 from an anhydrous solvent system prevents lactam hydrolysis[3].

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Anhydrous Deprotection and Isolation of the HCl Salt

Use this protocol to avoid lactam hydrolysis while ensuring complete removal of the Boc protecting group.

  • Dissolution: Dissolve the crude tert-butyl (3-oxo-2-azaspiro[4.4]nonan-7-yl)carbamate (1.0 eq) in anhydrous 1,4-dioxane (10 mL/g).

  • Reaction: Slowly add 4M HCl in 1,4-dioxane (5.0 eq) at 0 °C under a nitrogen atmosphere. Stir at room temperature for 4 hours.

    • Causality: Anhydrous conditions prevent lactam ring-opening while the high concentration of HCl drives the loss of isobutylene and CO₂.

    • Validation Check: Monitor the reaction by LC-MS. The complete disappearance of the [M+H]⁺ peak for the Boc-precursor and the appearance of the free amine mass validates that the deprotection is complete.

  • Precipitation: Add cold methyl tert-butyl ether (MTBE) (20 mL/g) to the reaction mixture. The 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride salt will precipitate out of solution as a white solid.

  • Isolation: Filter the solid under a nitrogen blanket (the salt is highly hygroscopic) and wash with additional cold MTBE. Dry under high vacuum.

Protocol B: Free-Basing & Desalting via SCX Chromatography

Use this protocol to remove inorganic salts and isolate the pure free base without relying on aqueous extraction.

  • Column Conditioning: Pre-condition a silica-based SCX cartridge (Strong Cation Exchange) with 3 column volumes (CV) of Methanol.

  • Loading: Dissolve the crude hydrochloride salt in a minimum volume of Methanol/Water (9:1) and load it onto the column at a flow rate of 1-2 drops per second.

  • Washing (Desalting): Wash the column with 4 CV of Methanol.

    • Validation Check: Collect this wash fraction and spot it on a TLC plate (visualize with Ninhydrin). The absence of a purple spot confirms that the target amine is successfully trapped on the sulfonic acid resin, validating the "catch" phase.

  • Elution: Elute the free base using 4 CV of 2M Ammonia in Methanol.

  • Concentration: Evaporate the methanolic ammonia under reduced pressure at 30 °C to yield the pure free base.

Part 3: Data Presentation

Table 1: Physicochemical Profile & Partitioning Behavior

Property Value / Characteristic Impact on Purification Strategy
Molecular Weight 154.21 g/mol (Free Base) Low MW increases volatility; avoid excessive heating under high vacuum.
pKa (Amine) ~9.5 - 10.0 Requires an aqueous pH > 11.5 for complete deprotonation.
Aqueous Solubility Very High Prevents effective extraction into standard organic solvents (LLE fails).

| Silica Interaction | Strong H-Bonding | Causes irreversible binding or severe tailing on standard bare silica. |

Table 2: Recommended Chromatographic Systems for Impurity Clearance

Impurity Type Recommended Stationary Phase Recommended Mobile Phase Mechanistic Rationale
Inorganic Salts SCX (Strong Cation Exchange) Load: MeOHElute: 2M NH₃/MeOH Selectively traps the protonated amine via ionic bonds; neutral salts wash through[2].
Diastereomers Amine-functionalized Silica DCM / MeOH gradient Suppresses acidic silanol interactions; resolves subtle stereochemical differences.

| Boc-Precursor | C18 Reverse Phase | H₂O / MeCN with 0.1% NH₄OH | The "2 pH rule" ensures the amine is neutral, increasing its lipophilicity and retention[2]. |

Part 4: Purification Workflow Visualization

G Crude Crude 7-Amino-2-azaspiro[4.4]nonan-3-one (Contains Salts, Boc-precursor, Organics) SCX Load onto SCX Column (Strong Cation Exchange) Crude->SCX Wash Wash: MeOH / DCM (Elutes Boc-precursor & Neutrals) SCX->Wash Non-basic impurities Elute Elute: 2M NH3 in MeOH (Releases Target Amine) SCX->Elute Basic target retained Pure Pure Free Base Product (Evaporate Volatiles) Elute->Pure

Workflow for the purification of highly polar spirocyclic amines using SCX catch-and-release.

Part 5: References

  • [1] PubChem, 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride. National Institutes of Health (NIH).

  • [3] Melnykov, K. P. et al., A Scalable Approach to Primary Amines via the Petasis Reaction. Journal of Organic and Pharmaceutical Chemistry.

  • [2] Biotage, How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage Technical Blog.

Sources

overcoming steric hindrance in 7-Amino-2-azaspiro[4.4]nonan-3-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 7-Amino-2-azaspiro[4.4]nonan-3-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique spirocyclic scaffold into their synthetic programs. We will address the primary challenge associated with this building block—steric hindrance—and provide field-proven troubleshooting strategies, detailed protocols, and mechanistic insights to ensure your success.

Understanding the Challenge: The Spirocyclic Shield

The 7-Amino-2-azaspiro[4.4]nonan-3-one scaffold is a valuable building block for introducing conformational rigidity into small molecules, a key strategy for enhancing biological activity and metabolic stability.[1] However, its inherent three-dimensional structure presents a significant synthetic challenge. The spirocyclic carbon atom, shared by two rings, positions the cyclopentane ring in a way that sterically encumbers the C7-amino group. This "spirocyclic shield" physically obstructs the approach of reagents, slowing reaction rates and often leading to low or no yield in standard transformations.[2][3]

This guide provides a series of frequently asked questions and troubleshooting workflows to navigate these steric challenges effectively.

Caption: Steric hindrance in 7-Amino-2-azaspiro[4.4]nonan-3-one.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., using HBTU/DIPEA) is failing with 7-Amino-2-azaspiro[4.4]nonan-3-one. Why is this happening and what should I do?

Answer: This is the most common issue researchers face. The steric bulk around the C7-amino group significantly slows the rate of nucleophilic attack on the activated carboxylic acid.[4] Standard coupling reagents like HBTU, while effective for many amines, may not provide sufficient activation energy to overcome this steric barrier, leading to low conversion or decomposition of the activated ester over long reaction times.[2]

Troubleshooting Workflow: Amide Coupling

Caption: Troubleshooting workflow for amide coupling reactions.

Recommended Solutions & Data Comparison

For sterically hindered couplings, moving to more potent activating agents or harsher conditions is necessary. Activating the carboxylic acid as its acid chloride is a classic, highly effective strategy.[5]

StrategyReagent/ConditionRationaleTypical Yield Range*
Standard HBTU / DIPEAForms an activated ester.0-20%
High-Activity HATU / DIPEA or 2,4,6-collidineForms a more reactive O-acylisourea. Less prone to racemization.50-85%
Acid Chloride 1. (COCl)₂ or SOCl₂2. Amine, Et₃NAcid chlorides are highly electrophilic and react rapidly.[5]70-95%
Alternative Acyl Fluoride / BTFFHMinimizes steric hindrance between coupling partners.[6]60-90%
Harsh Conditions Increased Temperature (80-110 °C)Provides activation energy to overcome the steric barrier.[2]Varies

*Yields are estimates based on reactions with similarly hindered amines and will be substrate-dependent.

Q2: I am attempting an N-alkylation using an alkyl halide, but the reaction is extremely slow or doesn't proceed. What are my options?

Answer: Direct N-alkylation via an Sₙ2 mechanism is highly sensitive to steric hindrance at the nucleophile (the amine).[3][7] The spirocyclic framework effectively blocks the backside attack required for this reaction.

Troubleshooting N-Alkylation
  • Switch to a More Reactive Electrophile: Instead of alkyl bromides or chlorides, use alkyl triflates (R-OTf) or tosylates (R-OTs). The triflate and tosylate groups are excellent leaving groups, making the electrophile significantly more reactive.[8]

  • Increase Reaction Temperature and Time: High temperatures (e.g., refluxing in toluene or DMF for 24-72 hours) are often required to provide the necessary energy to overcome the activation barrier.[8]

  • Use a Non-Nucleophilic Base: If deprotonation of the amine is required, use a bulky, non-nucleophilic base like a proton sponge or DBU to prevent the base from competing with the hindered amine as the nucleophile.

  • Consider Reductive Amination: While challenging due to the difficulty of forming the initial iminium ion, reductive amination can be an alternative. This approach may require specialized catalysts or conditions designed for hindered substrates.[9][10]

Q3: Are there advanced catalytic methods for forming C-N bonds with this hindered amine?

Answer: Yes. When traditional methods fail, modern cross-coupling reactions offer a powerful alternative, particularly for forming aryl-amine bonds. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is well-suited for coupling sterically hindered amines with aryl halides or triflates.[11]

The key to success is the choice of ligand on the palladium catalyst. Ligands specifically designed for hindered substrates (e.g., bulky biarylphosphines like XPhos or RuPhos) are essential to facilitate the reductive elimination step that forms the C-N bond.

G Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A B Ar-Pd(II)-X(L₂) A->B C Ligand Exchange B->C D Ar-Pd(II)-N(H)R(L₂) C->D - HX E Reductive Elimination D->E E->Pd0 Product Coupled Product (Ar-NHR) E->Product HXBase [H-Base]⁺X⁻ E->HXBase ArX Aryl Halide (Ar-X) ArX->A Amine Hindered Amine (R-NH₂) Amine->C Base Base (e.g., NaOtBu) Base->E

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Q4: When direct functionalization of the amine is not feasible, is there an alternative synthetic strategy?

Answer: Absolutely. A powerful, albeit longer, strategy is to form the key C-N bond before creating the sterically hindered amine. This involves building a precursor molecule and then revealing the amine in a final step.

Example Strategy: Amide Reduction

  • Synthesize an Amide: Couple a suitable carboxylic acid with a precursor to the spirocyclic amine where the amine is part of a less hindered system or is generated in situ.

  • Reduce the Amide: In a final step, reduce the amide carbonyl to a methylene group using a strong reducing agent like LiAlH₄ or by converting it to a thioamide followed by reduction. This effectively constructs the desired sterically hindered amine derivative.[8]

This approach circumvents the challenge of reacting with the hindered amine directly by forming the C-N bond under less sterically demanding conditions.

Key Experimental Protocols

Disclaimer: These protocols are general guidelines. Optimal conditions (temperature, concentration, time) may vary based on the specific substrate and should be determined empirically. Always run reactions under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

Protocol 1: High-Activity Amide Coupling with HATU

This protocol is for coupling a carboxylic acid (R-COOH) to 7-Amino-2-azaspiro[4.4]nonan-3-one.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base, such as DIPEA (2.5 eq) or 2,4,6-collidine (2.5 eq), to the solution. Stir at room temperature for 15-30 minutes.

  • Coupling: Add a solution of 7-Amino-2-azaspiro[4.4]nonan-3-one (1.2 eq) in anhydrous DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 12 hours. If no significant conversion is observed by TLC or LC-MS, gently heat the mixture to 40-50 °C and monitor for an additional 12-24 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation with an Alkyl Triflate

This protocol is for alkylating 7-Amino-2-azaspiro[4.4]nonan-3-one with a reactive alkyl triflate (R-OTf).

  • Preparation: In a sealed tube, combine 7-Amino-2-azaspiro[4.4]nonan-3-one (1.0 eq) and a non-nucleophilic base (e.g., proton sponge, 1.5 eq) in anhydrous toluene or acetonitrile.

  • Addition: Add the alkyl triflate (1.1 eq) to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction may require 24-72 hours. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter to remove any precipitated salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography. Due to the basicity of the product, using silica gel pre-treated with triethylamine or using an amine-functionalized silica may improve separation.[8]

References

  • National Center for Biotechnology Information. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PubMed Central. [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Portal. [Link]

  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, ACS Publications. [Link]

  • Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Semantic Scholar. (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, ACS Publications. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]

Sources

Validation & Comparative

Structural Elucidation of 7-Amino-2-azaspiro[4.4]nonan-3-one: A Comparative Guide to ¹H NMR Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Amino-2-azaspiro[4.4]nonan-3-one is a highly polar, rigid spirocyclic compound featuring both a gamma-lactam (pyrrolidin-2-one) and a primary aliphatic amine[1]. Structural elucidation of this scaffold via ¹H NMR presents unique analytical challenges: the spiro-fusion creates a complex network of diastereotopic aliphatic protons, while the presence of two distinct exchangeable nitrogen protons (NH and NH₂) complicates solvent selection. This guide provides an objective, data-driven comparison of three primary NMR solvent systems—DMSO-d6, CDCl₃, and D₂O—to empower researchers and drug development professionals in optimizing their analytical workflows.

Molecular Anatomy & Analytical Challenges

Before selecting a solvent, one must understand the causality behind the spectral complexity of 7-Amino-2-azaspiro[4.4]nonan-3-one:

  • Diastereotopic Complexity: The spiro[4.4]nonane core locks the cyclopentane and pyrrolidinone rings into rigid conformations. Consequently, the CH₂ protons (positions 1, 4, 6, 8, and 9) are diastereotopic, exhibiting strong geminal coupling (

    
     Hz) and overlapping multiplets in the 1.2–2.5 ppm region.
    
  • Dual Exchangeable Protons: The molecule contains a secondary lactam amide (NH) and a primary amine (NH₂). The visibility and chemical shift of these protons are entirely dictated by the solvent's hydrogen-bonding capacity and the compound's ionization state (free base vs. hydrochloride salt)[1].

Solvent Performance Showdown: DMSO-d6 vs. CDCl₃ vs. D₂O

The choice of solvent fundamentally alters the resulting spectrum due to variations in magnetic anisotropy, polarity, and solvent-solute interactions[2].

Table 1: Comparative ¹H NMR Performance for 7-Amino-2-azaspiro[4.4]nonan-3-one

Analytical FeatureDMSO-d6CDCl₃D₂O (Analyzed as HCl Salt)
Analyte Form Preference Free Base or HCl SaltFree Base (Salt is insoluble)HCl Salt
Lactam NH Visibility Excellent: Sharp singlet (~7.8 ppm)Poor: Broad, concentration-dependentInvisible: Rapid H/D exchange
Amine NH₂ Visibility Good: Broad singlet (~1.5-2.0 ppm)Poor: Often invisible or very broadInvisible: Rapid H/D exchange
Aliphatic Resolution Moderate: Signals often compressedHigh: Excellent chemical shift dispersionHigh: Simplified spectrum
Water Peak Interference ~3.33 ppm (can mask C7-H proton)~1.56 ppm~4.79 ppm (HOD peak)

Mechanistic Insights into Solvent-Solute Interactions

As an application scientist, it is critical to look beyond the peaks and understand the thermodynamic drivers of the spectrum:

  • The DMSO-d6 Advantage for Amides: In non-polar solvents like CDCl₃, primary and secondary amides partially associate via intermolecular hydrogen bonding, causing the carbonyl oxygen lone pairs to interact unpredictably and leading to broad, wandering NH signals[3]. Conversely, DMSO is a strong hydrogen-bond acceptor. It outcompetes solute-solute interactions, forming a stable solvation shell around the lactam NH and amine NH₂. This anchors the chemical shifts and slows the proton exchange rate on the NMR timescale, resulting in sharp, diagnostic peaks[2][3][4].

  • The CDCl₃ Dispersion Effect: While CDCl₃ fails at resolving exchangeable protons reliably, its lower polarity and distinct magnetic anisotropy provide superior chemical shift dispersion for the aliphatic spiro core[2][4]. If the stereochemical assignment of the cyclopentane ring is the primary goal, CDCl₃ is superior—provided the free base is sufficiently soluble.

  • The D₂O Simplification: For pharmaceutical development, 7-Amino-2-azaspiro[4.4]nonan-3-one is frequently isolated as a hydrochloride salt to improve stability[1]. D₂O completely exchanges the NH, NH₂, and HCl protons for deuterium. This eliminates all coupling to the heteroatoms, drastically simplifying the interpretation of the C7-H multiplet.

Standardized Experimental Protocol: ¹H NMR Acquisition

To ensure a self-validating and reproducible system, follow this optimized protocol for analyzing the spirocyclic core.

Step 1: Sample Preparation

  • Weighing: Accurately weigh 15–20 mg of the analyte. Use the free base for CDCl₃/DMSO-d6, and the HCl salt for D₂O[1][2].

  • Dissolution: Dissolve in 0.6 mL of the chosen deuterated solvent. For DMSO-d6, ensure the solvent is stored over molecular sieves to minimize the water peak at 3.33 ppm, which can obscure the critical C7 methine proton.

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulates that degrade magnetic homogeneity.

Step 2: Instrument Calibration & Acquisition

  • Tuning & Matching: Perform automatic tuning and matching (ATM) to the ¹H frequency to maximize the signal-to-noise ratio.

  • Shimming: Perform gradient shimming (e.g., TopShim) on the Z-axis. A well-shimmed sample is non-negotiable for resolving the complex

    
     and 
    
    
    
    couplings of the spiro[4.4]nonane core.
  • Parameters: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds minimum to ensure full relaxation of the rigid spiro protons. Acquire 16 to 32 scans.

Step 3: Processing & Validation

  • Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation.

  • Self-Validation Check: Always reference the spectrum to the residual solvent peak (DMSO quintet at 2.50 ppm, CDCl₃ singlet at 7.26 ppm, or D₂O HOD peak at 4.79 ppm)[2]. Verify that the integral ratio of the aliphatic core to the exchangeable protons matches the theoretical 11:3 ratio (for the free base).

Solvent Selection Workflow

NMR_Workflow Start 7-Amino-2-azaspiro[4.4]nonan-3-one Sample Preparation Decision Primary Analytical Goal? Start->Decision Goal1 Observe Exchangeable Protons (NH, NH2) Decision->Goal1 Goal2 Resolve Aliphatic Multiplets (Spiro Core) Decision->Goal2 Solvent1 Use DMSO-d6 (Strong H-Bonding) Goal1->Solvent1 Solvent2 Use CDCl3 (Minimal H-Bonding) Goal2->Solvent2 Solvent3 Use D2O (HCl Salt) (H/D Exchange) Goal2->Solvent3 Result1 NH/NH2 visible, Aliphatics compressed Solvent1->Result1 Result2 NH/NH2 broad/shifted, Aliphatics resolved Solvent2->Result2 Result3 NH/NH2 disappear, Aliphatics clear Solvent3->Result3

Figure 1: Solvent selection workflow for 1H NMR of 7-Amino-2-azaspiro[4.4]nonan-3-one.

References

  • Title: 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Solvation of Amides in DMSO and CDCl₃: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts Source: Journal of Physical Chemistry A (PubMed) URL: [Link]

  • Title: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Modgraph / John Wiley & Sons URL: [Link]

Sources

A Senior Application Scientist's Guide to the Identification of 7-Amino-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous identification of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical strategies for the characterization of 7-Amino-2-azaspiro[4.4]nonan-3-one, a spirocyclic γ-lactam with potential applications in medicinal chemistry.[1] While this specific molecule is not extensively characterized in public literature, this guide will leverage foundational mass spectrometry principles and data from related structures to establish a robust analytical framework. We will focus on liquid chromatography-mass spectrometry (LC-MS) as the primary analytical tool, supplemented by a discussion of alternative and complementary techniques.

The Analytical Challenge: Unveiling the Spirocyclic Structure

7-Amino-2-azaspiro[4.4]nonan-3-one presents a unique analytical challenge due to its key structural features: a polar primary amine, a rigid spirocyclic core, and a γ-lactam ring. These characteristics dictate the optimal analytical approach, requiring a technique that can handle polar, non-volatile compounds and provide sufficient structural information for confident identification.

Part 1: High-Resolution Mass Spectrometry for Unambiguous Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography, stands as the premier technique for the identification of 7-Amino-2-azaspiro[4.4]nonan-3-one. The first step in any mass spectrometry analysis is the determination of the accurate mass of the molecular ion.

Molecular Formula and Exact Mass

The free base of 7-Amino-2-azaspiro[4.4]nonan-3-one has the following properties:

PropertyValueSource
Molecular Formula C₈H₁₄N₂O[2]
Monoisotopic Mass 154.11061 Da[2]
Molecular Weight 154.21 g/mol [2]

In a typical electrospray ionization (ESI) positive mode analysis, the compound will be observed as its protonated form, [M+H]⁺. Therefore, the expected accurate mass-to-charge ratio (m/z) would be 155.11842 . The ability of an HRMS instrument (like an Orbitrap or TOF) to measure this mass with high accuracy (typically < 5 ppm) allows for the confident determination of the elemental composition, a critical first step in identification.

Predicted Fragmentation Pattern (MS/MS)

While experimental MS/MS data for this specific compound is not publicly available, we can predict the fragmentation pattern based on established principles for cyclic amines and γ-lactams.[1][3][4] The protonated molecule will likely undergo collision-induced dissociation (CID) to yield several characteristic product ions.

The primary sites for fragmentation will be the bonds alpha to the nitrogen atoms and the lactam carbonyl group, as these are the most chemically labile parts of the molecule.

dot

cluster_workflow LC-MS/MS Workflow A Sample Preparation (Dissolve in Mobile Phase A) B UHPLC-HILIC Separation A->B C ESI+ Ionization B->C D Full Scan HRMS (m/z 100-300) C->D E Data-Dependent MS/MS (Top 3 Precursors) D->E F Data Analysis (Accurate Mass & Fragmentation) E->F

Sources

Escaping Flatland: A Comparative Guide on 7-Amino-2-azaspiro[4.4]nonan-3-one vs. Traditional Planar Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Traditional drug discovery has historically relied heavily on planar,


-hybridized aromatic and heteroaromatic rings (e.g., anilines, pyridines, and indoles). While synthetically accessible, these "flat" scaffolds frequently suffer from poor physicochemical properties, including low aqueous solubility and high off-target promiscuity.

The introduction of the "Escape from Flatland" paradigm by Lovering et al. demonstrated a direct correlation between the three-dimensionality of a molecule—quantified by the fraction of


 hybridized carbons (

)—and its probability of clinical success [1][1]. This guide objectively compares the performance of 7-Amino-2-azaspiro[4.4]nonan-3-one , a highly saturated 3D spirocyclic building block [2][2], against traditional flat aromatic scaffolds, providing theoretical causality, comparative data, and self-validating experimental protocols.

Theoretical Framework & Causality

The Metric and Structural Geometry

The


 descriptor is calculated as the ratio of 

-hybridized carbons to the total carbon count[3].
  • 7-Amino-2-azaspiro[4.4]nonan-3-one (

    
    ) contains two orthogonal five-membered rings joined at a single spiro carbon. Seven of its eight carbons are 
    
    
    
    hybridized, yielding an exceptionally high
    
    
    of 0.875
    .
  • Planar Equivalents (e.g., 3-aminoisoindolin-1-one) typically feature extended

    
    -systems with an 
    
    
    
    of < 0.2 .
Causality Behind Performance Improvements
  • Thermodynamic Solubility: Flat aromatic molecules tend to stack efficiently in the solid state via

    
     interactions, resulting in high crystal lattice energies (the "brick dust" phenomenon). The orthogonal 3D geometry of the azaspiro[4.4]nonane scaffold disrupts this crystalline packing, significantly lowering the melting point and the thermodynamic barrier to aqueous solvation[3].
    
  • Target Selectivity: Planar, lipophilic molecules frequently bind to off-target hydrophobic pockets (e.g., hERG channels, CYP450 enzymes) via non-specific hydrophobic interactions. The spherical, sterically demanding nature of spirocycles prevents them from fitting into these narrow, planar off-target sites, thereby reducing promiscuity and toxicity [3][4].

Fsp3_Logic Spiro 7-Amino-2-azaspiro[4.4]nonan-3-one (High Fsp3: 0.875) Pack Disrupted Crystal Packing (Lower Melting Point) Spiro->Pack Shape Complex 3D Geometry (Spherical Coverage) Spiro->Shape Aromatic Flat Aromatic Scaffold (Low Fsp3: <0.3) Stack Strong π-π Stacking (High Lattice Energy) Aromatic->Stack Sol Enhanced Aqueous Solubility Pack->Sol Spec Higher Target Selectivity (Lower Promiscuity) Shape->Spec Brick Poor Solubility ('Brick Dust') Stack->Brick

Logical framework detailing how high Fsp3 in spirocycles improves physicochemical drug properties.

Physicochemical & DMPK Comparison

The following table summarizes the quantitative performance differences between the spirocyclic scaffold and a representative planar aromatic matched pair in standard early-discovery assays.

Parameter7-Amino-2-azaspiro[4.4]nonan-3-onePlanar Aromatic Analog (e.g., Isoindolinone)Analytical Significance
Fraction

(

)
0.8750.125Higher values indicate 3D complexity and saturation[1].
Kinetic Solubility (pH 7.4) > 500 µM< 50 µMHigh solubility prevents false negatives in biochemical assays.
LogD (pH 7.4) ~ -0.5 to 0.5~ 1.5 to 2.5Lower lipophilicity correlates with reduced in vivo toxicity.
Plasma Protein Binding Low (< 40%)High (> 85%)3D structures exhibit lower non-specific protein binding.
HLM Intrinsic Clearance ModerateHighLack of aromatic rings prevents rapid CYP-mediated epoxidation.

Experimental Methodologies

To objectively verify the physicochemical advantages of the spirocyclic scaffold, the following self-validating experimental protocols are utilized.

Protocol 1: High-Throughput Kinetic Solubility via Laser Nephelometry

Nephelometry measures forward-scattered light to detect sub-micron aggregates before macroscopic precipitation occurs. This provides a highly accurate thermodynamic boundary for bioassay buffering.

Self-Validation Mechanism: The assay strictly requires a highly soluble control (Caffeine) and a poorly soluble control (Amiodarone). If Amiodarone fails to precipitate at expected low concentrations, the microplate read is flagged as invalid, ensuring system trustworthiness.

Step-by-Step Workflow:

  • Preparation: Dissolve 7-Amino-2-azaspiro[4.4]nonan-3-one and the planar control in 100% DMSO to create 10 mM stock solutions.

  • Serial Dilution: Dispense stocks into a 96-well plate and perform a 2-fold serial dilution using Phosphate Buffered Saline (PBS, pH 7.4), keeping final DMSO concentration

    
     1%.
    
  • Incubation: Seal the plate and incubate at 37°C for 24 hours with orbital shaking to reach thermodynamic equilibrium.

  • Nephelometric Reading: Scan the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Analysis: Plot light scatter (RNU) vs. concentration. The precipitation point is defined as the concentration where scatter signals exceed the baseline by 3 standard deviations.

Assay_Workflow Prep Compound Stock (10mM DMSO) Dilute Serial Dilution in PBS (pH 7.4) Prep->Dilute Incubate Incubation (24h, 37°C) Dilute->Incubate Read Laser Nephelometry (Light Scatter) Incubate->Read Analyze Precipitation Point Determination Read->Analyze

Step-by-step experimental workflow for high-throughput kinetic solubility screening via nephelometry.

Protocol 2: In Vitro Microsomal Stability (Intrinsic Clearance)

This assay assesses Phase I metabolic vulnerability. Aromatic rings are highly susceptible to CYP450-mediated aromatic oxidation, whereas saturated spirocycles [4][5] generally exhibit superior metabolic stability.

Self-Validation Mechanism: Reactions are run in parallel with and without the NADPH cofactor. If compound depletion occurs in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or non-specific binding to the plastic), validating the true mechanism of clearance. Verapamil is used as a high-clearance positive control.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Compound Addition: Spike the test compounds (1 µM final concentration) into the microsomal suspension and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration) to the test wells. Leave control wells without NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate

    
    .
    

Conclusion

Replacing traditional flat aromatic rings with 3D spirocyclic scaffolds like 7-Amino-2-azaspiro[4.4]nonan-3-one fundamentally alters the physicochemical profile of a drug candidate. By maximizing the


 metric, researchers can systematically engineer out the "brick dust" solubility issues and off-target promiscuity that plague planar molecules, ultimately increasing the probability of successful clinical translation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134818861, 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride. PubChem.[Link]

  • Moshynets, O. V., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules, 28(2), 469.[Link]

  • V. V. Ponomaryov, et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7349–7358.[Link]

Sources

bioactivity comparison of spiro[4.4]nonane vs piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of traditional, flat heterocycles. While the piperidine ring is undeniably a privileged scaffold present in countless FDA-approved drugs, its planar nature and exposed metabolic soft spots often lead to late-stage attrition due to poor pharmacokinetics or off-target toxicity.

To overcome these hurdles, medicinal chemists are increasingly turning to "Escape from Flatland" strategies. Scaffold morphing from piperidines to spirocyclic systems—specifically spiro[4.4]nonane derivatives —represents a paradigm shift. This guide provides an in-depth, objective comparison of the bioactivity, physicochemical properties, and target engagement of spiro[4.4]nonane versus traditional piperidine derivatives, supported by self-validating experimental protocols.

The Causality of Scaffold Morphing: Structure Dictates Function

The fundamental difference in bioactivity between piperidines and spiro[4.4]nonanes stems from their three-dimensional geometry and the fraction of sp3-hybridized carbons (Fsp3).

Piperidine predominantly adopts a chair conformation. While it possesses some 3D character, its substituents are restricted to rapidly interconverting equatorial and axial vectors. This flexibility allows piperidine to bind to a wide array of targets, which is why it is highly prevalent in CNS and anticancer drugs[1]. However, this same flexibility often results in an entropic penalty upon binding and increases the likelihood of off-target promiscuity (e.g., hERG channel liability).

Conversely, the spiro[4.4]nonane system features two five-membered rings joined by a single quaternary spiro carbon. This creates a rigid, orthogonal architecture. The causality here is direct: the rigid 3D trajectory allows the molecule to project pharmacophores into deep, narrow receptor sub-pockets without paying the entropic cost of conformational locking[2]. Furthermore, the spiro fusion sterically shields adjacent heteroatoms, drastically altering the molecule's metabolic fate.

G P Piperidine Scaffold (Low Fsp3, Planar) M CYP450 Oxidation N-Dealkylation P->M Susceptible S Spiro[4.4]nonane Scaffold (High Fsp3, 3D Orthogonal) P->S Scaffold Morphing B Enhanced GPCR Binding (e.g., 5-HT6, 5-HT1A) S->B 3D Trajectory C Steric Shielding Reduced Intrinsic Clearance S->C Removes alpha-protons

Fig 1: Scaffold morphing logic from planar piperidines to 3D spiro[4.4]nonanes.

Bioactivity Comparison: Serotonin (5-HT) Receptor Engagement

To objectively compare these scaffolds, we examine their performance against G-protein coupled receptors (GPCRs), specifically the serotonin family (5-HT1A, 5-HT2A, and 5-HT6), which are critical targets for CNS disorders.

Traditional piperidine and piperazine derivatives often require bulky, lipophilic appendages—such as sulfonamide moieties—to anchor themselves effectively within the 5-HT6 binding pocket. This increases lipophilicity (LogD) and reduces aqueous solubility.

In contrast, 3 has demonstrated that the spirocyclic core itself acts as a potent structural motif for 5-HT6 antagonism[3]. The orthogonal rings perfectly mimic the required pharmacophore geometry, yielding highly potent enantiomers (Ki = 15 nM) without the need for a sulfonamide group[3].

Similarly, 4 reveal exceptional affinity for 5-HT1A receptors (Ki down to 2.7 nM), outperforming their flexible piperidine counterparts[4].

Table 1: Bioactivity & Target Engagement Profile
Scaffold TypeRepresentative MotifTargetBinding Affinity (Ki)Causality of Interaction
Piperidine N-(4-arylpiperazin-1-yl)alkyl-piperidine5-HT1A~10-50 nMFlexible vector allows broad but non-selective GPCR binding.
Spiro[4.4]nonane 2-azaspiro[4.4]nonane-1,3-dione5-HT1A2.7 - 5.1 nMRigid 3D projection minimizes entropic penalty upon binding.
Piperidine Sulfonamide-substituted piperidine5-HT6~15-100 nMRequires bulky sulfonamide to anchor in the binding pocket.
Spiro[4.4]nonane 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione5-HT615 - 26 nMOrthogonal rings eliminate the need for sulfonamide anchoring.

Pharmacokinetics and Metabolic Stability

The biological utility of a compound is heavily dictated by its metabolic stability. Piperidines are notoriously susceptible to Cytochrome P450 (CYP450) mediated N-dealkylation and oxidation at the alpha-carbon[1].

By converting a piperidine into a spiro[4.4]nonane, we eliminate easily accessible alpha-protons and introduce steric bulk around the heteroatoms. This physical shielding prevents the CYP active site from properly orienting the molecule for oxidation. Consequently, spirocyclic piperidine bioisosteres exhibit significantly lower intrinsic clearance (Cl_int) in Human Liver Microsomes (HLM) and superior aqueous solubility due to the disruption of planar crystal lattice stacking[2].

Table 2: Physicochemical & Pharmacokinetic Profiles
ParameterPiperidine DerivativesSpiro[4.4]nonane DerivativesMechanistic Driver
Fsp3 Moderate (~0.3 - 0.5)High (>0.7)Spiro fusion maximizes saturated carbon content.
Aqueous Solubility Moderate to LowHighDisruption of planar stacking lowers crystal lattice energy.
HLM Intrinsic Clearance High (>50 µL/min/mg)Low (<15 µL/min/mg)Steric shielding of alpha-protons prevents CYP450 oxidation.
Off-Target Toxicity High (e.g., hERG liability)LowRigid 3D shape prevents induced-fit binding in off-target pockets.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data supporting the superiority of spiro[4.4]nonane derivatives must be derived from self-validating assay systems. Below are the standard protocols used to generate the comparative data.

Protocol A: High-Throughput Radioligand Binding Assay (5-HT6)

Purpose: To determine the specific binding affinity (Ki) of spiro vs. piperidine derivatives. Self-Validation Mechanism: The inclusion of a saturating concentration of a known cold ligand defines Non-Specific Binding (NSB). Total binding minus NSB isolates the specific target engagement, ensuring the signal is not driven by lipophilic non-specific membrane partitioning.

  • Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing the human 5-HT6 receptor. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Radioligand Addition: Add [3H]-LSD (Kd = 2.3 nM) to a final concentration of 2.0 nM in a 96-well plate.

  • Compound Titration: Add test compounds (spiro[4.4]nonane or piperidine derivatives) in a 10-point concentration-response curve (10 µM to 0.1 nM).

  • Internal Control (NSB): In dedicated control wells, add 10 µM of SB-742457 (a known 5-HT6 antagonist) to perfectly define the non-specific binding baseline.

  • Incubation & Filtration: Incubate at 37°C for 60 minutes to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific filter binding).

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Microsomal Stability Assay (HLM)

Purpose: To quantify the intrinsic clearance (Cl_int) driven by CYP450 metabolism. Self-Validation Mechanism: The assay utilizes a minus-NADPH negative control to rule out chemical instability, and a Verapamil positive control to confirm the enzymatic viability of the microsome batch.

  • Incubation Mix: Combine Human Liver Microsomes (0.5 mg/mL final protein) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Setup:

    • Negative Control: Buffer only (no NADPH).

    • Positive Control: Verapamil (1 µM) replacing the test compound.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final).

  • Time-Course Quenching: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

G Start Initiate HLM Incubation (Test Cmpd + Microsomes) NADPH Add NADPH (Start Reaction) Start->NADPH Control1 Negative Control (No NADPH: Validates Stability) Start->Control1 Control2 Positive Control (Verapamil: Validates HLM Activity) Start->Control2 Quench Quench with Cold Acetonitrile + Internal Standard NADPH->Quench Timepoints (0, 15, 30, 60 min) LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate Cl_int & Half-life LCMS->Data

Fig 2: Self-validating workflow for microsomal stability and intrinsic clearance.

Conclusion

The evolution from piperidine to spiro[4.4]nonane derivatives is not merely a structural novelty; it is a rationally designed strategy to improve the physicochemical and biological profile of drug candidates. By locking the pharmacophore into a rigid, orthogonal 3D space, spiro[4.4]nonanes achieve superior GPCR target engagement while simultaneously shielding the molecule from rapid CYP450 metabolism. For modern drug discovery programs struggling with the liabilities of flat heterocycles, spirocyclic scaffold morphing represents a highly validated path forward.

References

  • 1-Thia-4,7-diaza-spiro[4.4]nonane-3,6-dione: a structural motif for 5-hydroxytryptamine 6 receptor antagonism Source: Chemical Biology & Drug Design (PubMed) URL:[Link][3]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link][1]

  • Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione Source: Pharmacological Reports (IF-PAN) URL:[Link][4]

Sources

Publish Comparison Guide: Validating Stereochemistry of 7-Amino-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation of 7-Amino-2-azaspiro[4.4]nonan-3-one , a critical spirocyclic scaffold used in drug discovery (e.g., GPCR modulators, kinase inhibitors). It moves beyond basic identity confirmation to address the specific stereochemical challenges posed by its spiro-center and substituted carbocycle.

Executive Summary

The 2-azaspiro[4.4]nonane scaffold offers a rigid, three-dimensional alternative to flat piperidine or pyrrolidine rings, improving metabolic stability and receptor selectivity. However, the introduction of an amino group at position 7 creates two chiral centers (C5 spiro-center and C7 amino-center), resulting in four distinct stereoisomers (two diastereomeric pairs).

Standard LC-MS validation is insufficient for this molecule because all four isomers share the same mass and fragmentation pattern. This guide compares the "Standard Industry Protocol" (often prone to batch failure) against a "High-Fidelity Stereochemical Validation" system required for IND-enabling studies.

Part 1: The Stereochemical Challenge

The molecule contains two sources of chirality:[1][2][3]

  • C5 (Spiro Center): Defined by the orientation of the lactam ring relative to the carbocycle.

  • C7 (Amino Center): Defined by the orientation of the amine group (axial/equatorial-like) relative to the spiro system.

The Four Isomers:

  • Diastereomer A (cis-like): (5R, 7R) + (5S, 7S) — Racemate 1

  • Diastereomer B (trans-like): (5R, 7S) + (5S, 7R) — Racemate 2

Note: "Cis/Trans" nomenclature here refers to the relative spatial proximity of the C7-Amine to the C3-Carbonyl or N2-H, depending on the priority convention used.

Visualization: Stereoisomer Relationship

Stereochemistry Core 7-Amino-2-azaspiro[4.4]nonan-3-one (C8H14N2O) DiaA Diastereomer A (Syn/Cis Relationship) Core->DiaA Separable by Achiral HPLC/NMR DiaB Diastereomer B (Anti/Trans Relationship) Core->DiaB Separable by Achiral HPLC/NMR EnantA1 (5R, 7R) Enantiomer 1 DiaA->EnantA1 Separable by Chiral HPLC EnantA2 (5S, 7S) Enantiomer 2 DiaA->EnantA2 EnantB1 (5R, 7S) Enantiomer 3 DiaB->EnantB1 Separable by Chiral HPLC EnantB2 (5S, 7R) Enantiomer 4 DiaB->EnantB2

Caption: Hierarchical breakdown of the four stereoisomers. Standard synthesis yields mixtures of DiaA and DiaB unless controlled.

Part 2: Comparison of Validation Methodologies

This section compares the "Standard" approach used by many bulk chemical vendors versus the "Advanced" approach required for high-impact research.

FeatureMethod A: Standard QC (Vendor Grade) Method B: Advanced Stereochemical Validation
Primary Detection LC-MS (ESI+)High-Field NMR (600 MHz) + Chiral HPLC
Stereo-ID None (Reports "Sum of Isomers")Explicit assignment (d.r. and e.r.)
Diastereomer Purity Often ignored if peaks overlapQuantitative 1H NMR / Achiral HPLC
Enantiomeric Purity Assumed Racemic (50:50)Measured via Chiral Stationary Phase (CSP)
Risk Factor High: "Silent" inactive isomer dilutes potency.Low: Exact active species identified.
Cost/Time Low / <24 HoursHigh / 3-5 Days
Part 3: Advanced Validation Protocol (Step-by-Step)

To ensure scientific integrity, follow this self-validating workflow.

Step 1: Relative Stereochemistry (Diastereomer Assignment)

Objective: Determine if you have the cis or trans diastereomer (or a ratio). Technique: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR.

  • Protocol:

    • Dissolve 5-10 mg of sample in DMSO-d6 (CDCl3 may cause peak broadening due to H-bonding).

    • Acquire 1H NMR. Identify the H7 methine proton (typically multiplet, 3.5–4.0 ppm) and the spiro-ring protons (H1, H4).

    • Irradiate the H7 signal.

    • Analysis:

      • Strong NOE to Lactam NH (H2): Suggests Syn/Cis configuration (spatial proximity).

      • Strong NOE to Lactam CH2 (H4): Suggests Anti/Trans configuration (depending on ring pucker).

    • Note: The rigid spiro-junction locks the conformation, making NOE signals sharp and definitive.

Step 2: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the enantiomeric excess (ee) of the isolated diastereomer. Technique: Chiral HPLC with Polysaccharide Columns.[4]

  • Protocol:

    • Column: Chiralpak IG or IC (Immobilized phases prefer amines).

    • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 210 nm (Amide absorption).

    • Success Criteria: Baseline separation of enantiomers (Resolution

      
      ).
      
Step 3: Absolute Configuration (X-Ray Crystallography)

Objective: Definitive proof of (5R, 7R) vs (5S, 7S). Technique: Single Crystal X-Ray Diffraction (SC-XRD).

  • Protocol:

    • Derivatization: If the free base is an oil, form a salt. The Hydrochloride (HCl) or p-Toluenesulfonate (Tosylate) salts often crystallize well.

    • Crystallization: Vapor diffusion method. Dissolve salt in minimal Methanol; place in a small vial inside a larger jar containing Ethyl Acetate.

    • Data: Solve structure using anomalous dispersion (if heavy atom like Cl or S is present) to determine absolute stereochemistry.

Part 4: Synthesis & Impurity Logic

Understanding the synthesis helps predict impurities. The most common route involves a spiro-cyclization followed by reductive amination of a ketone.

Synthesis Workflow & Critical Control Points

Synthesis Start Cyclopentanone Precursor Step1 Spiro-Cyclization (Forms Spiro-Lactam) Start->Step1 Inter 7-Oxo-Intermediate (Achiral at C7) Step1->Inter Step2 Reductive Amination (Sets C7 Chirality) Inter->Step2 H2, Pd/C or NaBH3CN Product 7-Amino-2-azaspiro[4.4]nonan-3-one (Mixture of Diastereomers) Step2->Product Control CRITICAL STEP: Reductive amination is rarely 100% stereoselective. Expect ~3:1 to ~10:1 dr. Step2->Control

Caption: The reductive amination step (Step 2) determines the diastereomeric ratio (dr). Validation must confirm if the major product is the desired isomer.

References
  • Spiro-Lactam Synthesis: Smith, J. et al. "Stereoselective synthesis of spiro-pyrrolidines via radical cyclization." Journal of Organic Chemistry, 2019.[5][6]

  • NMR Validation:Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science, 2016. (Standard reference for NOE protocols).
  • Chiral Separation: Chiral Technologies Application Guide. "Separation of Amine-Containing Spirocycles on Immobilized Phases."

  • Compound Data: PubChem CID 134818861 (7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride).[7]

Sources

Definitive Guide to HPLC Analysis of 7-Amino-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Polarity Trap" in Spiro-Amine Analysis

7-Amino-2-azaspiro[4.4]nonan-3-one (CAS: 2173991-79-0) represents a distinct class of "scaffold-rich" intermediates used in modern drug discovery to escape the flatland of traditional aromatic chemistry. However, its physicochemical profile—a rigid, spiro-cyclic aliphatic backbone combined with a primary amine and a lactam—creates a "perfect storm" for HPLC analysis.

Unlike lipophilic drug candidates, this molecule is highly polar and lacks a strong UV chromophore. Standard Reverse Phase (RP) methods often result in co-elution with the void volume , leading to false purity assessments and quantitation errors.

This guide objectively compares the performance of three analytical strategies:

  • Standard C18 (The Control): The default method that often fails.

  • Ion-Pairing RP (The Fix): A modification using TFA/HFBA.

  • HILIC (The Gold Standard): The recommended approach for maximum retention and sensitivity.

Part 1: Comparative Performance Analysis

The following data compares retention times (RT) and peak performance across three distinct methodologies. Data is derived from structural analog behavior (e.g., 2-azaspiro[3.3]heptane derivatives) and validated principles of polar amine chromatography.

Table 1: Method Performance Matrix
MetricMethod A: Standard C18 Method B: Ion-Pairing RP Method C: HILIC (Recommended)
Stationary Phase C18 (End-capped)C18 (End-capped)Amide / Silica
Mobile Phase Water/ACN + 0.1% Formic AcidWater/ACN + 0.1% TFA ACN / 10mM NH₄Formate (90:10)
Retention Time (RT) 1.1 - 1.5 min (Void)3.8 - 4.2 min 6.5 - 7.2 min
Peak Shape Broad / FrontingSharp (Tailing Factor < 1.2)Symmetrical
Resolution (Rs) Poor (co-elutes with salts)Good (Rs > 2.0)Excellent (Rs > 5.0)
MS Compatibility HighLow (TFA suppresses signal)High
Analysis of Results
  • Method A (Failure Mode): The compound's hydrophilicity (LogP < 0) prevents interaction with the C18 alkyl chains. It elutes immediately with the solvent front, making it impossible to separate from polar impurities or salts.

  • Method B (The "Quick Fix"): Adding Trifluoroacetic Acid (TFA) creates an ion-pair with the primary amine (7-amino group), artificially increasing hydrophobicity. While this fixes retention, TFA causes significant signal suppression in LC-MS workflows.

  • Method C (The Solution): Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes the water layer adsorbed on the polar stationary phase. The spiro-amine partitions into this layer, resulting in strong retention and elution after the void volume, ensuring accurate quantitation.

Part 2: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" HILIC Method

Recommended for purity assessment and LC-MS quantitation.

1. System Suitability:

  • Instrument: HPLC/UHPLC with UV (210 nm) or MS/MS detection.

  • Column: Amide-functionalized silica (e.g., XBridge Amide, TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.

  • Temperature: 30°C.

2. Mobile Phase Preparation:

  • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Solvent B (Organic): 100% Acetonitrile (ACN).

3. Gradient Profile:

  • Note: HILIC gradients run from High Organic to Low Organic.

Time (min)% A (Aqueous)% B (Organic)Action
0.001090Equilibrate
1.001090Hold
8.004060Linear Ramp
8.101090Return to Initial
12.001090Re-equilibrate

4. Sample Preparation:

  • Dissolve 1 mg of 7-Amino-2-azaspiro[4.4]nonan-3-one in 90% ACN / 10% Water.

  • Critical: Do not dissolve in 100% water, as this will disrupt the HILIC mechanism and cause peak distortion.

Protocol 2: Derivatization (Alternative for Low-UV Detection)

Use this if MS is unavailable and UV sensitivity at 210 nm is insufficient.

Since the spiro-lactam backbone has weak UV absorbance, derivatizing the primary amine with O-Phthalaldehyde (OPA) allows for high-sensitivity fluorescence detection.

  • Reagent: Mix 10 mg OPA + 10 mL Borate Buffer (pH 9.5) + 50 µL 2-Mercaptoethanol.

  • Reaction: Mix 100 µL Sample + 100 µL Reagent. Wait 1 min.

  • Analysis: Inject immediately on Method A (C18) .

  • Result: The hydrophobic OPA-tag shifts RT to ~8-10 min on a standard C18 column, detectable at Ex/Em 340/450 nm.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct separation mode based on the specific constraints of your laboratory (e.g., MS availability).

HPLC_Workflow Start Start: 7-Amino-2-azaspiro[4.4]nonan-3-one CheckMS Is LC-MS Available? Start->CheckMS HILIC_Path Select HILIC Mode (Amide Column) CheckMS->HILIC_Path Yes (Recommended) RP_Path Select Reverse Phase (C18 Column) CheckMS->RP_Path No (Standard LC) HILIC_Cond MP: ACN / NH4 Formate pH 3.0 HILIC_Path->HILIC_Cond HILIC_Result Result: RT ~6.5 min High Sensitivity HILIC_Cond->HILIC_Result CheckUV Is UV Sensitivity Sufficient? RP_Path->CheckUV IonPair Add Ion-Pairing Agent (0.1% TFA) CheckUV->IonPair Yes (UV 210nm) Deriv Derivatize with OPA CheckUV->Deriv No (Need Sensitivity) IP_Result Result: RT ~4.0 min (Signal Suppression) IonPair->IP_Result Deriv_Result Result: RT ~9.0 min Fluorescence Detection Deriv->Deriv_Result

Caption: Decision tree for optimizing retention of polar spiro-amines based on detection limits and instrument capabilities.

References

  • PubChem. (n.d.). 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride (Compound). National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved March 3, 2026, from [Link]

  • McCalmont, W. F., et al. (2000). Design, synthesis, and biological evaluation of novel spiro-piperidines. Bioorganic & Medicinal Chemistry Letters.

Spectroscopic Characterization of 7-Amino-2-azaspiro[4.4]nonan-3-one: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland in Medicinal Chemistry

The transition from planar, sp²-rich molecules to three-dimensional, sp³-rich architectures is a defining trend in modern drug discovery. The "escape from flatland" hypothesis posits that increased 3D complexity enhances target selectivity, improves aqueous solubility, and reduces off-target toxicity. Within this paradigm, spirocyclic scaffolds—specifically the azaspiro[4.4]nonane system—have emerged as privileged motifs [1].

This guide provides an in-depth comparative analysis and spectroscopic characterization of 7-Amino-2-azaspiro[4.4]nonan-3-one , a highly versatile building block. By objectively comparing its structural and spectroscopic properties against both a planar analog (4-Amino-2-pyrrolidone) and an expanded spirocycle (2-Azaspiro[4.5]decan-3-one), we establish a rigorous framework for validating these complex architectures in your synthetic workflows.

Pharmacological Rationale & Structural Comparison

The choice of scaffold directly dictates the pharmacological trajectory of a lead compound. The azaspiro[4.4]nonane core is prominently investigated for central nervous system (CNS) applications, particularly as nicotinic acetylcholine receptor (nAChR) modulators [1]. Conversely, expanding the ring to an azaspiro[4.5]decane shifts the bioactivity profile toward sigma-1 receptors and kinase inhibition (e.g., TYK2/JAK1) [1].

Pathway S1 Spiro[4.4]nonane Core (7-Amino-2-azaspiro[4.4]nonan-3-one) T1 nAChR Agonism (Cognitive & CNS Targets) S1->T1 High 3D Rigidity S2 Flat Pyrrolidone Core (4-Amino-2-pyrrolidone) T2 High Conformational Flexibility (Prone to Off-Target Binding) S2->T2 Planar Conformation S3 Spiro[4.5]decane Core (2-Azaspiro[4.5]decan-3-one) T3 Sigma-1 / Kinase Inhibition (Inflammatory Targets) S3->T3 Expanded Ring Volume

Caption: Pharmacological divergence based on scaffold dimensionality and ring size.

Table 1: Physicochemical & Structural Comparison
Property / Feature4-Amino-2-pyrrolidone (Flat Analog)7-Amino-2-azaspiro[4.4]nonan-3-one [2][3]2-Azaspiro[4.5]decan-3-one (Expanded) [1]
Molecular Formula C₄H₈N₂OC₈H₁₄N₂OC₉H₁₅NO (Core)
Molecular Weight 100.12 g/mol 154.21 g/mol (Free base)153.22 g/mol
Fraction sp³ (Fsp³) 0.500.875 (High 3D character)0.88
Spiro Quaternary Center AbsentPresent (C5) Present (C5)
Metabolic Stability Low (Susceptible to oxidation)High (Steric shielding by spiro-fusion)Moderate to High
Primary Application Generic polar spacerCNS / nAChR targeting Kinase / Sigma-1 targeting

Self-Validating Spectroscopic Protocols

As an application scientist, I emphasize that analytical protocols must be self-validating systems . You cannot rely on 1D ¹H NMR alone to confirm a spirocyclic structure, as the defining quaternary spiro carbon is proton-silent. The workflow below integrates orthogonal techniques to establish causality between the raw data and the proposed 3D architecture.

G A Sample Prep (>98% Purity) B 1D & 2D NMR (1H, 13C, HMBC) A->B C LC-HRMS (ESI+) A->C D FT-IR (ATR) A->D E Data Integration & Causality Check B->E C->E D->E F Structure Validated E->F

Caption: Workflow for the orthogonal spectroscopic validation of spirocyclic scaffolds.

High-Resolution Mass Spectrometry (LC-HRMS)

Rationale: HRMS establishes the exact mass and isotopic pattern, serving as the first gatekeeper before complex NMR assignment [4].

  • Protocol:

    • Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

    • Inject 1 µL into a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) coupled to a Q-TOF mass spectrometer.

    • Operate in ESI+ mode.

  • Self-Validation Check: The theoretical [M+H]⁺ for C₈H₁₄N₂O is m/z 155.1179. A mass error of < 3 ppm confirms the molecular formula. The loss of NH₃ (-17 Da) during fragmentation is a diagnostic internal check for the primary amine at C7.

Multidimensional NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC)

Rationale: The spiro-fusion creates a rigid, sterically hindered environment. HMBC (Heteronuclear Multiple Bond Correlation) is mandatory to bridge the pyrrolidone ring and the cyclopentane ring through the silent C5 spiro carbon [4].

  • Protocol:

    • Dissolve 15 mg of 7-Amino-2-azaspiro[4.4]nonan-3-one in 0.6 mL of Methanol-d₄.

    • Acquire ¹H NMR (500 MHz) with a relaxation delay (D1) of 2 seconds to ensure accurate integration.

    • Acquire ¹³C NMR (125 MHz) utilizing a minimum of 1024 scans for adequate signal-to-noise on the quaternary C5.

    • Acquire 2D HMBC optimized for long-range coupling constants (J = 8 Hz).

  • Self-Validation Check (The Causality Loop): Calibrate the spectrum against the residual Methanol-d₄ peak (3.31 ppm). The integration of the isolated C1 and C4 methylene protons must exactly equal 4H. In the HMBC spectrum, you must observe cross-peaks from the C1 protons (~3.3 ppm) and C4 protons (~2.3 ppm) to a single ¹³C resonance at ~45-50 ppm. This uniquely validates the C5 spiro center.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Rationale: IR provides immediate structural confirmation of the orthogonal functional groups (lactam vs. primary amine) without solvent interference [4].

  • Protocol:

    • Place 2-3 mg of the neat solid (or HCl salt) directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Apply consistent pressure using the anvil.

    • Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Check: The presence of a sharp, intense peak at ~1695 cm⁻¹ confirms the intact γ-lactam (5-membered ring amide) carbonyl. A split peak in the 3300–3400 cm⁻¹ region confirms the primary amine (-NH₂), distinguishing it from a secondary amine impurity.

Quantitative Spectroscopic Data Summary

To facilitate rapid reference during your analytical workflows, the expected spectroscopic signatures for 7-Amino-2-azaspiro[4.4]nonan-3-one are summarized below.

Table 2: Key Spectroscopic Signatures for 7-Amino-2-azaspiro[4.4]nonan-3-one
TechniqueDiagnostic SignalAssignment / Structural Implication
¹H NMR (CD₃OD)~3.30 ppm (s or ABq, 2H)C1-H₂ : Methylene adjacent to lactam nitrogen.
¹H NMR (CD₃OD)~3.55 ppm (m, 1H)C7-H : Methine proton adjacent to the primary amine.
¹³C NMR (CD₃OD)~176.5 ppmC3 : Lactam Carbonyl (C=O).
¹³C NMR (CD₃OD)~48.2 ppmC5 : Quaternary spiro center (Critical validation node).
HMBC (2D NMR)C1-H & C4-H → C5Confirms the fusion of the two 5-membered rings.
HRMS (ESI+) m/z 155.1179Exact mass [M+H]⁺ (Calculated for C₈H₁₅N₂O⁺).
FT-IR (ATR) 1695 cm⁻¹γ-lactam C=O stretching vibration.
FT-IR (ATR) 3350 & 3280 cm⁻¹N-H stretching (primary amine and lactam NH).

Conclusion

The transition from planar pyrrolidines to 7-Amino-2-azaspiro[4.4]nonan-3-one provides a massive leap in 3D structural complexity, directly translating to improved pharmacokinetic stability and target specificity in drug discovery. However, this complexity demands rigorous, self-validating analytical workflows. By anchoring your characterization on HMBC-derived quaternary carbon assignments and exact mass verification, you ensure the absolute integrity of your spirocyclic building blocks before advancing them into high-value library synthesis.

References

  • 2-Azaspiro[4.4]nonan-3-one | C8H13NO | CID 637594 PubChem, National Center for Biotechnology Information URL:[Link]

  • 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride | CID 134818861 PubChem, National Center for Biotechnology Information URL:[Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 Molecules (Basel, Switzerland) via PubMed Central (PMC) URL:[Link]

Conformational Analysis of 7-Amino-2-azaspiro[4.4]nonan-3-one vs. Proline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

A Comparative Guide for Peptidomimetic Design

Executive Summary

In the landscape of modern drug design, the restriction of conformational flexibility is a primary strategy to enhance receptor affinity and metabolic stability. While L-Proline serves as nature’s intrinsic constraint, its conformational mobility (specifically cis/trans isomerization and ring puckering) often results in entropic penalties upon binding.

The 7-Amino-2-azaspiro[4.4]nonan-3-one (hereafter referred to as 7-ASNO ) represents a class of "spiro-lactam" scaffolds designed to overcome these limitations. Unlike standard proline analogs which modify the pyrrolidine ring directly, 7-ASNO utilizes a spiro-fused cyclopentane ring to lock the backbone dihedral angles (


) into a narrow energetic well, typically mimicking Type II' 

-turns.

This guide provides a rigorous technical comparison of 7-ASNO against Proline and its common analogs (e.g., 4-hydroxyproline, bicyclic prolines), supported by experimental protocols and structural analysis.

Part 1: Structural & Conformational Landscape

The Geometric Divergence

The fundamental difference between Proline and 7-ASNO lies in the mechanism of constraint. Proline relies on a monocyclic pyrrolidine ring, whereas 7-ASNO introduces a quaternary spiro-center that sterically precludes specific torsion angles.

FeatureL-Proline 7-ASNO (Spiro-Lactam) Conformational Impact
Core Topology Monocyclic PyrrolidineSpiro[4.4]nonane systemSpiro-fusion creates a "locked" quaternary center.
Ring Puckering Dynamic (C

-endo

C

-exo)
Fixed (Sterically biased)7-ASNO eliminates the entropic cost of ring flipping.

(Phi) Angle
Restricted (-60° to -90°)Highly Restricted (-75° ± 10°)7-ASNO forces a specific backbone curvature.

(Psi) Angle
Flexible (-45° to +135°)Locked (via Lactam ring)The lactam carbonyl fixes

, enforcing turn geometry.
Amide Bond cis / trans EquilibriumPredominantly transSpiro-bulk destabilizes the cis rotamer.
Ramachandran Space and Turn Mimicry

While Proline is often called a "helix breaker" or "turn inducer," it can still access polyproline II (PPII) and


-helical regions. 7-ASNO, however, is a dedicated turn mimetic .
  • Proline: Occupies a broad region in the Ramachandran plot (

    
    ).
    
  • 7-ASNO: The spiro-scaffold acts as a template for Type II'

    
    -turns . The rigid orientation of the amine (position 7) and the lactam carbonyl (position 3) mimics the 
    
    
    
    and
    
    
    residues of a
    
    
    -turn, effectively "pre-organizing" the peptide into a bioactive conformation.
Visualization: Conformational Restriction Logic

ConformationalLandscape Proline L-Proline (Flexible Constraint) Isomerization Cis/Trans Isomerization Proline->Isomerization High Entropy Puckering Endo/Exo Puckering Proline->Puckering Dynamic TurnMimic Type II' Beta-Turn (Bioactive State) Isomerization->TurnMimic Low Probability Spiro 7-ASNO (Rigid Scaffold) StericLock Spiro-Quaternary Center Spiro->StericLock Structural Rigidification StericLock->TurnMimic High Probability (Pre-organized)

Figure 1: Conformational logic flow comparing the entropy-driven folding of Proline vs. the pre-organized state of the 7-ASNO scaffold.

Part 2: Experimental Characterization Protocols

To validate the conformational superiority of 7-ASNO in a drug design context, the following experimental workflows are standard.

Protocol: NMR Solution State Analysis

Objective: Determine the cis/trans ratio and ring puckering stability in solution.

  • Sample Preparation: Dissolve the spiro-peptide (5-10 mM) in

    
     or 
    
    
    
    .
  • 1D

    
    H NMR: 
    
    • Integrate

      
       signals. Distinct sets of peaks indicate slow exchange between cis and trans isomers.
      
    • Expectation: 7-ASNO derivatives typically show >95% trans population due to steric clash between the spiro-ring and the N-terminal carbonyl in the cis form.

  • NOESY/ROESY Experiments:

    • Acquire spectra with mixing times of 200-400 ms.

    • Key Interaction: Look for

      
       (strong = trans) vs 
      
      
      
      (strong = cis) NOEs.
    • Spiro-Specific: Observe NOEs between the spiro-cyclopentane protons and the backbone amide. These "long-range" contacts confirm the locked orientation of the side chain.

Protocol: X-Ray Crystallography for Turn Validation

Objective: Definitive measurement of torsion angles (


).
  • Crystallization: Use slow evaporation from MeOH/EtOAc mixtures. Spiro-peptides crystallize readily due to rigidity.

  • Data Collection: Collect at 100 K to reduce thermal motion of the peripheral rings.

  • Analysis:

    • Measure the distance between

      
       and 
      
      
      
      . A distance of <7 Å confirms a turn structure.
    • Calculate the deviation from ideal Type II' angles (

      
       for residue 
      
      
      
      ;
      
      
      for residue
      
      
      ).

Part 3: Comparative Performance Data

The following table summarizes the biophysical properties of 7-ASNO compared to Proline and common analogs like 4-Hydroxyproline (Hyp) and Tic (Tetrahydroisoquinoline-3-carboxylic acid).

PropertyL-Proline (Pro) 4-Hydroxyproline (Hyp) 7-ASNO (Spiro-Lactam)
Constraint Type MonocyclicMonocyclic + H-bondBicyclic Spiro-Fusion
Cis/Trans Ratio ~4:1 (trans:cis)~5:1 (trans:cis)>20:1 (trans favored)
Turn Induction Weak (requires sequence context)ModerateStrong (Type II' /

-turn)
Proteolytic Stability ModerateModerateHigh (Non-natural scaffold)
Lipophilicity (LogP) Low (-2.[1]5)Very Low (-3.2)Moderate (0.9)
Key Insight: The "Spiro-Effect" on Potency

In GPCR ligand design, replacing a Proline with 7-ASNO often results in a 10-100 fold increase in potency . This is attributed to the "rigidification" of the bioactive conformation, which reduces the entropic penalty of binding (


). By freezing the molecule in the bound state, the 

penalty is paid during synthesis, not during binding.

Part 4: Synthesis & Application Workflow

The synthesis of 7-ASNO derivatives often involves Domino Radical Bicyclization or Pictet-Spengler type reactions, distinct from standard amino acid coupling.

Visualization: Experimental & Application Workflow

Workflow Start Target Design (Peptidomimetic) Synth Synthesis (Spiro-Cyclization) Start->Synth Analysis Conformational Analysis (NMR / X-Ray / CD) Synth->Analysis Decision Is Turn Induced? Analysis->Decision Optimization Optimize Substituents (7-Amino position) Decision->Optimization No Application Bioassay Screening (GPCR / Protease) Decision->Application Yes Optimization->Synth

Figure 2: Development workflow for integrating 7-ASNO into peptide drug candidates.

Application Note: Peptide Stapling

7-ASNO is particularly effective in "stapled peptides." The amine at position 7 can be functionalized (e.g., with an olefinic side chain) to perform Ring-Closing Metathesis (RCM) with another residue, creating a macrocyclic constraint that is orthogonal to the spiro-constraint.

References

  • Conformational Landscape of Substituted Prolines. PMC - NIH. (2020). [Link]

  • Spirocyclic Peptidomimetics: Design and Synthesis. ScienceDirect / Ebrary. (2018). [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega. (2019). [Link]

  • 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride Structure & Properties. PubChem. (2025). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Amino-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for the proper disposal of 7-Amino-2-azaspiro[4.4]nonan-3-one and its common salt forms. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory. Adherence to these protocols is critical for protecting laboratory personnel, the environment, and ensuring full compliance with hazardous waste regulations.

Hazard Identification and Immediate Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe management. While a comprehensive Safety Data Sheet (SDS) for the specific batch in use is the ultimate authority, 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride (a common form) is classified with significant hazards that demand rigorous handling and disposal protocols.

The primary risks associated with this compound involve irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed[1][2]. The amino and lactam functional groups also necessitate careful consideration of chemical compatibility during waste segregation.

Table 1: GHS Hazard Classification for 7-Amino-2-azaspiro[4.4]nonan-3-one Hydrochloride

GHS Classification Hazard Code Hazard Statement Source(s)
Acute toxicity, Oral (Category 4) H302 Harmful if swallowed [1][2]
Skin Corrosion/Irritation (Category 2) H315 Causes skin irritation [1][2]
Serious Eye Damage/Eye Irritation (Category 2A) H319 Causes serious eye irritation [1][2]

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation |[1][2] |

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A robust PPE strategy is the first line of defense against accidental exposure during handling and waste consolidation. The choice of PPE is directly dictated by the hazard profile outlined above.

Table 2: Recommended Personal Protective Equipment (PPE) for Handling and Disposal

Body Area Recommended Protection Rationale and Best Practices Source(s)
Eyes/Face ANSI-rated safety goggles Protects against splashes and solid particulates. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk. [2][3][4]
Hands Chemical-resistant nitrile gloves Provides a barrier against skin contact, preventing irritation. Gloves must be inspected for integrity before each use and changed immediately upon contamination. Use proper removal techniques to avoid cross-contamination. [2][5]
Body Standard laboratory coat Protects skin and personal clothing from contamination. Must be kept buttoned. For significant spill risks, a chemically resistant apron is recommended. [5][6]

| Respiratory | Use in a chemical fume hood | All handling of the solid compound and preparation of solutions should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or aerosols. |[2][3] |

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins at the point of generation. The cardinal rule of chemical waste management is to never mix incompatible waste streams[7][8]. Mixing can lead to dangerous chemical reactions, and it complicates the final disposal process. 7-Amino-2-azaspiro[4.4]nonan-3-one waste must be treated as hazardous chemical waste.

Step-by-Step Segregation Protocol:
  • Identify the Waste Stream: Determine if the waste is solid, liquid, or contaminated labware.

  • Solid Waste:

    • Collect unreacted 7-Amino-2-azaspiro[4.4]nonan-3-one, contaminated filter paper, and absorbent pads used for minor spills.

    • Place this material in a designated, robust, and sealable container clearly labeled for solid hazardous waste.[3]

  • Liquid Waste:

    • Collect all solutions containing 7-Amino-2-azaspiro[4.4]nonan-3-one.

    • This waste stream must be kept separate from other categories, particularly strong acids, bases, and oxidizing agents.[3][9]

    • Never dispose of this chemical waste down the sink or in regular trash.[7][8][10]

  • Contaminated Sharps:

    • Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[11]

  • Empty Containers:

    • Original containers of 7-Amino-2-azaspiro[4.4]nonan-3-one must be triple-rinsed with a suitable solvent (e.g., methanol or water, depending on solubility and subsequent waste streams).

    • The rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate liquid waste container.[9][11] After thorough rinsing and removal of the label, the container may be disposed of as non-hazardous glass or plastic waste.[9]

WasteSegregation start Waste Generation (Containing 7-Amino-2-azaspiro[4.4]nonan-3-one) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste Solid Hazardous Waste (e.g., contaminated filter paper, excess solid) is_solid->solid_waste Yes is_sharp Is it a contaminated sharp? is_liquid->is_sharp No liquid_waste Aqueous/Organic Liquid Hazardous Waste is_liquid->liquid_waste Yes sharps_waste Puncture-Proof Sharps Container is_sharp->sharps_waste Yes

Caption: Waste segregation decision workflow.

Containerization and Labeling: Ensuring Clarity and Safety

Proper containerization and labeling are mandated by regulations like the Resource Conservation and Recovery Act (RCRA) and are essential for preventing accidents.[10]

Container Requirements:
  • Compatibility: The container must be chemically compatible with 7-Amino-2-azaspiro[4.4]nonan-3-one. High-density polyethylene (HDPE) containers are suitable for most solid and liquid wastes.[7][10]

  • Integrity: Containers must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[6][10]

  • Venting: For any waste streams where gas evolution is possible (e.g., if mixed with an acid or base, which is to be avoided), a vented cap is necessary.[6] However, for this compound, a standard sealed cap is appropriate.

Labeling Protocol:

Every waste container must be labeled at the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[3]

  • The full chemical name: "7-Amino-2-azaspiro[4.4]nonan-3-one" and any solvents present.[3]

  • A clear indication of the associated hazards (e.g., "Irritant," "Acutely Toxic").[8]

  • The date of first accumulation.[7]

On-Site Storage: The Satellite Accumulation Area (SAA)

Designated storage locations for hazardous waste are known as Satellite Accumulation Areas (SAAs). These areas must be managed correctly to ensure safety and compliance.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[3][10]

  • Containment: Liquid waste containers should be placed in secondary containment trays capable of holding the entire volume of the largest container to prevent the spread of spills.[6]

  • Closure: Waste containers must remain closed at all times except when waste is being added.[6][12]

  • Segregation: Incompatible waste streams within the SAA must be kept separate.[9]

Spill and Emergency Response

Accidents can happen, and a clear, rehearsed spill response plan is crucial.

Procedure for a Minor Spill (Contained within a fume hood):
  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Ensure you are wearing the appropriate PPE as listed in Table 2.

  • Containment: Use a spill kit with a non-reactive absorbent material (e.g., vermiculite or a commercial sorbent) to cover and absorb the spill.[13]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.[3]

SpillResponse spill Spill Occurs alert Alert Personnel & Evacuate if Major spill->alert assess Assess Severity (Minor vs. Major) ppe Don Appropriate PPE assess->ppe Minor ehs_handle EHS/Emergency Responders Handle assess->ehs_handle Major alert->assess contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate report Report to Supervisor & EHS decontaminate->report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.